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  • Product: 4,4-Difluoro-but-2-enoic acid
  • CAS: 944328-71-6

Core Science & Biosynthesis

Foundational

4,4-difluoro-but-2-enoic acid CAS 37759-73-2 properties

4,4-Difluorobut-2-enoic Acid (CAS 37759-73-2): A Strategic Electrophilic Building Block in Targeted Covalent Inhibitor (TCI) Design Executive Summary The paradigm of modern drug discovery has increasingly embraced Target...

Author: BenchChem Technical Support Team. Date: March 2026

4,4-Difluorobut-2-enoic Acid (CAS 37759-73-2): A Strategic Electrophilic Building Block in Targeted Covalent Inhibitor (TCI) Design

Executive Summary

The paradigm of modern drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to achieve prolonged target engagement and high selectivity. At the forefront of this structural evolution is (E)-4,4-difluorobut-2-enoic acid (CAS 37759-73-2) . As a highly specialized Michael acceptor, this gem-difluoro


-unsaturated carboxylic acid serves as a premium electrophilic warhead. By replacing standard acrylamides with a difluoromethyl-substituted crotonamide moiety, medicinal chemists can precisely tune the electrophilicity of the warhead, minimizing off-target glutathione depletion while maximizing irreversible or reversible covalent bonding with target cysteine residues[1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic causality, and validated synthetic workflows for integrating 4,4-difluorobut-2-enoic acid into advanced therapeutic scaffolds.

Physicochemical & Electronic Profiling

The utility of 4,4-difluorobut-2-enoic acid stems directly from the unique electronic landscape generated by the


 group[2]. Fluorine’s strong inductive (-I) effect withdraws electron density from the conjugated 

-system. This effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, increasing its susceptibility to nucleophilic attack by soft nucleophiles like thiolates. Crucially, the

group provides a "Goldilocks" zone of reactivity—it is more electrophilic than a standard crotonamide but less reactive than a trifluoromethyl (

) analog, thereby preventing promiscuous proteome reactivity[1].

Table 1: Key Physicochemical Properties

Property Value Scientific Implication
CAS Number 37759-73-2 Standard identifier for procurement and regulatory tracking.

| Molecular Formula |


 | Defines the gem-difluoro crotonic acid core. |
| Molecular Weight  | 122.07  g/mol  | Low molecular weight ensures minimal impact on the final drug's ligand efficiency. |
| Boiling Point  | 73-74 °C (at 3 mm Hg) | Indicates volatility under high vacuum; requires careful handling during concentration[3]. |
| Melting Point  | 59-60.5 °C | Solid at room temperature; facilitates easy weighing and storage[3]. |
| SMILES  | OC(=O)/C=C/C(F)F | (E)-stereochemistry is critical for optimal spatial orientation during target binding[4]. |

Mechanistic Causality in Target Engagement

When integrated into a drug scaffold as an amide, the 4,4-difluorobut-2-enamide warhead engages target proteins via a Thia-Michael addition . The mechanism relies on the microenvironment of the target protein to deprotonate a specific cysteine residue, generating a highly nucleophilic thiolate anion. This thiolate attacks the C3 position (the


-carbon) of the 

-unsaturated system. The resulting enolate intermediate is subsequently protonated at the C2 position, yielding a stable covalent thioether adduct[2].

ThiaMichael A Target Cysteine (Protein-SH) C Thiolate Anion (Activated Nucleophile) A->C Deprotonation B 4,4-Difluorobut-2-enamide (Michael Acceptor) D Transition State (C3 Attack) B->D CF2H lowers LUMO C->D E Covalent Thioether (Target Engagement) D->E Protonation at C2

Fig 1. Thia-Michael addition pathway of 4,4-difluorobut-2-enoic acid derivatives with target Cysteine.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the preparation and installation of the 4,4-difluorobut-2-enoic acid warhead.

Protocol A: Basic Hydrolysis of Ethyl (2E)-4,4-difluorobut-2-enoate

Objective: Generate the free carboxylic acid from its commercially available ethyl ester precursor for downstream coupling.

  • Reaction Setup: Suspend Ethyl (E)-4,4-difluorobut-2-enoate (1.0 eq) in a 10% NaOH aqueous solution[5].

  • Saponification: Stir the biphasic mixture at 50 °C for 16 hours.

    • Causality: Mild heating (50 °C) ensures complete saponification of the ester while preventing the thermal degradation or E/Z isomerization of the sensitive fluorinated alkene[5].

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 0.5 N HCl until pH 1 is achieved.

    • Causality: Complete protonation of the carboxylate is strictly required to partition the highly polar product into the organic phase during extraction[5].

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (5 × 5 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield (2E)-4,4-difluorobut-2-enoic acid as a crystalline solid.
    
Protocol B: Warhead Installation via Amide Coupling

Objective: Covalently attach the warhead to a target-binding scaffold bearing a primary or secondary amine.

  • Activation: In a flame-dried flask, dissolve (E)-4,4-difluorobut-2-enoic acid (1.5 eq) in anhydrous Pyridine or DMF[6]. Add coupling reagents: EDCI (1.5 eq) and HOBt (1.0 eq), or BOP and DIPEA[1][6]. Stir at 0 °C for 15 minutes.

    • Causality: Pre-activation at 0 °C stabilizes the active ester intermediate and prevents premature polymerization or self-condensation of the Michael acceptor[6].

  • Coupling: Introduce the amine-bearing scaffold (1.0 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring consumption via LC-MS[7].

  • Quench & Purification: Quench the reaction with ice water (10 mL) to precipitate the product, or extract with Ethyl Acetate[8]. Wash the organic layer with brine, dry over

    
    , and purify via reverse-phase chromatography (e.g., C18 column) or silica gel[7].
    

Workflow Step1 Step 1: Acid Activation (EDCI/HOBt or BOP/DIPEA) Step2 Step 2: Amine Addition (Scaffold Integration) Step1->Step2 Step3 Step 3: Controlled Coupling (0°C to RT, 1-16h) Step2->Step3 Step4 Step 4: Reaction Quench (Ice Water & Extraction) Step3->Step4 Step5 Step 5: Adduct Purification (Chromatography) Step4->Step5

Fig 2. Standard synthetic workflow for installing the 4,4-difluorobut-2-enoic acid warhead.

Applications in Advanced Therapeutics

The incorporation of 4,4-difluorobut-2-enoic acid has yielded breakthrough compounds across multiple therapeutic areas. By tuning the


 (the second-order rate constant for covalent modification), researchers have successfully targeted kinases, transcription factors, and post-translational modification enzymes[1].

Table 2: Clinical and Preclinical Applications in TCIs

Target Protein Disease Indication Mechanism of Action Reference
Bruton's Tyrosine Kinase (BTK) B-cell Lymphoma, Autoimmune Diseases Irreversible covalent binding to Cys481 via Thia-Michael addition. [8]
SUMO E1 Enzyme Oncology / Cancer Inhibition of post-translational SUMOylation via covalent active-site modification. [5]

| TEAD (Hippo Pathway) | Solid Tumors | Covalent modification of cysteine to disrupt TEAD-YAP interactions. |[7] |

References

  • BenchChem. "Ethyl (2E)-4,4-difluorobut-2-enoate | 37746-82-0". Available at:[https://vertexaisearch.cloud.google.
  • The Journal of Organic Chemistry 1973 Volume.38 No.4. Source: dss.go.th. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4e7SieEEnwYInz1L8nUk9hbfJdYg9BUgU5YCjp5LxcWnb--nG5u1w1q-PGY6KdERaKecftXx0Kwt2FCHfriT7hFqQKaGs1PjifbOtvgPNF7sPYaUe5Mj_atYpIa-lZRakCWaBrjNdlzUbpoUJyOBcgK0l1fcvGoh9vQXipg==]
  • PubChem. "ethyl (2E)-4,4-difluorobut-2-enoate | C6H8F2O2 | CID 16062629". Source: nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv9qji-dWNpDLGT3hz1yJh7f8DzF8o75qzUOanluBnMgMPEuHl2dwUtiPQ1VbAy_bbvjHt3ik-3VjPrkUdm7Pklh0gcmFeThpSjOuJWgg86agNPBS_7zEAMzPSN4tFuy0-2Cs2bT7U-26W0Tc=]
  • DOI.org. "Supporting Information Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfjKZngZtO8MkXkK6Bc7R5TFus7R4SHWO7pVgRpVwK56_jvzjUXgjLBIQe-VwVT7iolb44gQCb4ypg_FX1Lb9-GMT1fC5orcAMykzGr8KylyovEZeBrLK431JLWNwdbTnsdMtxcOOfpB_5w1SQ9A==]
  • Google Patents. "WO2014068527A1 - Bruton's tyrosine kinase inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER4-a_RtSy8V2Ua7Fc-GfoZsd-3oGo3eQGcnJZuRNxB8f6EyiAg4npINIA0gb_ApIFfOcyHqvgHGYQOHYvGblQIAQdALfdv9W8qd7IspL8Z1081F5GR2TDEpC0_ZpQkgUQR4RJ0MQ14s_cqbpzLw==]
  • Google Patents. "WO2020191151A1 - Sumo inhibitor compounds and uses thereof". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAm-UQLH2pCjMoRfF2t5TtvhsFvXj8Bqs1h5zyrSIwrKKARYe2mXtb5zG36LTp37KkmwyMpUChyUIKjhf5eTO16cfqVjkCY1v6UZcPJAj7b1BdjcRxpu6MmUpXwIs9H3siKLv1SXgqQ61a2_H0YA==]
  • Google Patents. "WO2023097195A1 - Therapeutic indazole compounds and methods of use in the treatment of cancer". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWo61zPYR0S3URGVZ_PDWL0_Jkaro84PcjZQ9kAdrSgln-jrv1WwKCBLzhXCoz2zjM3f_PoEIcx2BzVTV2oUdkzPdQzrRqrxkIM6K1BYiMBC5yHKdW_0RLBBbRGKhNizG73TzfIYB07ussUIQfLg==]
  • Googleapis.com. "United States Patent 10,647,715 B2". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7fqi_zZX0ZMt3hALQlkXN-EGfa2PbgoldQvOrc64jpKkbum3rdPiE96TcZAjIV8qWaf-39EfHmycL1snRrcFaxKbs2ZwSKkdTAep9uF7WqpZGKAu7DNB5ZzYGnnYRlSkSCKHkCVkdymQJ4d1chFRpKGGblm0ylip00rUgH4C9JODm8n3nJcYWdPS72QM=]

Sources

Exploratory

Engineering Molecular Efficacy: A Technical Guide to gem-Difluoroalkene Building Blocks in Medicinal Chemistry

The Bioisosteric Paradigm: Mechanistic Rationale in Drug Design In the landscape of medicinal chemistry, the optimization of pharmacokinetic properties without compromising pharmacodynamic efficacy is a perpetual challen...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioisosteric Paradigm: Mechanistic Rationale in Drug Design

In the landscape of medicinal chemistry, the optimization of pharmacokinetic properties without compromising pharmacodynamic efficacy is a perpetual challenge. Drug molecules containing carbonyl groups are highly susceptible to reduction by NAD(P)H-dependent reductases, leading to rapid in vivo drug inactivation, excretion, and consequently, poor oral bioavailability[1].

To circumvent this metabolic vulnerability, the gem-difluoroalkene moiety (CF₂=C) has emerged as a premier bioisostere. The substitution of a carbonyl with a gem-difluoroalkene not only mimics the planar geometry and spatial requirements of the original functional group but significantly enhances metabolic stability and modulates the molecule's lipophilicity[2].

Furthermore, gem-difluoroalkenes are not merely static structural endpoints; they are highly versatile fluorinated building blocks. The profound electronegativity of the two fluorine atoms induces a strong electronic perturbation, highly polarizing the carbon-carbon double bond. This renders the terminal carbon uniquely electrophilic, enabling a wide array of selective late-stage functionalizations that are otherwise inaccessible[3].

G Carbonyl Carbonyl Group (Prone to Reductases) GemDF gem-Difluoroalkene (Carbonyl Bioisostere) Carbonyl->GemDF Isosteric Replacement Metabolism Metabolic Stability (Resists Reduction) GemDF->Metabolism Enhances Lipophilicity Increased Lipophilicity (Membrane Permeability) GemDF->Lipophilicity Modulates Reactivity Versatile Building Block (Late-Stage Functionalization) GemDF->Reactivity Enables

Logical relationship: gem-difluoroalkenes as carbonyl bioisosteres.

Advanced Synthetic Workflows for gem-Difluoroalkene Installation

Historically, installing a gem-difluoroalkene required harsh conditions utilizing Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski olefination protocols, which often suffered from poor functional group tolerance. As an application scientist, I prioritize catalytic, mild methodologies that ensure high chemoselectivity.

Protocol A: Cu-Catalyzed Hydroboration and 1,2-Elimination

This modern approach leverages the direct β-borylation of α,β-unsaturated carbonyls containing a -CF₃ group, followed by a base-mediated anti-elimination of the borane and a fluoride ion[4].

Causality of Experimental Choices:

  • Catalyst (CuCl): Copper(I) chloride is essential to activate the bis(pinacolato)diboron (B₂pin₂), forming the active nucleophilic Cu-B species that regioselectively attacks the β-position of the unsaturated carbonyl.

  • Base (K₂CO₃ in H₂O): The subsequent 1,2-elimination requires a mild base in an aqueous environment to facilitate the cleavage of the C-B and C-F bonds, driving the thermodynamic formation of the difluoroalkene.

W Start α,β-Unsaturated Carbonyl + B2pin2 Step1 CuCl (10 mol%), t-BuOLi THF, RT, 12h Start->Step1 Hydroboration Intermediate β-Borane Intermediate Step1->Intermediate Isolation/One-Pot Step2 K2CO3 (2.0 equiv) H2O, 40 °C, 10h Intermediate->Step2 Base Addition Product gem-Difluoroalkene (via 1,2-Elimination) Step2->Product Defluoroboration

Workflow for Cu-catalyzed hydroboration and 1,2-elimination.

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried Schlenk tube under inert atmosphere, combine the α,β-unsaturated carbonyl substrate (0.2 mmol), B₂pin₂ (0.3 mmol), CuCl (10 mol%), and t-BuOLi (15 mol%).

  • Hydroboration: Add anhydrous THF (2.0 mL) and i-PrOH (0.4 mmol). Stir at room temperature for 12 hours.

    • Validation Checkpoint 1: Monitor via TLC. Disappearance of the UV-active starting material confirms complete borylation.

  • Solvent Exchange: Evaporate the THF under reduced pressure.

  • 1,2-Elimination: Add K₂CO₃ (0.4 mmol) and H₂O (2.0 mL) to the crude mixture. Stir at 40 °C for 10 hours.

  • Extraction & Analysis: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Conduct ¹⁹F NMR analysis. The definitive diagnostic signal is the shift from the -CF₃ region (approx. -60 to -70 ppm) to the gem-difluoroalkene region (distinct doublets around -89 to -91 ppm)[5].

Late-Stage Functionalization: Fluorine-Retentive vs. Defluorinative Pathways

Once installed, gem-difluoroalkenes serve as powerful building blocks. However, a primary failure mode in their functionalization is uncontrolled β-fluoride elimination. When a nucleophile attacks the highly electrophilic difluorinated carbon, a β-fluoro anion intermediate is generated. Because fluoride is an excellent leaving group in this context, the intermediate rapidly collapses to form a monofluoroalkene (a defluorinative pathway)[6].

To achieve a fluorine-retentive transformation—yielding valuable sp³ -CF₂- containing compounds—one must kinetically quench this anion faster than the elimination pathway can proceed.

F GemDF gem-Difluoroalkene Nucleophile Nucleophilic Attack (e.g., R-COOH) GemDF->Nucleophile Anion β-Fluoro Anion Intermediate Nucleophile->Anion Defluorination β-Fluoride Elimination (Monofluoroalkene) Anion->Defluorination Uncontrolled Protonation Kinetic Quench / Protonation (Fluorine-Retentive CF2) Anion->Protonation Controlled (Acidic Media)

Divergent pathways: Defluorinative vs. Fluorine-retentive functionalization.

Protocol B: Fluorine-Retentive Hydroacetoxylation

This protocol demonstrates how to successfully trap the intermediate to synthesize gem-difluoromethylenated esters, which are highly sought after in drug discovery[6].

Causality of Experimental Choices:

  • Reagent (Acetic Acid): Acetic acid acts dually as the nucleophile and the critical proton source. The acidic environment ensures that the transient β-fluoro anion is immediately protonated upon formation, kinetically outcompeting the β-fluoride elimination.

  • Temperature (75 °C): Thermal activation is required to overcome the activation barrier of nucleophilic attack on the sterically hindered tetrasubstituted difluoroacrylate, eliminating the need for complex transition-metal catalysts.

Step-by-Step Methodology:

  • Reaction Setup: Charge a sealed tube with the gem-difluoroalkene substrate (0.1 mmol).

  • Reagent Addition: Add glacial acetic acid (0.5 mL, acting as both reactant and solvent) to achieve a 0.2 M concentration.

  • Thermal Activation: Heat the mixture to 75 °C and stir for 24 hours.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane.

    • Validation Checkpoint 3: ¹⁹F NMR is critical here. A successful fluorine-retentive hydroacetoxylation is confirmed by the emergence of signals in the sp³ -CF₂- region (typically -100 to -110 ppm). Signals appearing around -120 to -130 ppm indicate a failure in the kinetic quench, resulting in the undesired monofluoroalkene[6].

Quantitative Analysis of Synthetic Methodologies

To guide synthetic route design, the following table summarizes the comparative metrics of contemporary gem-difluoroalkene synthesis and functionalization strategies:

MethodologyReagents / CatalystsSubstrate ScopeKey AdvantagePrimary Limitation
Cu-Catalyzed 1,2-Elimination CuCl, B₂pin₂, t-BuOLi, K₂CO₃α,β-Unsaturated carbonylsMild conditions, one-pot executionRequires pre-installed -CF₃ group
Visible-Light Radical Alkylation Photocatalyst (e.g., TXT), Blue LEDα-Trifluoromethyl alkenesExcellent functional group toleranceRequires specialized photoreactor setup
Ni-Catalyzed Cross-Coupling Ni catalyst, Zinc, BzO-DFsArylboronic acids, alkylzincAccess to diverse gem-difluoroenol ethersSensitivity of organometallic reagents
Thermal Hydroacetoxylation Acetic Acid, 75 °CTetrasubstituted difluoroacrylatesCatalyst-free, strictly fluorine-retentiveLimited to highly acidic nucleophiles

Conclusion

The strategic incorporation of gem-difluoroalkenes represents a paradigm shift in medicinal chemistry, offering an elegant solution to the metabolic liabilities of carbonyl groups. By mastering the causality behind their synthesis—whether through transition-metal catalysis, photocatalysis, or kinetic trapping of reactive intermediates—scientists can reliably deploy these building blocks to engineer the next generation of metabolically robust therapeutics.

References

  • Synthesis of gem-Difluoroalkenes via Cobalt-Catalyzed Alkylation of α-Trifluoromethyl Alkenes with α-Chloro Esters Source: ACS Publications URL:[Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PMC / Synthesis URL:[Link]

  • Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes Source: RSC Publishing URL:[Link]

  • 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions Source: SciSpace / Nature Communications URL:[Link]

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds Source: PMC / Organic Letters URL:[Link]

Sources

Foundational

The Gem-Difluoro Group as a Carbonyl Bioisostere: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Carbonyl In the landscape of modern drug design, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful lead op...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Carbonyl

In the landscape of modern drug design, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful lead optimization.[1] Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key attributes, is a powerful strategy in this endeavor.[2] This guide focuses on a particularly impactful, non-classical bioisosteric replacement: the substitution of a carbonyl (C=O) group with a geminal difluoromethylene (CF₂) group.

The carbonyl group, while a versatile hydrogen bond acceptor and a key component of many pharmacophores, can be a metabolic liability and its polarity can present challenges for membrane permeability. The gem-difluoro group has emerged as a compelling surrogate, mimicking the steric profile and electrostatic potential of the carbonyl oxygen while offering a unique suite of properties that can profoundly benefit a drug candidate's profile.[1][3] This guide provides an in-depth technical overview of this transformation, from the underlying principles and synthetic methodologies to the practical consequences for drug design and development.

Section 1: The Rationale for Carbonyl to CF₂ Replacement

The utility of the CF₂ group as a carbonyl bioisostere stems from its ability to replicate key features of the carbonyl while introducing beneficial modifications.

Mimicry of Steric and Electronic Properties

The CF₂ group is isosteric and isopolar to a carbonyl oxygen.[3] The van der Waals radius of fluorine is similar to that of hydrogen, allowing the CF₂ group to occupy a similar space as the carbonyl oxygen without introducing significant steric bulk. Furthermore, the strong electronegativity of the two fluorine atoms creates a significant dipole moment at the carbon center, mimicking the polar nature of the C=O bond. This electronic similarity often allows the CF₂ group to engage in similar non-covalent interactions within a receptor binding pocket.

Modulation of Physicochemical Properties

The replacement of a carbonyl with a gem-difluoro group induces predictable and often beneficial shifts in key physicochemical properties relevant to drug discovery.

  • Acidity/Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms. Studies on functionalized cycloalkanes have shown that gem-difluorination can decrease the pKa of neighboring carboxylic acids and amines by 0.3-0.5 units.[4] This modulation can be critical for optimizing the ionization state of a drug at physiological pH, impacting solubility, permeability, and target engagement.

  • Lipophilicity (LogP/LogD): The effect of gem-difluorination on lipophilicity is highly context-dependent and can be influenced by the molecular scaffold and the relative orientation of C-F and adjacent C-H bonds.[4][5] While fluorine is highly electronegative, the replacement of a polar carbonyl group can sometimes lead to an increase in lipophilicity. For instance, in a series of p38α MAPK inhibitors, replacing a tetrahydropyran moiety with its gem-difluorinated analog resulted in a slight increase in LogD₇.₄.[5] Conversely, in other systems, a decrease in LogP has been observed.[4] This nuanced effect allows for fine-tuning of a molecule's lipophilicity to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage. Replacing a metabolically vulnerable carbonyl group or adjacent C-H bonds (prone to oxidation) with a CF₂ group is a common and effective strategy to block metabolic "soft spots" and enhance a compound's half-life.[6][7] Studies have shown that gem-difluorination can either not affect or slightly improve the metabolic stability of model compounds.[4]

Impact on Conformation

The introduction of a gem-difluoro group can have a profound impact on the conformational preferences of a molecule, which can be leveraged to improve binding affinity and selectivity.[6][8] The gauche effect between adjacent C-F and C-C bonds can stabilize specific rotamers. In a study on a model macrocyclic system, gem-difluorination led to an equilibrium between a major trans-amide and a minor cis-amide conformation, a phenomenon not observed in the non-fluorinated analogue.[9][10] This ability to induce specific conformational biases provides a powerful tool for pre-organizing a ligand for optimal interaction with its biological target.

Section 2: Synthetic Strategies for Deoxofluorination

The direct conversion of a carbonyl group to a gem-difluoro group, known as deoxofluorination, is the most common method for effecting this bioisosteric replacement. A variety of reagents are available, each with its own advantages and limitations.

Sulfurane-Based Reagents: DAST and its Analogs

(Diethylamino)sulfur trifluoride (DAST) and its more thermally stable analog, (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor), are the most widely used reagents for the deoxofluorination of aldehydes and ketones.[11][12]

Mechanism of Action

The reaction proceeds through the activation of the carbonyl oxygen by the sulfurane reagent, followed by nucleophilic attack of fluoride. The generally accepted mechanism involves the initial formation of a fluorohydrin intermediate, which then undergoes deoxyfluorination.[13][14]

Deoxofluorination_Mechanism cluster_0 Step 1: Carbonyl Activation & HF Addition cluster_1 Step 2: Deoxyfluorination R1_C_R2_O R₁-C(=O)-R₂ Fluorohydrin R₁-C(F)(OH)-R₂ R1_C_R2_O->Fluorohydrin HF HF (from reagent or additive) DAST Et₂NSF₃ (DAST) Intermediate [R₁-C(F)(OSF₂NEt₂)-R₂] Fluorohydrin->Intermediate Product R₁-CF₂-R₂ Intermediate->Product SN1 or SN2 attack by F⁻ Byproduct Et₂NS(O)F

Caption: Generalized mechanism of carbonyl deoxofluorination with DAST.

Comparative Analysis of Sulfurane Reagents
ReagentStructureKey AdvantagesKey Disadvantages
DAST Et₂NSF₃Widely used, extensive literature precedence.[11]Thermally unstable, can decompose violently upon heating.[12] Potential for elimination and rearrangement side reactions.[15]
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃More thermally stable and safer than DAST.[12][16] Often provides higher yields and selectivity.[11]Higher cost than DAST.
XtalFluor-E / -M [Et₂NSF₂]⁺[BF₄]⁻Crystalline, bench-stable solids.[16][17] Do not generate corrosive HF. Can be used in standard glassware.[17] Often show reduced elimination byproducts.[16]Require an exogenous fluoride source (e.g., Et₃N·3HF) to be effective.[17]
Experimental Protocol: Deoxofluorination of a Ketone using DAST

This protocol is a representative example and should be adapted based on the specific substrate and scale. Extreme caution is required when working with DAST.

Safety Precautions:

  • DAST is toxic, corrosive, and reacts violently with water. It is also thermally unstable and should not be heated above 50°C.

  • All manipulations must be performed in a well-ventilated chemical fume hood.

  • Appropriate personal protective equipment (safety goggles, lab coat, acid-resistant gloves) is mandatory.

  • Ensure all glassware is scrupulously oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Substrate (ketone, 1.0 eq)

  • (Diethylamino)sulfur trifluoride (DAST, 1.2 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen/argon line)

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, dissolve the ketone substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: While maintaining the temperature at -78°C, add DAST (1.2 - 2.0 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).[18]

  • Quenching: Once the reaction is deemed complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. CAUTION: This quenching is highly exothermic and releases HF gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[18]

Troubleshooting Common Issues

Troubleshooting_Deoxofluorination Start Low Yield or No Reaction CheckReagent Reagent Quality? (Degraded, old) Start->CheckReagent Possible Cause CheckConditions Anhydrous Conditions? (Wet solvent/glassware) Start->CheckConditions Possible Cause CheckTemp Reaction Temperature? (Too low) Start->CheckTemp Possible Cause CheckStoich Stoichiometry? (Insufficient reagent) Start->CheckStoich Possible Cause SolReagent Solution: Use fresh reagent. CheckReagent->SolReagent SolConditions Solution: Ensure rigorous drying of solvent and glassware. CheckConditions->SolConditions SolTemp Solution: Allow to warm to RT or gently heat (Deoxo-Fluor). CheckTemp->SolTemp SolStoich Solution: Increase equivalents of fluorinating agent. CheckStoich->SolStoich SideReaction Side Reactions Observed (e.g., Elimination, Rearrangement) CauseElimination Cause: Steric hindrance, high temp. SideReaction->CauseElimination CauseRearrangement Cause: Carbocationic intermediate SideReaction->CauseRearrangement SolElimination Solution: Lower temperature (-78°C). Use less-hindered reagent (e.g., XtalFluor). CauseElimination->SolElimination SolRearrangement Solution: Use less Lewis-acidic reagent (e.g., Deoxo-Fluor). CauseRearrangement->SolRearrangement

Caption: A workflow for troubleshooting common issues in deoxofluorination reactions.[15][19]

Section 3: Case Studies in Drug Discovery

The strategic replacement of a carbonyl with a gem-difluoro group has been successfully applied in numerous drug discovery programs to overcome specific challenges.

Enhancing Potency and Modulating Conformation in Kinase Inhibitors

In the development of kinase inhibitors, gem-difluorination of a cyclohexane scaffold was shown to induce a ring pucker that enhanced binding affinity.[6] This conformational effect, driven by stereoelectronic interactions of the C-F bonds, pre-organized the inhibitor into a more favorable binding conformation, leading to a significant improvement in potency. This highlights how the CF₂ group can be used not just as a passive isostere, but as an active design element to control molecular shape.

Improving Metabolic Stability and Pharmacokinetics

A common application of the C=O to CF₂ switch is to block sites of metabolic oxidation.[6] By replacing a carbonyl group adjacent to an aromatic ring, for example, drug designers can prevent hydroxylation at that position, a common metabolic pathway mediated by cytochrome P450 enzymes. This can lead to increased metabolic stability, longer half-life, and improved oral bioavailability.[1][6] In the development of empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, fluorine substitution on the aryl ring was crucial for improving metabolic stability and achieving once-daily dosing.[6]

A Note of Caution: Unintended Consequences

While powerful, this bioisosteric replacement is not a universal solution and its success is highly context-dependent. In one study involving a macrocyclic compound, the introduction of a gem-difluoro group led to an equilibrium between trans and cis amide conformers.[9] This new conformational flexibility resulted in the fluorinated macrocycle being less metabolically stable than its non-fluorinated counterpart, as the cis amide was more susceptible to enzymatic hydrolysis.[9] This case underscores the importance of empirical validation for every bioisosteric substitution.

Conclusion

The bioisosteric replacement of a carbonyl group with a gem-difluoromethylene group is a proven and powerful strategy in the medicinal chemist's toolbox. It offers a sophisticated method to modulate a wide range of critical drug-like properties, including pKa, lipophilicity, metabolic stability, and molecular conformation. The commercial availability of increasingly safe and effective deoxofluorinating reagents has made this transformation more accessible for routine use in drug discovery programs. However, as with any molecular modification, a thorough understanding of the underlying chemical principles and a careful, context-specific evaluation of its effects are paramount to its successful application. This guide serves as a foundational resource for researchers seeking to leverage this unique bioisostere to design the next generation of therapeutic agents.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). Wiley Online Library. Retrieved March 8, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Pre-proof. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. (2024, September 9). Thieme. Retrieved March 8, 2026, from [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (2010, April 21). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Synthesis of gem-difluorinated analogs of drugs and further... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Sulfur-Based Fluorinating Agents. (n.d.). WordPress. Retrieved March 8, 2026, from [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved March 8, 2026, from [Link]

  • 4,4'-Difluorobenzophenone to 4,4'-Difluorodiphenyl-difluoromethane. (n.d.). Organic Syntheses. Retrieved March 8, 2026, from [Link]

  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed. Retrieved March 8, 2026, from [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • gem‐Difluocycloalkanes – marketed drugs. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. (1979). Journal of the Chemical Society, Perkin Transactions 1, 1901-1904. Retrieved March 8, 2026, from [Link]

  • Need tips for developing my deoxyfluorination reaction. (2025, November 21). Reddit. Retrieved March 8, 2026, from [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journal of Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination. (n.d.). Hypha Discovery. Retrieved March 8, 2026, from [Link]

  • gem‐Difluoromethylene containing saturated heterocycles and linear ketones as drugs. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (n.d.). RSC Publishing. Retrieved March 8, 2026, from [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Chemical Science. Retrieved March 8, 2026, from [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination Using CuF2. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]

  • Carbonyl Bioisosteres. (2017, July 23). Cambridge MedChem Consulting. Retrieved March 8, 2026, from [Link]

  • Deoxytrifluoromethylation of Alcohols. (2022, July 5). Princeton University. Retrieved March 8, 2026, from [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024, October 30). Retrieved March 8, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved March 8, 2026, from [Link]

  • Fluorination with aminosulfuranes. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • a) Applications of gem‐difluoro olefins in medicinal chemistry.... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. (2024, September 9). CoLab.
  • The replacement and application of carbonyl bioisosteres. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Metabolism of fluorine-containing drugs. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. (2024, May 31). Semantic Scholar. Retrieved March 8, 2026, from [Link]

  • Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. (n.d.). Retrieved March 8, 2026, from [Link]

  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters. Retrieved March 8, 2026, from [Link]

Sources

Exploratory

Technical Guide: 4,4-Difluorobut-2-enoic Acid vs. 4,4,4-Trifluorobut-2-enoic Acid

Executive Summary: The Fluorinated Michael Acceptors In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and binding affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Michael Acceptors

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative technical analysis of 4,4-difluorobut-2-enoic acid (DFBA) and 4,4,4-trifluorobut-2-enoic acid (TFBA) .

While both compounds serve as electron-deficient Michael acceptors, they occupy distinct bioisosteric niches. TFBA introduces a metabolically robust, sterically demanding, and highly electron-withdrawing trifluoromethyl group (


). In contrast, DFBA  offers the unique "lipophilic hydrogen bond donor" capability of the difluoromethyl group (

), acting as a bioisostere for alcohols or thiols while maintaining a lower steric profile.

Physicochemical Profiling

The transition from a difluoro- to a trifluoromethyl group fundamentally alters the electronic and physical landscape of the molecule.

Property4,4-Difluorobut-2-enoic Acid4,4,4-Trifluorobut-2-enoic Acid
Structure


CAS Number 944328-71-6 (Acid) / 37746-82-0 (Et Ester)71027-02-6 (Acid) / 25597-16-4 (Et Ester)
Molecular Weight 122.07 g/mol 140.06 g/mol
Bioisosteric Role Lipophilic H-bond Donor (

,

mimic)
Hydrophobic, Steric Bulk (

,

mimic)
Electronic Effect (

)
Strong EWG (

)
Very Strong EWG (

)
H-Bond Donor Yes (C-H of

is acidic)
No
Est.[1][2] pKa (COOH) ~3.8 - 4.0~3.0 - 3.5
Electrophilicity (

)
HighVery High (Stronger Michael Acceptor)
Key Insight: The "Lipophilic Hydrogen Bond Donor"

The


 bond in the 

group is polarized by the two fluorine atoms, rendering the hydrogen sufficiently acidic to act as a weak hydrogen bond donor. This allows DFBA derivatives to engage in specific binding interactions (e.g., with backbone carbonyls) that the inert

group of TFBA cannot, while still providing metabolic protection compared to a non-fluorinated alkene.

Synthetic Accessibility & Methodologies[3]

Synthesis of 4,4,4-Trifluorobut-2-enoic Acid (TFBA) Derivatives

The synthesis of TFBA derivatives is robust and typically proceeds via Wittig or Horner-Wadsworth-Emmons (HWE) olefination using commercially available trifluoroacetaldehyde equivalents or by oxidation of precursors.

Protocol A: Wittig Olefination (Standard Route)

  • Reagents: Trifluoroacetaldehyde ethyl hemiacetal, (Carbethoxymethyl)triphenylphosphonium bromide.

  • Conditions: The hemiacetal is treated with the ylide (generated by

    
     or NaH) in DCM or THF.
    
  • Outcome: Yields Ethyl 4,4,4-trifluorocrotonate predominantly in the E-configuration.

Synthesis of 4,4-Difluorobut-2-enoic Acid (DFBA) Derivatives

Accessing the difluoro analog is synthetically more demanding due to the instability of difluoroacetaldehyde. The preferred route avoids the isolation of the volatile aldehyde.

Protocol B: HWE Olefination (In Situ Generation)

  • Precursor: Difluoroacetaldehyde ethyl hemiacetal (commercially available).

  • Reagents: Triethyl phosphonoacetate,

    
     (Lewis acid activation), 
    
    
    
    .
  • Mechanism: The Lewis acid facilitates the opening of the hemiacetal, allowing the phosphonate anion to attack.

  • Step-by-Step:

    • Cool THF solution of triethyl phosphonoacetate (1.1 eq) and

      
       (2.2 eq) to 0°C.
      
    • Add

      
       (4 eq) followed by difluoroacetaldehyde ethyl hemiacetal (1.0 eq).
      
    • Stir at RT for 12h. Quench with water, extract with

      
      .
      

SynthesisRoutes cluster_TFBA TFBA Synthesis cluster_DFBA DFBA Synthesis TF_Start Trifluoroacetaldehyde Ethyl Hemiacetal TF_Prod Ethyl 4,4,4-Trifluorocrotonate TF_Start->TF_Prod Wittig (DCM, reflux) TF_Ylide Ph3P=CH-COOEt TF_Ylide->TF_Prod DF_Start Difluoroacetaldehyde Ethyl Hemiacetal DF_Prod Ethyl 4,4-Difluorocrotonate DF_Start->DF_Prod HWE (Lewis Acid Mediated) DF_HWE (EtO)2P(O)CH2COOEt + TiCl4 / Et3N DF_HWE->DF_Prod

Caption: Comparative synthetic pathways for Ethyl Trifluorocrotonate (Wittig) vs. Ethyl Difluorocrotonate (Lewis Acid mediated HWE).

Reactivity Profile: Michael Addition

Both compounds are potent Michael acceptors (electrophiles) due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. However, their reactivity profiles differ.[3][4][5]

Electrophilicity & Kinetics
  • TFBA (

    
    ):  The 
    
    
    
    group exerts a powerful inductive effect (
    
    
    ), significantly lowering the energy of the LUMO. This makes the
    
    
    -carbon highly electrophilic. Reaction with soft nucleophiles (thiols, cuprates) is extremely rapid.
  • DFBA (

    
    ):  The 
    
    
    
    group is less electron-withdrawing than
    
    
    . Consequently, DFBA is a softer and slightly less reactive electrophile. This can be advantageous when "tuning" the reactivity to avoid off-target covalent binding (e.g., to glutathione) in drug design.
Regioselectivity

Nucleophilic attack occurs exclusively at the


-carbon (C3).


Where


 is 

or

.
Experimental Protocol: Thiol-Michael Addition

This assay validates the Michael acceptor activity.

  • Substrate: 0.5 mmol Ethyl 4,4,4-trifluorocrotonate (or difluoro analog).

  • Nucleophile: 0.6 mmol Benzyl mercaptan.

  • Catalyst: 0.05 mmol

    
     (catalytic).
    
  • Solvent: 2 mL DCM.

  • Procedure:

    • Mix substrate and thiol in DCM.

    • Add

      
       at 0°C.
      
    • Monitor by TLC/NMR.

      
       adduct forms < 15 min; 
      
      
      
      adduct may require 30-60 min.
    • Workup: Wash with 1M HCl, dry over

      
      , concentrate.
      

MichaelAddition cluster_Factors Reactivity Factors Nu Nucleophile (R-SH) TS Transition State (Anionic Intermediate) Nu->TS Attack at C3 Acceptor Michael Acceptor (RF-CH=CH-COOEt) Acceptor->TS LUMO Activation (CF3 > CHF2) Product β-Functionalized Adduct TS->Product Protonation F1 CF3: Fast Kinetics High LUMO depression F2 CHF2: Tunable Kinetics H-Bond Donor Potential

Caption: Mechanistic flow of Michael addition. The electron-withdrawing RF group activates the C3 position for nucleophilic attack.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy
  • Replace Methyl (

    
    ) with 
    
    
    
    :
    Increases metabolic stability (blocks oxidation) and lipophilicity. Useful for filling hydrophobic pockets.
  • Replace Hydroxyl (

    
    ) with 
    
    
    
    :
    The
    
    
    group acts as a hydrogen bond donor but is lipophilic.[6] This is a critical strategy when an
    
    
    group causes poor permeability or rapid glucuronidation.
Case Study: Covalent Inhibitors

In the design of covalent inhibitors (e.g., targeting Cysteine residues in kinases), the "warhead" reactivity is paramount.

  • TFBA-based warheads may be too reactive, leading to toxicity via non-specific binding.

  • DFBA-based warheads offer attenuated reactivity, potentially increasing selectivity for the target cysteine over off-target glutathione.

References

  • Synthesis of Ethyl 4,4,4-Trifluorocrotonate: Organic Syntheses, Coll. Vol. 9, p. 436 (1998). Link

  • Difluoromethyl Bioisosteres: Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[7] Journal of Medicinal Chemistry, 60(2), 797-804 (2017). Link

  • HWE Reagents for Fluorinated Olefins: Sevchuk, V. N., et al. "Synthesis of 4,4-difluorocrotonic acid derivatives." Journal of Fluorine Chemistry, 129(5), 402-408 (2008).
  • Michael Addition to Perfluoroalkyl-enones: Rulev, A. Y. "Michael Addition of Thiols to 4,4,4-Trifluorobut-2-en-1-ones." Chemistry of Heterocyclic Compounds, 53, 120-125 (2017).
  • Acidity of Fluorinated Acids: "pKa Data for Fluorinated Benzoic Acids and Related Compounds." J. Phys. Org. Chem., 32, e3940 (2019).[8] Link

Sources

Foundational

Metabolic Stability of Gem-Difluoro Fatty Acid Analogs

Executive Summary In the optimization of lipid-based therapeutics and probes, metabolic instability remains the primary attrition factor. Native fatty acids are rapidly degraded via mitochondrial -oxidation, severely lim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lipid-based therapeutics and probes, metabolic instability remains the primary attrition factor. Native fatty acids are rapidly degraded via mitochondrial


-oxidation, severely limiting their half-life and bioavailability. The strategic incorporation of a gem-difluoro (

)
moiety acts as a bioisosteric replacement for the methylene (

) group, fundamentally altering the molecule's metabolic fate without abolishing its recognition by target receptors.

This guide details the mechanistic principles of gem-difluoro stability, specifically the inhibition of acyl-CoA dehydrogenase, and provides a validated, self-consistent protocol for assessing this stability in vitro using liver microsomes.

The Mechanistic Basis of Stability

The metabolic stability of gem-difluoro fatty acids is not accidental; it is a direct consequence of the unique physicochemical properties of the carbon-fluorine (C-F) bond.

The "Blockade" of -Oxidation

The primary catabolic pathway for fatty acids is


-oxidation, a spiral pathway that cleaves two-carbon units (Acetyl-CoA). The rate-limiting step in the first turn of this spiral is catalyzed by Acyl-CoA Dehydrogenase .[1]
  • Native Mechanism: The enzyme abstracts a pro-R proton from the

    
    -carbon and a hydride from the 
    
    
    
    -carbon to form a trans-
    
    
    -enoyl-CoA.
  • The Fluorine Effect: When the

    
    -position is substituted with a gem-difluoro group (
    
    
    
    ), the enzymatic mechanism is arrested.
    • Bond Strength: The C-F bond energy (

      
      116 kcal/mol) is significantly higher than the C-H bond (
      
      
      
      99 kcal/mol), making abstraction energetically unfavorable.
    • Absence of Hydride: Crucially, the substitution eliminates the

      
      -hydrogens entirely. Without a 
      
      
      
      -hydride to transfer to FAD, the desaturation cannot occur.
Electronic and Steric Bioisosterism

While the


 group blocks metabolism, it mimics the steric bulk of a 

group (Van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), allowing the analog to fit into receptor binding pockets (e.g., GPCRs for free fatty acids). Furthermore, the high electronegativity of fluorine lowers the pKa of neighboring acidic groups (if

-substituted), potentially altering distribution coefficients (LogD) and protein binding.
Visualization: The -Oxidation Blockade

BetaOxidationBlockade Start Fatty Acyl-CoA Enzyme Acyl-CoA Dehydrogenase (FAD -> FADH2) Start->Enzyme Native Substrate NativeInter Trans-Enoyl-CoA Enzyme->NativeInter Dehydrogenation Block METABOLIC BLOCKADE (No Beta-Hydride) Enzyme->Block Reaction Stalled Oxidation Beta-Oxidation Spiral (Chain Shortening) NativeInter->Oxidation DifluoroStart Beta-Gem-Difluoro Acyl-CoA DifluoroStart->Enzyme Analog Substrate

Figure 1: Mechanistic divergence between native fatty acid metabolism and gem-difluoro analogs at the Acyl-CoA Dehydrogenase step.

Strategic Placement of the Group

The position of the gem-difluoro group dictates the biological outcome.

PositionPrimary EffectApplication
Alpha (

)
Increases acidity (lowers pKa); Blocks

-oxidation.
Improving oral bioavailability; preventing racemization of chiral centers.
Beta (

)
Blocks

-oxidation.
Extending half-life (

); Creating metabolic tracers.
Omega (

)
Blocks

-oxidation (CYP450 mediated).
Preventing terminal hydroxylation; often used in conjunction with

-substitution.

Scientist's Note: For maximal metabolic stability of long-chain fatty acids,


-substitution is often the most impactful modification because 

-oxidation is the dominant clearance pathway in the mitochondria.

Experimental Validation: Microsomal Stability Assay

To validate the stability conferred by gem-difluorination, a comparative microsomal stability assay is required. This protocol uses liver microsomes (rich in CYP450s) but can be adapted for mitochondrial fractions if


-oxidation is the sole focus. However, microsomes are the industry standard for "Phase I" stability.
Materials
  • Test Compounds: Native Fatty Acid (Control) vs. Gem-Difluoro Analog (

    
     stock in DMSO).
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (provides reducing equivalents for oxidative enzymes).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Workflow
  • Pre-Incubation:

    • Prepare a

      
       substrate solution in phosphate buffer (100 mM, pH 7.4).
      
    • Add microsomes (final conc.

      
      ).
      
    • Equilibrate at

      
       for 5 minutes. Why? To ensure enzymes and substrates are at physiological temperature before reaction initiation.
      
  • Initiation:

    • Add NADPH regenerating system to start the reaction.[2]

    • Negative Control: Run a parallel set without NADPH to rule out chemical instability (hydrolysis).

  • Sampling:

    • At

      
       minutes, remove 
      
      
      
      aliquots.
  • Termination:

    • Immediately dispense aliquot into

      
       ice-cold ACN.
      
    • Vortex vigorously. Why? To denature proteins and stop metabolic reactions instantly.

  • Analysis:

    • Centrifuge (4000 rpm, 15 min) to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

Visualization: Assay Workflow

MicrosomalAssay Prep Preparation (Buffer + Microsomes + Compound) Incubate Incubation @ 37°C (+ NADPH Initiation) Prep->Incubate Sampling Time-Point Sampling (0, 15, 30, 60 min) Incubate->Sampling Quench Termination (Ice-Cold ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Calculate % Remaining) Quench->Analysis

Figure 2: Step-by-step workflow for the comparative microsomal stability assay.[1]

Data Analysis & Interpretation

The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time.

Calculating Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of the remaining percentage vs. time.






Expected Results
  • Native Fatty Acid: Rapid depletion (

    
     min). High intrinsic clearance.
    
  • Gem-Difluoro Analog: Significant stability (

    
     min). The C-F bond effectively prevents the initiation of the oxidative spiral.
    

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2015). Microsomal Stability Assay Protocol. Drug-Like Properties: Concepts, Structure Design and Methods. [Link]

  • Piotrowski, D. W., et al. (2011). Gem-difluoroalkanes as bioisosteres for the methylene group in drug design. Future Medicinal Chemistry. [Link]

Sources

Exploratory

The Synthetic Chemist's Guide to Fluorinated Amino Acids from 4,4-Difluoro Precursors: A Technical Whitepaper

Introduction: The Transformative Power of Fluorine in Peptide Science The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery and chemical biology. The unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Transformative Power of Fluorine in Peptide Science

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery and chemical biology. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides and proteins.[1][2][3][4] Among the diverse array of fluorinated amino acids, those bearing a gem-difluoro group at the 4-position of the side chain represent a particularly valuable class of building blocks. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these crucial molecules from 4,4-difluoro precursors, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 4,4-Difluorinated Amino Acids

The synthesis of 4,4-difluorinated amino acids hinges on the creative and efficient installation of the difluoromethylene group and the subsequent elaboration to the final amino acid. Two principal strategies dominate the landscape: the direct fluorination of keto-precursors and the use of difluorinated building blocks in carbon-carbon bond-forming reactions.

Deoxofluorination of 4-Keto-Amino Acid Derivatives: The DAST and Deoxo-Fluor™ Approach

A robust and widely employed method for the synthesis of 4,4-difluorinated amino acids involves the deoxofluorination of a corresponding 4-keto precursor. Diethylaminosulfur trifluoride (DAST) and its more thermally stable counterpart, Deoxo-Fluor™, are the reagents of choice for this transformation.[5][6] The underlying principle of this reaction is the conversion of a carbonyl group into a gem-difluoride.

The selection of the appropriate protecting groups for the amino and carboxyl functionalities is critical to the success of this approach. The benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) groups are commonly used for amine protection, while benzyl or methyl esters are typical for the carboxylic acid.

Experimental Protocol: Synthesis of Z-4,4-difluoro-L-proline benzyl ester from Z-4-keto-L-proline benzyl ester [5]

  • Dissolution: Dissolve Z-4-keto-L-proline benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., under argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) to the cooled solution via syringe.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Z-4,4-difluoro-L-proline benzyl ester.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: DAST and Deoxo-Fluor™ are highly moisture-sensitive and will readily hydrolyze, rendering them inactive. The use of anhydrous solvents and an inert atmosphere is therefore paramount.

  • Low-Temperature Addition: The initial reaction with the fluorinating agent is often exothermic. Adding the reagent at low temperatures helps to control the reaction rate and prevent the formation of side products.

  • Careful Quenching: The quenching process can be vigorous due to the reaction of excess fluorinating agent with water. Slow and controlled addition of the quenching solution at reduced temperature is a critical safety measure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Z-4-keto-L-proline benzyl ester dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to -78°C dissolve->cool add_dast Add DAST cool->add_dast react Warm to RT, stir 12-24h add_dast->react quench Quench with sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Z-4,4-difluoro-L-proline benzyl ester purify->end

Nucleophilic Addition of Difluorinated Moieties to Chiral Aldehydes

An alternative and powerful strategy involves the nucleophilic addition of a difluorinated carbon nucleophile to a chiral α-amino aldehyde. This approach offers excellent stereocontrol, dictated by the chirality of the starting aldehyde. A common precursor for this method is Garner's aldehyde, which is readily prepared from L-serine.

The key carbon-carbon bond-forming step is often a Reformatsky-type reaction using ethyl bromodifluoroacetate in the presence of activated zinc.

Experimental Protocol: Synthesis of (2S)-4,4-Difluoroglutamyl Derivatives from Garner's Aldehyde [7][8]

  • Zinc Activation: Activate zinc dust by stirring with 1N HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the activated zinc and a crystal of iodine. Heat gently until the iodine vapor is visible. Cool to room temperature.

  • Reagent Addition: Add a solution of Garner's aldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Elaboration: Purify the resulting diastereomeric mixture of β-hydroxy-α-amino esters by column chromatography. The separated diastereomers can then be further elaborated to the target 4,4-difluoroglutamic acid or 4,4-difluoroglutamine through standard functional group manipulations.[9][10][11]

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification zinc Activate Zinc Dust mix Combine Reagents in THF zinc->mix aldehyde Garner's Aldehyde aldehyde->mix reformatsky_reagent Ethyl Bromodifluoroacetate reformatsky_reagent->mix reflux Reflux 2-4h mix->reflux quench Quench with sat. NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Diastereomeric β-hydroxy-α-amino esters purify->product

Asymmetric Synthesis: Achieving Enantiopurity

For applications in drug development, obtaining enantiomerically pure fluorinated amino acids is essential. Several strategies have been developed to achieve this:

  • Chiral Auxiliaries: The use of chiral auxiliaries attached to the precursor can direct the stereochemical outcome of a reaction.[1][12]

  • Asymmetric Hydrogenation: The reduction of a prochiral difluorinated enamine or imine using a chiral catalyst can provide access to enantioenriched products.[1][12][13]

  • Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.[14][15][16]

  • Chiral Ni(II) Complexes: Chiral Ni(II) complexes of glycine Schiff bases can be alkylated with difluoroalkyl halides to produce a wide range of fluorinated amino acids with high enantiomeric purity.[17][18][19][20]

Method Principle Typical Stereoselectivity Key Considerations
Chiral Auxiliaries Covalent attachment of a chiral molecule to guide the reaction.Good to excellent (often >90% de)Auxiliary removal can be challenging.
Asymmetric Hydrogenation Use of a chiral metal catalyst to deliver hydrogen stereoselectively.High (often >95% ee)Catalyst cost and sensitivity.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer.Excellent (>99% ee)Limited to specific substrates; produces a maximum of 50% yield for the desired enantiomer.
Chiral Ni(II) Complexes Asymmetric alkylation of a glycine equivalent.Excellent (>94% ee)Requires synthesis of the chiral complex.

Conclusion and Future Outlook

The synthesis of fluorinated amino acids from 4,4-difluoro precursors is a dynamic and evolving field. The methodologies outlined in this guide provide a solid foundation for accessing a wide range of these valuable building blocks. As our understanding of organofluorine chemistry deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and scalable routes to these critical components of modern drug discovery. The continued innovation in this area will undoubtedly fuel the development of next-generation therapeutics with enhanced properties and efficacy.

References

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. (2021). Communications Chemistry. [Link]

  • Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of L-4,4-difluoroglutamic acid via nucleophilic addition to a chiral aldehyde. (2001). The Journal of Organic Chemistry. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (n.d.). CHIMIA International Journal for Chemistry. [Link]

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. (2024). ACS Catalysis. [Link]

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids - ACS Publications. (2024). ACS Publications. [Link]

  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2025). ResearchGate. [Link]

  • Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L ... - PubMed. (1982). PubMed. [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation - DTU Research Database. (n.d.). DTU Research Database. [Link]

  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed. (2012). PubMed. [Link]

  • Regiospecific Addition of Nucleophiles to N-Cbz-di-tert-butyl-dl-4,4-difluoroglutamate - ACS Publications. (n.d.). ACS Publications. [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (2021). ARKAT USA, Inc.. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. (2016). Raines Lab. [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. (2025). Beilstein Journals. [Link]

  • The synthesis of (2S)-4,4-difluoroglutamyl γ-peptides based on Garner's aldehyde and fluoro-reformatsky chemistry - Research with Montclair. (n.d.). Research with Montclair. [Link]

  • Process Research and Development and Scale-up of a 4,4-Difluoro-3,3-dimethylproline Derivative - ACS Publications. (2008). American Chemical Society. [Link]

  • New convenient synthesis of .beta.,.beta.-difluoro amines and .beta.,.beta.-difluoro-.alpha.-amino acid alkyl esters by the addition of hydrogen fluoride on 1-azirines | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Regiospecific Addition of Nucleophiles to N-Cbz-di-tert-butyl-dl-4,4-difluoroglutamate | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow - Refubium - Freie Universität Berlin. (n.d.). Freie Universität Berlin. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Refubium. (2025). Freie Universität Berlin. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews - ACS Publications. (2019). ACS Publications. [Link]

  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 4,4-Difluorinated analogues of l-arginine and N(G)-hydroxy-l-arginine as mechanistic probes for nitric oxide synthase - PubMed. (2009). PubMed. [Link]

  • Document: 4,4-Difluorinated analogues of l-arginine and N(G)-hydroxy-l-arginine as mechanistic probes for nitric oxide synthase. (CHEMBL1153920) - ChEMBL - EMBL-EBI. (n.d.). EMBL-EBI. [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed. (2024). PubMed. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. [Link]

  • A concise Synthesis of L-4,4-difluoroglutamine | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • (PDF) 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. (2026). ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • Synthesis of fluorinated amino acids - R Discovery. (2004). R Discovery. [Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids - ResearchGate. (2020). ResearchGate. [Link]

  • (PDF) Amino acid catalyzed enantioselective synthesis of α-amino-γ-oxy-aldehydes. (2025). ResearchGate. [Link]

  • 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution | ACS Omega. (2021). ACS Omega. [Link]

  • Uniform Preparation of (4R)- and (4S)‑Fluoro‑l‑lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - FULIR. (2023). FULIR. [Link]

  • The Synthesis of Enantiopure α-Fluoro and α,α-Difluoro-β3-Arginine Derivatives. (2014). Thieme. [Link]

Sources

Foundational

Sourcing and Synthetic Utility of (E)-4,4-Difluorobut-2-enoic Acid in Targeted Covalent Inhibitors

Executive Summary (E)-4,4-difluorobut-2-enoic acid is a highly specialized fluorinated building block that has become a cornerstone in the development of targeted covalent inhibitors (TCIs). By acting as a tunable Michae...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-4,4-difluorobut-2-enoic acid is a highly specialized fluorinated building block that has become a cornerstone in the development of targeted covalent inhibitors (TCIs). By acting as a tunable Michael acceptor, the gem-difluoroalkene moiety provides an optimal balance of electrophilicity and steric hindrance. This structural profile enables highly selective, irreversible binding to nucleophilic cysteine residues in target proteins such as KRAS G12C and Bruton's Tyrosine Kinase (BTK). This whitepaper provides a comprehensive guide to the physicochemical properties, commercial sourcing, and validated synthetic integration of this critical warhead precursor.

Mechanistic Rationale: The Difluorocrotonamide Warhead

In modern medicinal chemistry, the strategic integration of fluorine is utilized to enhance metabolic stability and target binding affinity 1. The addition of a difluoromethyl group at the


-position of an 

-unsaturated carbonyl creates a unique electronic environment. The strongly electron-withdrawing nature of the CF

group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the double bond, significantly enhancing its susceptibility to nucleophilic attack 1.

However, unlike unhindered acrylamides that may indiscriminately react with off-target biological thiols (e.g., glutathione), the difluorocrotonamide system is sterically demanding. It requires precise spatial alignment within the protein binding pocket to undergo a Michael addition, thereby ensuring exceptional target selectivity and minimizing off-target toxicity in drug development.

Physicochemical Profiling & Commercial Sourcing

Procuring high-purity (E)-4,4-difluorobut-2-enoic acid is critical. Trace amounts of the (Z)-isomer or defluorinated byproducts can severely compromise the binding kinetics and geometric alignment of the final drug candidate.

Table 1: Physicochemical Properties
PropertySpecification
IUPAC Name (E)-4,4-difluorobut-2-enoic acid
CAS Number 37759-73-2
Molecular Formula C

H

F

O

Molecular Weight 122.07 g/mol
SMILES OC(=O)/C=C/C(F)F
Table 2: Commercial Suppliers & Specifications
SupplierCatalog / SKUTypical PurityNotes
Sigma-Aldrich 37759-73-2

95%
Standard research-grade sourcing.
ChemShuttle 156270 95%Available in scalable quantities (100mg to 1g).
AiFChem 37759-73-2 295%Bulk inquiry available for late-stage development.
BenchChem 37746-82-0 195%Supplies the ethyl ester precursor; requires hydrolysis.

Note: For laboratories facing supply chain bottlenecks, the ethyl ester variant (Ethyl (2E)-4,4-difluorobut-2-enoate) can be sourced and subjected to standard acidic or basic hydrolysis to yield the free acid 1.

Experimental Methodology: Amide Coupling Protocol

The synthesis of a covalent inhibitor typically involves coupling (E)-4,4-difluorobut-2-enoic acid to a secondary amine (e.g., the deprotected piperazine core of a KRAS G12C inhibitor) 3. Standard coupling reagents like EDC/HOBt often yield sluggish kinetics and poor conversion due to the electron-withdrawing CF


 group, which reduces the nucleophilicity of the carboxylate during the initial activation step. Therefore, highly reactive uronium-based reagents like TATU are strictly recommended.
Protocol: TATU-Mediated Synthesis of Difluorocrotonamides

Objective: Achieve highly efficient amidation while preserving the (E)-stereocenter and preventing conjugate addition side-reactions.

Reagents:

  • (E)-4,4-difluorobut-2-enoic acid (1.0 equiv)

  • Secondary amine precursor (1.0 equiv)

  • TATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to the amine)

Step-by-Step Workflow:

  • Pre-Activation: In an oven-dried flask under an argon atmosphere, dissolve (E)-4,4-difluorobut-2-enoic acid in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling minimizes the risk of thermal degradation of the highly electrophilic activated ester and suppresses potential Michael addition of trace impurities to the double bond.

  • Coupling Reagent Addition: Add TATU followed by the dropwise addition of DIPEA. Stir the mixture for 15 minutes at 0 °C.

    • Self-Validation Check: Extract a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The formation of the corresponding methyl ester (m/z 136) confirms the successful generation of the active ester intermediate. If the active ester is absent, verify the anhydrous integrity of the TATU reagent.

  • Amine Introduction: Add the secondary amine precursor to the activated mixture. Remove the ice bath and allow the reaction to warm to room temperature (rt). Stir for 3 hours 3.

    • Causality: TATU's superior leaving group (HOAt) accelerates the amidation of the sterically and electronically hindered carboxylate, preventing competitive decomposition pathways that plague slower coupling methods.

  • Reaction Quench & Workup: Dilute the reaction mixture with saturated aqueous Na

    
    CO
    
    
    
    3.
    • Causality: The basic aqueous wash neutralizes the acidic byproducts of TATU and extracts any unreacted difluorocrotonic acid into the aqueous layer, preventing it from co-eluting during chromatography.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic extracts with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography to yield the final difluorocrotonamide warhead.

Mechanistic Pathway Visualization

G N1 Amine Precursor (e.g., Piperazine) N3 Activation & Coupling (TATU, DIPEA, DCM, 0°C to RT) N1->N3 N2 (E)-4,4-difluorobut-2-enoic acid (Electrophilic Warhead) N2->N3 N4 Difluorocrotonamide (Target Inhibitor) N3->N4 Amidation N6 Irreversible Covalent Adduct (Therapeutic Inhibition) N4->N6 Michael Addition N5 Target Protein Cysteine (e.g., KRAS G12C) N5->N6 Thiol Attack

Workflow of (E)-4,4-difluorobut-2-enoic acid coupling and subsequent covalent target inhibition.

References

  • Title: WO2024076674A1 - Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,4-Difluorobut-2-enoic Acid

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4,4-difluorobut-2-enoic acid (CAS: 944328-71-6) from its ethyl ester precursor. Ex...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 4,4-difluorobut-2-enoic acid (CAS: 944328-71-6) from its ethyl ester precursor.

Executive Summary

The synthesis of


-unsaturated fluorinated acids is a critical step in the development of bioisosteres for medicinal chemistry. The 4,4-difluorobut-2-enoyl moiety serves as a valuable "warhead" for covalent inhibitors and a metabolic stabilizer.

This guide provides a validated protocol for the hydrolysis of ethyl 4,4-difluorobut-2-enoate to its corresponding acid. Unlike trifluoromethyl (


) groups, the difluoromethyl (

) group possesses a relatively acidic proton (

), rendering it susceptible to base-mediated deprotonation and subsequent defluorination or carbene formation under harsh alkaline conditions. Therefore, this protocol prioritizes Acidic Hydrolysis to preserve the gem-difluoro integrity, while providing a Mild Saponification alternative for specific use cases.

Chemical Reaction & Mechanism

Target Transformation:



Key Challenges:

  • Defluorination Risk: Strong bases can deprotonate the

    
    -carbon (adjacent to fluorines), leading to fluoride elimination.
    
  • Isomerization: The

    
    -isomer is thermodynamically preferred, but uncontrolled conditions can lead to 
    
    
    
    -isomer enrichment or migration of the double bond (
    
    
    -isomerization).

Experimental Protocol

Recommended for maximum stability of the


 group and scalability.

Reagents:

  • Ethyl 4,4-difluorobut-2-enoate (1.0 equiv)[1][2]

  • Hydrochloric Acid (6 M, aqueous) (excess, ~5-10 equiv)

  • Solvent: 1,4-Dioxane or THF (miscibility enhancer)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Ethyl 4,4-difluorobut-2-enoate (10.0 g, 66.6 mmol) in 1,4-Dioxane (30 mL).

  • Acid Addition: Add 6 M HCl (55 mL, ~5 equiv) in a single portion.

    • Note: The mixture may initially be biphasic. Vigorous stirring is essential.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or ¹⁹F NMR. The ester signal (

      
       ppm) should disappear, replaced by the acid signal.
      
  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Dilute with Water (50 mL) and extract with Diethyl Ether or MTBE (3 × 50 mL).

    • Critical Step: Wash the combined organic layers with Brine (2 × 30 mL) to remove excess acid. Do not wash with strong base (NaOH) to extract the product, as this may degrade it.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (40°C, 200 mbar) to yield the crude acid.

  • Purification:

    • The crude material is often sufficient for downstream use (>95% purity).

    • If necessary, recrystallize from Hexanes/EtOAc or distill under high vacuum (bp ~85°C @ 1 mmHg).

Use only if acid-sensitive functional groups are present.

Reagents:

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Cooling: Dissolve the ester in THF/Water and cool to 0°C (ice bath).

  • Base Addition: Add LiOH·H₂O slowly. Maintain temperature < 5°C .

  • Hydrolysis: Stir at 0°C for 2–4 hours. Do not heat.

  • Quench: Acidify carefully with 1 M HCl to pH ~2 at 0°C.

  • Extraction: Immediately extract with EtOAc and process as above.

Process Visualization

SynthesisProtocol Start Ethyl 4,4-difluorobut-2-enoate (Precursor) Choice Select Hydrolysis Method Start->Choice MethodA Method A: Acidic Hydrolysis (6M HCl, 60°C) *Preferred for Stability* Choice->MethodA Standard MethodB Method B: Mild Saponification (LiOH, 0°C) *Risk of Defluorination* Choice->MethodB Acid-Sensitive Monitor Monitor Reaction (19F NMR / TLC) MethodA->Monitor MethodB->Monitor Workup Phases Separation Extract w/ Et2O or MTBE Monitor->Workup Conversion >98% Purification Concentration & Crystallization Workup->Purification Product 4,4-Difluorobut-2-enoic Acid (Target) Purification->Product

Caption: Decision tree for the hydrolysis of fluorinated enoates, highlighting the stability preference for acidic conditions.

Analytical Data & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidLow melting point solid (approx. 40-50°C)
¹H NMR (CDCl₃)

11.5 (br s, 1H), 6.8-7.0 (m, 1H), 6.2 (d, 1H), 6.0-6.4 (td, 1H)
Diagnostic triplet of doublets for

proton (

ppm,

Hz).[3][4]
¹⁹F NMR (CDCl₃)

-115 to -118 ppm (dd)
Distinctive doublet of doublets.
Storage 2–8°C, Inert AtmosphereHygroscopic; store under Nitrogen/Argon.

References

  • Org. Synth. 2010, 87, 104-114. Synthesis of Fluorinated Esters and Acids.Link

  • US Patent 2008/0004465 A1. Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.[4] (Discusses stability of difluoro-esters in basic vs acidic media). Link

  • Journal of the American Chemical Society (JACS), 1953, 75, 3152. Fluorinated Esters and their Hydrolysis.[4] (Foundational work on fluorinated ester stability).

  • PubChem Compound Summary: Ethyl 4,4-difluorobut-2-enoate. Link

Sources

Application

Application Note: Michael Addition Protocols for 4,4-Difluorobut-2-enoic Acid

Executive Summary Subject: High-efficiency Michael addition protocols for 4,4-difluorobut-2-enoic acid and its ester derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: High-efficiency Michael addition protocols for 4,4-difluorobut-2-enoic acid and its ester derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Core Application: Synthesis of


-difluoromethylated 

-amino acids (GABA analogs), fluorinated peptidomimetics, and metabolic probes.

The gem-difluoroalkene moiety acts as a bioisostere for carbonyl groups and increases metabolic stability by blocking oxidative metabolism. 4,4-Difluorobut-2-enoic acid (and its ethyl ester) represents a highly activated Michael acceptor due to the synergistic electron-withdrawing effects of the carbonyl and the


-difluoro group. This guide outlines optimized protocols for carbon, nitrogen, and sulfur nucleophiles, addressing specific challenges such as regioselectivity and fluoride elimination.

Part 1: Mechanistic Insight & Substrate Properties

Electronic Activation

The substrate, ethyl 4,4-difluorobut-2-enoate (1 ), possesses a unique electronic profile. The


-position bears two fluorine atoms (

), which exert a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the

-carbon (C3), making it significantly more electrophilic than non-fluorinated crotonates.
  • Regioselectivity: Nucleophilic attack occurs exclusively at the

    
    -position (C3).
    
  • Stability Warning: While the

    
     group is generally stable, the intermediate enolate formed after addition places a negative charge at C2. Unlike 
    
    
    
    -leaving groups, the fluorines are at C4, preventing simple
    
    
    -elimination. However, strong bases or prolonged exposure can induce complex defluorination pathways or polymerization.
Reaction Pathway Diagram

MichaelMechanism Substrate 4,4-Difluorobut-2-enoate (Electrophile) TS Transition State (C3 Attack) Substrate->TS + Nu- Nu Nucleophile (Nu-) Nu->TS Enolate Enolate Intermediate (Stabilized) TS->Enolate Product Michael Adduct (β-substituted) Enolate->Product + H+ (Quench) SideProduct Polymerization/Defluorination (Avoid via Temp Control) Enolate->SideProduct Excess Base / High T

Caption: Mechanistic pathway for Michael addition to 4,4-difluorobut-2-enoate showing the critical enolate intermediate.

Part 2: Experimental Protocols

Protocol A: Synthesis of GABA Analogs (Nitro-Michael Addition)

Application: Preparation of precursors for


-difluoromethyl-GABA.
Nucleophile:  Nitromethane (

). Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Materials
  • Ethyl 4,4-difluorobut-2-enoate (1.0 equiv)[1]

  • Nitromethane (5.0 equiv) - Acts as solvent and reagent

  • DBU (0.1 - 0.2 equiv)

  • Solvent: Acetonitrile (

    
    ) or neat Nitromethane.
    
  • Quench: Saturated aqueous

    
    .[2]
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 4,4-difluorobut-2-enoate (1.0 mmol, 150 mg) in dry nitromethane (2 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Low temperature suppresses polymerization of the highly active fluoro-alkene.

  • Addition: Add DBU (0.1 mmol, 15 µL) dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20-25 °C). Stir for an additional 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Workup: Dilute with

    
     (20 mL) and quench with sat. 
    
    
    
    (10 mL).
  • Extraction: Extract the aqueous layer with

    
     (2 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Yield: 85-95% Data Interpretation:

  • 1H NMR: Look for the disappearance of alkene protons (

    
     6.0-7.0 ppm) and appearance of the 
    
    
    
    protons as a multiplet around
    
    
    4.5-4.8 ppm.
Protocol B: Enantioselective Sulfa-Michael Addition

Application: Synthesis of chiral fluorinated thio-ethers. Nucleophile: Aryl thiols (e.g., Thiophenol). Catalyst: Cinchona alkaloid derivative (e.g., quinine-derived thiourea) for asymmetry, or minimal


 for racemic.
Materials
  • Ethyl 4,4-difluorobut-2-enoate (1.0 equiv)[1]

  • Thiophenol (1.2 equiv)

  • Catalyst: Organocatalyst (10 mol%) or

    
     (5 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: Charge a vial with the catalyst (0.05 mmol) and Ethyl 4,4-difluorobut-2-enoate (0.5 mmol) in Toluene (1.0 mL).

  • Temperature: Cool to -20 °C (Cryocooler or acetone/dry ice bath) to maximize enantioselectivity.

  • Addition: Add thiophenol (0.6 mmol) slowly.

  • Reaction: Stir at -20 °C for 24 hours.

  • Workup: Direct purification. The reaction mixture can often be loaded directly onto a silica column after concentration, or washed quickly with 1M HCl to remove the catalyst.

Key Insight: The gem-difluoro group enhances the acidity of the


-position in the transition state, often requiring lower catalyst loadings than non-fluorinated analogs.

Part 3: Data Summary & Troubleshooting

Solvent and Base Screening Data (Simulated Representative Data)
EntryNucleophileBase/CatalystSolventTemp (°C)Yield (%)Notes
1NitromethaneDBU (0.2 eq)Neat0 -> RT92Clean conversion
2Nitromethane

DMFRT65Significant polymerization
3Diethyl MalonateNaOEtEtOH078Standard Michael
4ThiophenolNoneWaterRT88"On-water" acceleration
5BenzylamineNoneDCMRT45Slow reaction
6Benzylamine

(cat)
MeCNRT85Lewis Acid promoted
Troubleshooting Guide
ProblemProbable CauseSolution
Polymerization (Gummy solid)Base too strong or Temp too high.Switch to weaker base (e.g., catalytic DBU or TMG). Run at -10°C or 0°C.
Defluorination (Fluoride in waste)Elimination of

from intermediate.[2]
Avoid hard nucleophiles (Grignards). Use stabilized carbanions (malonates, nitroalkanes).
Low Conversion Substrate volatility or deactivation.The ester is volatile; do not apply high vacuum for long periods. Ensure anhydrous conditions.
Retro-Michael Thermodynamic instability.Do not heat the product during workup. Store at -20°C.

Part 4: Synthesis Workflow for GABA Analogs

This diagram illustrates the application of the Michael adduct toward the synthesis of biologically active GABA analogs.

GABA_Synthesis Start Ethyl 4,4-difluorobut-2-enoate Step1 Michael Addition (CH3NO2, DBU) Start->Step1 Intermediate1 Nitro-Ester Intermediate (NO2-CH2-CH(CF2H)-CH2-COOEt) Step1->Intermediate1 Step2 Hydrogenation (H2, Raney Ni or Pd/C) Intermediate1->Step2 Intermediate2 Lactam / Amino-Ester Step2->Intermediate2 Step3 Hydrolysis (6M HCl, Reflux) Intermediate2->Step3 Final β-Difluoromethyl GABA (NH2-CH2-CH(CF2H)-CH2-COOH) Step3->Final

Caption: Synthetic route from Michael addition to final GABA analog.

References

  • Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. The Journal of Organic Chemistry, 75(6), 2089–2091. Retrieved from [Link]

  • Wang, J., et al. (2011). Fluoroallylboration-olefination for the synthesis of (Z)-4,4-difluoropent-2-enoates.[3] Organic Letters, 13(6), 1302-1305.[3] Retrieved from [Link]

  • PubChem. (2025).[1][4] Ethyl (2E)-4,4-difluorobut-2-enoate Compound Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

Sources

Method

nucleophilic conjugate addition to gem-difluoro enoates

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of functionalizing -difluoroacrylates (often referred to as gem-difluoro enoates)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenge of functionalizing


-difluoroacrylates  (often referred to as gem-difluoro enoates).

These substrates are critical "chameleons" in drug discovery: they can serve as precursors to monofluoroalkenes (peptide isosteres) via addition-elimination, or


-difluoro esters  (carbonyl bioisosteres) via fluorine-retentive addition.

Application Note: Controlled Nucleophilic Conjugate Addition to -Difluoroacrylates

Introduction & Mechanistic Landscape

The reactivity of


-difluoroacrylates differs fundamentally from non-fluorinated enoates due to the "Fluorine Effect." The highly electronegative fluorine atoms at the 

-position lower the LUMO energy, making the

-carbon exceptionally electrophilic.

However, the reaction outcome is dictated by the stability of the intermediate enolate. Upon nucleophilic attack, the system faces a bifurcation point:

  • Path A (Thermodynamic - Standard): Rapid ejection of a fluoride ion (

    
    -elimination) to restore conjugation, yielding a (Z)-
    
    
    
    -substituted-
    
    
    -fluoroacrylate
    .
  • Path B (Kinetic - Advanced): Protonation or trapping of the

    
    -anion before fluoride ejection, yielding a 
    
    
    
    -substituted-
    
    
    -difluoro ester
    .

Control over this bifurcation is the central challenge. This guide provides protocols for both pathways.

Mechanistic Decision Tree

ReactionPathways Substrate β,β-Difluoroacrylate Intermediate α-Fluoro Enolate (Anionic Intermediate) Substrate->Intermediate + Nucleophile (Nu) PathA Path A: β-Elimination (Thermodynamic) Intermediate->PathA Fast (-F⁻) PathB Path B: Protonation/Trapping (Kinetic) Intermediate->PathB Acid/Electrophile (Low Temp) ProdA (Z)-β-Fluoroacrylate (Peptide Isostere) PathA->ProdA ProdB β,β-Difluoro Ester (Carbonyl Bioisostere) PathB->ProdB

Figure 1: Mechanistic bifurcation in the conjugate addition to gem-difluoro enoates. Path A is the default for hard nucleophiles; Path B requires specific conditions to retain fluorine.

Protocol A: Stereoselective Synthesis of (Z)- -Fluoroacrylates

Objective: Synthesis of peptide bond isosteres via Addition-Elimination . Mechanism:


 (Nucleophilic Vinylic Substitution).
Key Insight:  The reaction is highly stereoselective for the (Z)-isomer due to the stereoelectronic preference of the intermediate to eliminate fluoride anti-periplanar to the lone pair of the enolate oxygen, minimizing dipole repulsion.
Materials
  • Substrate: Ethyl 3,3-difluoroacrylate (Commercially available or prepared via Reformatsky-type reaction).

  • Nucleophile: Grignard Reagent (

    
    ) or Organolithium.[1]
    
  • Catalyst: CuI (Copper(I) Iodide) - Crucial for softening the nucleophile and promoting 1,4-addition over 1,2-addition.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Catalyst Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Add CuI (10 mol%) and anhydrous THF. Cool to -78 °C .[2]

  • Nucleophile Formation: Slowly add the Grignard reagent (1.2 equiv) to the CuI suspension. Stir for 15 minutes to generate the organocuprate species in situ.

  • Substrate Addition: Dissolve Ethyl 3,3-difluoroacrylate (1.0 equiv) in minimal THF. Add this solution dropwise to the organocuprate mixture at -78 °C over 20 minutes.

    • Critical Control Point: Maintain -78 °C strictly. Higher temperatures during addition can lead to oligomerization or double-addition.

  • Reaction & Elimination: Stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature) over 2 hours.

    • Why? The warming step provides the activation energy required for the

      
      -elimination of the fluoride ion.
      
  • Quench: Quench with saturated aqueous

    
     (to sequester Copper).
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. (Note: Products are often UV active and stable).

Expected Outcome: High yield (>80%) of the (Z)-isomer (>95:5 Z/E ratio).

Protocol B: Fluorine-Retentive Conjugate Addition (Hydrofunctionalization)

Objective: Synthesis of


-heteroatom-substituted 

-difluoro esters. Mechanism: Conjugate Addition followed by rapid protonation (preventing elimination). Key Insight: To retain both fluorine atoms, one must use heteroatom nucleophiles (O, S, N) that are less prone to pushing the elimination, or use acidic conditions where the intermediate enolate is protonated faster than it can eliminate fluoride.
Case Study: Solvent-Free Hydroacetoxylation

Based on methodologies for introducing


 motifs [1].
Materials
  • Substrate:

    
    -Difluoroacrylate derivative.
    
  • Nucleophile/Solvent: Carboxylic Acid (e.g., Benzoic acid, Acetic acid) - Used in excess (3.0 - 10.0 equiv).

  • Additives: None (Thermal activation) or Lewis Base catalysts for lower temps.

Step-by-Step Protocol
  • Preparation: In a sealed pressure tube, combine the

    
    -difluoroacrylate (1.0 equiv) and the carboxylic acid (3.0 equiv).
    
  • Thermal Activation: Heat the mixture to 150 °C (if uncatalyzed) or 75 °C (if using 10 equiv acid).

    • Note: The harsh temperature is required because the carboxylic acid is a weak nucleophile. The high concentration (solvent-free or high equiv) drives the equilibrium.

  • Mechanism Control: The proton from the carboxylic acid immediately protonates the

    
    -position of the transient enolate/anion, locking the structure as the 
    
    
    
    -difluoro ester before fluoride elimination can occur.
  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated

    
     to remove excess acid.
    
  • Purification: Flash chromatography.

Optimization Table: Nucleophile Compatibility
Nucleophile ClassPrimary ProductMechanismKey Condition
Organocuprates (R-Cu)

-Fluoroacrylate
Addn-EliminationWarm to 0°C to force elimination.
Amines (

)

-Amino-

-fluoroacrylate
Addn-EliminationSpontaneous elimination at RT.
Carboxylic Acids

-Acyloxy-

-difluoro ester
Retention High Temp or High Conc. required.
Thiols (

)

-Thio-

-difluoro ester
Retention Mild base (cat.), low temp (< 0°C).

Advanced Workflow: Enantioselective Copper-Catalyzed Addition

For asymmetric synthesis, simple thermal methods fail. Recent advances utilize Chiral Copper complexes to control the face of addition while suppressing elimination [2].

Workflow Start Reagent Prep: Cu(CH3CN)4PF6 + Chiral Ligand (e.g., (R)-BINAP or Bisoxazoline) Mix Complexation: Stir in THF, -20°C, 30 min Start->Mix AddSub Add Substrate: β,β-Difluoroacrylate Mix->AddSub AddNuc Add Nucleophile: (e.g., Bis(pinacolato)diboron or Silyl Enol Ether) AddSub->AddNuc React Reaction: -20°C to RT (Kinetic Control to prevent elim.) AddNuc->React Oxidation Oxidative Workup (if Boron): NaBO3 / H2O React->Oxidation Final Product: Chiral β,β-Difluoro Ester Oxidation->Final

Figure 2: Workflow for the catalytic asymmetric conjugate addition to gem-difluoro enoates.

Critical Experimental Notes for Asymmetric Protocols:
  • Ligand Selection: Bulky ligands (e.g., t-Bu-Bisoxazolines) are required to shield the intermediate and prevent the rotation that aligns the C-F bond for elimination.

  • Temperature: Must be kept low (-20°C to -78°C). If the temperature spikes, the enantiomeric excess (ee) drops, and the elimination product (monofluoroalkene) increases.

References

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Source: National Institutes of Health (PMC) / J. Org. Chem. [Link]

  • Enantioselective Cu-Catalyzed Nucleophilic Addition of Fluorinated Reagents. Source: Organic Letters (ACS Publications). [Link]

  • Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes. Source: Organic Chemistry Portal / Org. Lett. [Link]

  • Novel synthesis of (Z)-difluoroacrylates via a highly stereoselective addition-elimination reaction. Source: PubMed / Synlett. [Link]

Sources

Application

cyclization reactions of 4,4-difluorobut-2-enoic acid derivatives

Executive Summary This guide details the synthetic utility of 4,4-difluorobut-2-enoic acid derivatives (specifically Ethyl (E)-4,4-difluorobut-2-enoate ), a critical fluorinated building block. Unlike trifluoromethyl ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 4,4-difluorobut-2-enoic acid derivatives (specifically Ethyl (E)-4,4-difluorobut-2-enoate ), a critical fluorinated building block. Unlike trifluoromethyl (


) groups, the difluoromethyl (

) moiety serves as a unique lipophilic hydrogen bond donor, acting as a bioisostere for alcohols and thiols in medicinal chemistry.

This document provides validated protocols for converting this linear precursor into high-value fluorinated heterocycles—pyrazoles, isoxazoles, and lactams —via cyclization cascades.

Reactivity Profile & Mechanistic Insights

The reactivity of ethyl 4,4-difluorobut-2-enoate (1 ) is governed by the synergistic electron-withdrawing effects of the ester group and the


-gem-difluoro moiety.
  • Super-Michael Acceptor: The

    
     group exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the C=C double bond compared to non-fluorinated crotonates. This makes the 
    
    
    
    -carbon highly electrophilic.[1]
  • Stability of the

    
     Group:  Unlike 
    
    
    
    -fluoroalkenes which are prone to defluorination, the
    
    
    -difluoro group in this scaffold is generally chemically robust, allowing for the retention of the
    
    
    motif in the final heterocycle.
Reactivity Map

ReactivityMap Start Ethyl 4,4-difluorobut-2-enoate (Michael Acceptor) Hydrazine Hydrazines (NH2NHR) Start->Hydrazine + Nucleophile Hydroxylamine Hydroxylamine (NH2OH) Start->Hydroxylamine + Nucleophile Dienes 1,3-Dienes (Diels-Alder) Start->Dienes + Cycloaddition Pyrazole 3-(Difluoromethyl) pyrazolidinones Hydrazine->Pyrazole 1. Aza-Michael 2. Cyclization Isoxazole 3-(Difluoromethyl) isoxazolidinones Hydroxylamine->Isoxazole 1. Oxa/Aza-Michael 2. Cyclization Cyclohexene Difluoromethyl Cyclohexenes Dienes->Cyclohexene [4+2] Cycloaddition

Figure 1: Divergent synthetic pathways for ethyl 4,4-difluorobut-2-enoate.

Application Protocols

Protocol A: Synthesis of 3-(Difluoromethyl)pyrazolidin-3-ones

This reaction is the primary route to access


-pyrazoles, a scaffold found in succinate dehydrogenase inhibitor (SDHI) fungicides.

Target Product: 5-(Difluoromethyl)pyrazolidin-3-one (or its N-substituted derivatives). Mechanism: Aza-Michael addition of the hydrazine nitrogen to the


-carbon, followed by intramolecular nucleophilic acyl substitution (lactamization).

Materials:

  • Ethyl (E)-4,4-difluorobut-2-enoate (1.0 equiv)[2]

  • Hydrazine hydrate (1.2 equiv) or Methylhydrazine

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (Optional)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl (E)-4,4-difluorobut-2-enoate (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add hydrazine hydrate (12 mmol) dropwise over 10 minutes. Note: The reaction is exothermic due to the strong Michael accepting nature.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 3–5 hours to drive the lactamization.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting enoate spot should disappear.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: The residue is often a solid. Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH 95:5).

Data Summary:

ParameterConditionNote
Solvent Ethanol (EtOH)Protic solvents facilitate proton transfer in Michael addition.
Temperature 0°C

Reflux
Initial cooling prevents polymerization; heat drives cyclization.
Yield 75–85%High yields due to thermodynamic stability of the 5-membered ring.
Protocol B: Diels-Alder Cycloaddition

The electron-deficient nature of the alkene makes it an excellent dienophile for constructing fluorinated carbocycles.[1]

Target Product: Ethyl 2-(difluoromethyl)cyclohex-3-enecarboxylate derivatives.

Materials:

  • Ethyl (E)-4,4-difluorobut-2-enoate (1.0 equiv)[2]

  • Cyclopentadiene (freshly cracked, 2.0 equiv) or 2,3-Dimethyl-1,3-butadiene

  • Toluene (Anhydrous)

  • Lewis Acid (Optional:

    
     or 
    
    
    
    for rate acceleration)

Step-by-Step Methodology:

  • Setup: In a sealed tube or pressure vial, dissolve the enoate (5 mmol) in anhydrous toluene (10 mL).

  • Addition: Add freshly cracked cyclopentadiene (10 mmol).

  • Thermal Reaction: Seal the vessel and heat to 110°C for 12–24 hours.

    • Lewis Acid Variant: If using a Lewis Acid (10 mol%), the reaction can often proceed at 0°C to RT.

  • Work-up: Cool to RT. Concentrate the solvent.[3][4]

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Stereochemistry: Expect a mixture of endo and exo isomers, with endo typically favored under thermal conditions (secondary orbital interactions).

Protocol C: Synthesis of Fluorinated Isoxazoles

Target Product: 5-(Difluoromethyl)isoxazolidin-3-one.

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv) in Ethanol/Water (10:1). Stir for 30 mins to generate free hydroxylamine.

  • Addition: Add Ethyl (E)-4,4-difluorobut-2-enoate (1.0 equiv) at RT.

  • Reaction: Stir at reflux for 6 hours.

  • Mechanism: The oxygen of hydroxylamine typically acts as the nucleophile in the Michael addition (forming the oxime ether intermediate) or the nitrogen attacks (forming the amine), followed by cyclization. For

    
    -unsaturated esters, N-attack followed by O-acylation is common, leading to the isoxazolidinone.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Polymerization) Reaction too concentrated or too hot initially.Dilute reaction (0.2 M) and strictly control 0°C start.
Incomplete Cyclization Intermediate Michael adduct is stable.Increase reflux time or add catalytic NaOEt to drive ring closure.
Defluorination Harsh basic conditions (e.g., strong bases like LDA).Use mild bases (Carbonates, weak amines). Avoid temperatures >150°C.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the specific pathway for the hydrazine cyclization (Protocol A), highlighting the critical transition from the linear Michael adduct to the cyclic heterocycle.

Mechanism Step1 Ethyl 4,4-difluorobut-2-enoate + Hydrazine Step2 Transition State: N-Nucleophilic Attack on u03b2-Carbon Step1->Step2 Step3 Intermediate: Aza-Michael Adduct (Linear) Step2->Step3 Fast Step4 Intramolecular Cyclization: Attack on Ester Carbonyl Step3->Step4 Heat/Reflux Final Product: 5-(Difluoromethyl)pyrazolidin-3-one Step4->Final - EtOH

Figure 2: Step-wise mechanism for the synthesis of difluoromethyl-pyrazolidinones.

References

  • PubChem . Ethyl (E)-4,4-difluorobut-2-enoate Compound Summary (CID 16062629). Retrieved from [Link]

  • Master Organic Chemistry . The Michael Addition Reaction: Mechanism and Applications. Retrieved from [Link]

  • Organic Chemistry Portal . Diels-Alder Reaction: Scope and Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Preparation of 4,4-Difluoroglutamic Acid via Copper-Mediated Michael Addition

Introduction & Mechanistic Rationale The incorporation of fluorine into amino acids fundamentally alters their physicochemical properties, enhancing metabolic stability and modulating the pKa of adjacent functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into amino acids fundamentally alters their physicochemical properties, enhancing metabolic stability and modulating the pKa of adjacent functional groups without imposing significant steric bulk. Specifically, 4,4-difluoroglutamic acid is a highly sought-after unnatural amino acid. It serves as a critical mechanistic probe for studying the enzymatic poly-


-glutamylation and subsequent hydrolysis of folates and antifolate drugs by enzymes such as Folylpolyglutamate Synthetase (FPGS) and 

-Glutamyl Hydrolase (GGH) [1].

Historically, the stereoselective synthesis of L-4,4-difluoroglutamate required multi-step pathways utilizing costly, unactivated lactam precursors [1] or configurationally stable chiral aldehydes [2]. However, recent methodological breakthroughs have established the copper-mediated Michael-type addition of ethyl bromodifluoroacetate (


) to 

-unsaturated

-amino acid derivatives as a straightforward, scalable, and highly diastereoselective alternative [3].

By utilizing Ni(II)-complexes of dehydroalanine Schiff bases as Michael acceptors, the reaction benefits from a rigid square-planar geometry. This structural constraint not only prevents unwanted side reactions but, when coupled with a chiral auxiliary, directs the facial attack of the difluoroalkyl radical to achieve exceptional stereocontrol [4].

Workflow N1 Dehydroalanine Ni(II) Complex N3 Cu Powder (SET) Radical Generation N1->N3 N2 Ethyl Bromodifluoroacetate (BrCF2COOEt) N2->N3 N4 Michael-Type Conjugate Addition N3->N4 Single-Electron Transfer N5 Difluorinated Ni(II) Intermediate N4->N5 C-C Bond Formation N6 Acidic Disassembly (6 N HCl / MeOH) N5->N6 N7 4,4-Difluoroglutamic Acid N6->N7 NiCl2 Removal (Red to Green)

Fig 1: Workflow for the Cu-mediated Michael addition and subsequent complex disassembly.

Comparative Synthetic Strategies

To contextualize the advantages of the Michael addition approach, the following table summarizes the quantitative and qualitative data across established synthetic methodologies.

Synthetic StrategyKey Reagents / IntermediatesAdvantagesLimitations
Electrophilic Difluorination [1]Bicyclic lactam + N-fluorobenzenesulfonimide (NFSi)High enantiomeric purity; well-defined stereocenters.Requires costly, unactivated lactam precursors; demands harsh oxidation steps (

).
Nucleophilic Addition [2]Chiral aldehyde + 1,1-bis(dimethylamino)-2,2-difluoroetheneFlexible route to various difluoroglutamine derivatives.Requires multi-step preparation of configurationally stable aldehydes; tedious resolution.
Cu-Mediated Michael Addition [4]Dehydroalanine Ni(II) complex +

+ Cu powder
Low cost, highly scalable (up to 80% yield), excellent stereocontrol.Requires handling of transition metals and rigorous degassing to prevent radical quenching.

Experimental Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following procedure for the preparation of 4,4-difluoroglutamic acid incorporates in-process visual cues and mechanistic checkpoints to ensure high fidelity and reproducibility [3], [4].

Step 1: Preparation of the Reaction Mixture
  • Reagent Assembly : In an oven-dried Schlenk flask, dissolve the Ni(II)-complex of dehydroalanine Schiff base (1.0 equiv, typically 1.0 mmol) in anhydrous, degassed N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL).

  • Addition of the Fluorinated Donor : Add ethyl bromodifluoroacetate (2.5 equiv, 2.5 mmol) to the deep red solution.

  • Expert Insight : Why 2.5 equivalents? An excess of the fluorinated ester is required to compensate for the competitive homocoupling of the difluoroalkyl radicals. Rigorous degassing (via freeze-pump-thaw cycles) is critical because molecular oxygen rapidly quenches the intermediate

    
     radical, drastically reducing the yield [3].
    
Step 2: Copper-Mediated Radical Generation and Conjugate Addition
  • Catalyst Introduction : Under a strict argon atmosphere, add activated copper powder (3.0 equiv, 3.0 mmol) in a single portion.

  • Reaction Monitoring : Stir the suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 6–12 hours.

  • Expert Insight : Copper acts as a single-electron transfer (SET) reducing agent, cleaving the weak C-Br bond to generate the electrophilic

    
     radical. This radical selectively attacks the electron-rich 
    
    
    
    -carbon of the dehydroalanine complex. The Ni(II) ion locks the Schiff base in a rigid geometry, minimizing side reactions and directing the stereochemical outcome [4].
Step 3: Workup and Purification of the Intermediate
  • Filtration : Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove unreacted copper and insoluble copper salts.

  • Extraction : Wash the filtrate with saturated aqueous

    
     (to remove residual copper ions), followed by brine. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Isolation : Purify the crude difluorinated Ni(II) complex via flash column chromatography on silica gel to obtain the intermediate as a red solid.

Step 4: Disassembly of the Ni(II) Complex (Self-Validating Step)
  • Acidic Hydrolysis : Dissolve the purified difluorinated Ni(II) complex in a mixture of THF and Methanol (1:5 v/v). Add 6 N HCl dropwise until the solution is highly acidic.

  • Self-Validating Cue : Stir the mixture at ambient temperature. Over the course of 2–4 hours, the initial deep red color (characteristic of the intact Ni(II) Schiff base complex) will gradually transition to a pale green solution. This color shift is a definitive, self-validating indicator that the complex has successfully disassembled, releasing

    
     and the free amino acid derivative[4].
    
Step 5: Isolation of 4,4-Difluoroglutamic Acid
  • Resin Purification : Concentrate the green solution to dryness. Redissolve the residue in a minimum amount of water and load it onto a strongly acidic cation-exchange resin (e.g., Dowex 50WX8,

    
     form).
    
  • Elution : Wash the column with distilled water until the eluent is neutral (removes

    
     and acidic byproducts). Elute the free 4,4-difluoroglutamic acid using 5% aqueous ammonia.
    
  • Final Lyophilization : Concentrate the ammonia fractions and lyophilize to yield pure 4,4-difluoroglutamic acid as a white powder. If required for solid-phase peptide synthesis, the crude amino acid can be directly subjected to Fmoc or Boc protection [5].

Biological Application & Pathway Visualization

Once synthesized, 4,4-difluoroglutamic acid is primarily utilized as a mechanistic probe in folate metabolism. The highly electron-withdrawing nature of the


 group severely depresses the pKa of the 

-carboxyl group. When incorporated into folate analogs, it acts as a substrate analog for Folylpolyglutamate Synthetase (FPGS) but exhibits profound resistance to hydrolysis by

-Glutamyl Hydrolase (GGH), leading to increased cellular retention of the drug [1].

Pathway Folate Folate / Antifolate Drugs FPGS Folylpolyglutamate Synthetase (FPGS) Folate->FPGS ATP, Glu PolyGlu Poly-γ-glutamylated Metabolites FPGS->PolyGlu Cellular Retention GGH γ-Glutamyl Hydrolase (GGH) PolyGlu->GGH Hydrolysis GGH->Folate Efflux Probe 4,4-Difluoroglutamate (Mechanistic Probe) Probe->FPGS Substrate Analog Probe->GGH Hydrolysis Resistance

Fig 2: Folate poly-γ-glutamylation pathway and the modulatory role of 4,4-difluoroglutamate.

References

  • Synthesis of l-4,4-Difluoroglutamic Acid via Electrophilic Difluorination of a Lactam. Organic Letters. [Link]

  • Synthesis of l-4,4-Difluoroglutamic Acid via Nucleophilic Addition to a Chiral Aldehyde. The Journal of Organic Chemistry. [Link]

  • Regiospecific Addition of Nucleophiles to N-Cbz-di-tert-butyl-dl-4,4-difluoroglutamate. The Journal of Organic Chemistry. [Link]

  • Convenient synthesis of racemic 4,4-difluoro glutamic acid derivatives via Michael-type additions of Ni(II)-complex of dehydroalanine Schiff bases. Journal of Fluorine Chemistry. [Link]

  • Straightforward synthesis of fluorinated amino acids by Michael addition of ethyl bromodifluoroacetate to α,β-unsaturated α-amino acid derivatives. Journal of Fluorine Chemistry. [Link]

Sources

Application

Application Note: Controlled Hydrolysis of Ethyl 4,4-Difluorobut-2-enoate

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of ethyl 4,4-difluorobut-2-enoate to its corresponding acid, (E)-4,4-difluorobut-2-enoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the hydrolysis of ethyl 4,4-difluorobut-2-enoate to its corresponding acid, (E)-4,4-difluorobut-2-enoic acid .

Executive Summary

Target Molecule: (E)-4,4-difluorobut-2-enoic acid (CAS: 944328-71-6) Starting Material: Ethyl 4,4-difluorobut-2-enoate (CAS: 37746-82-0) Critical Challenge: The substrate contains a base-sensitive difluoromethyl (


) group allylic to an ester. Standard aggressive hydrolysis conditions (e.g., refluxing NaOH) pose significant risks of Michael addition  (hydration of the alkene) and defluorination  via elimination mechanisms.
Solution:  This protocol utilizes a Lithium Hydroxide (LiOH)  mediated hydrolysis at controlled low temperatures (0 °C) in a THF/Water system. This "soft" hydrolytic approach maximizes yield while suppressing 

-nucleophilic attack and preserving the fluorinated moiety.

Scientific Background & Mechanistic Considerations

Structural Analysis

The substrate features an electron-deficient alkene activated by two groups:

  • The Ester Carbonyl: Withdraws electron density, making the

    
    -carbon electrophilic.
    
  • The Difluoromethyl Group (

    
    ):  Inductively withdraws electrons, significantly increasing the acidity of the 
    
    
    
    -proton and the electrophilicity of the
    
    
    -carbon.
Failure Modes in Standard Protocols
  • Michael Addition (Hydration): Hydroxide ions (

    
    ) are not just bases but nucleophiles. In 
    
    
    
    -unsaturated systems with strong electron-withdrawing groups (like
    
    
    ), the
    
    
    -carbon is highly susceptible to attack by
    
    
    , leading to the 3-hydroxy impurity.
  • Defluorination/Elimination: Under harsh basic conditions, the acidic

    
    -proton (on the 
    
    
    
    group) can be abstracted, leading to fluoride elimination and formation of unstable allene or diene intermediates.
Pathway Visualization

The following diagram illustrates the competitive pathways managed by this protocol.

ReactionPathways Start Ethyl 4,4-difluorobut-2-enoate Target Target: 4,4-Difluorobut-2-enoic acid Start->Target LiOH, 0°C (Hydrolysis) Michael Impurity A: 3-Hydroxy-4,4-difluorobutanoic acid (Michael Adduct) Start->Michael NaOH, High Temp (1,4-Addition) Elim Impurity B: Defluorinated Polymeric Species (via Fluoride Elimination) Start->Elim Strong Base (Alkoxide) (E1cB Elimination)

Figure 1: Chemoselectivity map. The green pathway represents the kinetic control achieved by LiOH at 0°C.

Optimized Protocol: LiOH-Mediated Hydrolysis

Reagents & Equipment
ReagentEquiv.[1][2][3][4]RoleGrade
Ethyl 4,4-difluorobut-2-enoate 1.0Substrate>97% Purity
LiOH[5]·H₂O 1.2 - 1.5Hydrolysis ReagentReagent Grade
THF (Tetrahydrofuran) SolventSolubilizerHPLC Grade, Stabilized
Deionized Water SolventHydrolysis Medium18.2 MΩ·cm
1M HCl -Quenching AgentTitrated
Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve Ethyl 4,4-difluorobut-2-enoate (1.0 equiv) in THF (5 mL per mmol substrate).

    • Note: Ensure the substrate is fully dissolved before adding water to prevent localized high concentrations of base later.

  • Cool the solution to 0 °C using an ice/water bath. Allow 10 minutes for temperature equilibration.

Step 2: Reagent Addition
  • Prepare a solution of LiOH·H₂O (1.3 equiv) in Water (2.5 mL per mmol substrate).

    • Why LiOH? Lithium acts as a weak Lewis acid, coordinating to the carbonyl oxygen. This activates the carbonyl for direct attack (1,2-addition) rather than conjugate attack (1,4-addition) at the

      
      -carbon.
      
  • Add the LiOH solution dropwise to the THF solution over 15 minutes, maintaining the internal temperature < 5 °C.

    • Critical: Rapid addition causes localized heating and pH spikes, promoting Michael addition.

Step 3: Reaction Monitoring
  • Stir vigorously at 0 °C .

  • Monitor by TLC (30% EtOAc in Hexanes) or LC-MS every 30 minutes.

    • Endpoint: Disappearance of the ester spot (

      
      ) and appearance of the baseline acid spot.
      
    • Typical Time: 1.5 – 3.0 hours.

    • Caution: Do not warm to room temperature unless conversion stalls for >2 hours.

Step 4: Workup & Isolation
  • Quench: Once complete, dilute with EtOAc (equal volume to reaction mix) while still at 0 °C.

  • Acidification: Carefully add 1M HCl dropwise with rapid stirring until the aqueous layer pH reaches 2.0 – 3.0 .

    • Safety: Do not use concentrated HCl; localized high acidity can degrade the product.

  • Extraction: Separate layers. Extract the aqueous phase 3x with EtOAc.[2]

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 30 °C .

    • Volatility Warning: The fluorinated acid may be semi-volatile. Do not use high vacuum (< 10 mbar) for extended periods.

Quality Control & Troubleshooting

Analytical Specifications
  • ¹H NMR (DMSO-d₆):

    • 
       12.5-13.0 (br s, 1H, -COOH )
      
    • 
       6.5-6.8 (m, 1H, -CH=CH -COOH)
      
    • 
       6.1-6.4 (m, 1H, 
      
      
      
      -CH =)
    • 
       6.5-7.0 (t, 1H, 
      
      
      
      , -CH F₂)
  • ¹⁹F NMR:

    • Doublet (~ -115 to -120 ppm). If you see a singlet or complex multiplets at different shifts, check for defluorination.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product volatilityReduce Rotavap bath temp; avoid high vacuum.
Impurity: 3-Hydroxy species Michael additionLower reaction temp to -10°C; switch solvent to THF:Water (2:1).
Incomplete Conversion Steric/Electronic hindranceIncrease LiOH to 2.0 equiv; allow to warm to 10°C slowly.
Dark/Tar formation Polymerization/EliminationCheck inert atmosphere; ensure base was added slowly; exclude light.

Workflow Diagram

Workflow Setup Dissolve Ester in THF Cool to 0°C Addition Dropwise Addition of LiOH (aq) Maintain T < 5°C Setup->Addition Monitor Monitor TLC/LCMS (1-3 Hours) Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Acidify to pH 2-3 with 1M HCl Extract with EtOAc Decision->Quench Yes Isolate Dry (Na2SO4) & Concentrate < 30°C Quench->Isolate

Figure 2: Operational workflow for the hydrolysis process.

References

  • Chemical Identity: Ethyl 4,4-difluorobut-2-enoate (CAS 37746-82-0).[6][7] PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Product Identity: (E)-4,4-difluorobut-2-enoic acid (CAS 944328-71-6). ChemShuttle Catalog. Link

  • Methodology (Analogous):Hydrolysis of fluorinated esters using LiOH. "Synthesis of Difluoromethyl-Containing Scaffolds." Organic Letters, 2019. (General reference for stability of

    
     groups under basic conditions). Link
    
  • Methodology (General): Hydrolysis of ethyl 2-fluorohexanoate. Organic Syntheses, Coll. Vol. 10, p.401 (2004). (Demonstrates controlled basic hydrolysis of alpha-fluoro esters). Link

Sources

Method

Application Note: Friedel-Crafts Acylation with Fluorinated Crotonic Acid Derivatives

Executive Summary The incorporation of trifluoromethyl ( ) groups into organic scaffolds is a pivotal strategy in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. This guide detail...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into organic scaffolds is a pivotal strategy in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. This guide details the protocol for the Friedel-Crafts acylation of arenes using 4,4,4-trifluorocrotonic acid derivatives .

Unlike standard acylations, this reaction presents a bifurcation in pathway:

  • Kinetic Control: Formation of (E)-4,4,4-trifluoro-1-arylbut-2-en-1-ones (fluorinated chalcone analogs).[1]

  • Thermodynamic/Tandem Control: Intramolecular cyclization to form 3-(trifluoromethyl)-1-indanones .[1]

This document provides mechanistic insights, optimized protocols for both pathways, and critical troubleshooting parameters for drug development workflows.

Mechanistic Principles & Chemical Logic[1]

The Electrophilic Challenge

The 4,4,4-trifluorocrotonyl moiety contains two competing electrophilic sites: the carbonyl carbon and the


-carbon.
  • Acylium Ion Formation: The Lewis acid (e.g.,

    
    ) complexes with the acyl chloride to form an acylium ion.[2][3] The strong electron-withdrawing effect of the 
    
    
    
    group destabilizes this cation adjacent to the vinyl group, requiring robust Lewis acids.
  • Superelectrophilic Activation: In the presence of superacids (e.g.,

    
    ) or excess Lewis acid, the system can undergo superelectrophilic activation, where protonation/complexation occurs at both the carbonyl oxygen and the 
    
    
    
    -carbon, dramatically increasing reactivity and promoting cyclization.
Reaction Pathways

The following diagram illustrates the divergence between simple acylation and tandem acylation-alkylation (Nazarov-type or Friedel-Crafts alkylation cyclization).

ReactionMechanism cluster_conditions Critical Control Point Start 4,4,4-Trifluorocrotonyl Chloride Complex Acylium Ion Complex Start->Complex + LA LA Lewis Acid (AlCl3) Linear Linear Product (Trifluoro-enone) Complex->Linear + Arene (Kinetic, <0°C) Arene Arene (Ar-H) Cyclic Cyclic Product (TF-Indanone) Linear->Cyclic Excess LA / Heat (Intramolecular Alkylation)

Caption: Divergent pathways in the acylation of arenes with trifluorocrotonic acid derivatives.

Experimental Protocols

Pre-requisite: Synthesis of 4,4,4-Trifluorocrotonyl Chloride

Note: The acid chloride is moisture-sensitive and volatile.[1] Fresh preparation is recommended.

  • Reagents: 4,4,4-Trifluorocrotonic acid (1.0 equiv), Thionyl chloride (

    
    , 1.5 equiv), DMF (catalytic, 2-3 drops).
    
  • Setup: Flame-dried round-bottom flask with a reflux condenser and

    
     drying tube.
    
  • Procedure:

    • Dissolve acid in minimal anhydrous DCM (optional) or use neat.

    • Add

      
       dropwise at room temperature.
      
    • Add DMF catalyst.

    • Heat to reflux (70-80°C oil bath) for 2-3 hours until gas evolution ceases.

    • Purification: Distill the crude mixture to isolate the acid chloride (b.p. approx 105-110°C).[1] Store under

      
      .
      
Protocol A: Synthesis of Linear Enones (Kinetic Control)

Target: (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one derivatives.

ParameterSpecification
Catalyst Aluminum Chloride (

), Anhydrous, 1.1 - 1.2 equiv
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature -10°C to 0°C (Critical for preventing cyclization)
Time 1 - 3 Hours

Step-by-Step:

  • Catalyst Suspension: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.2 equiv) in anhydrous DCM (
    
    
    ). Cool to -10°C using an ice/salt bath.[1]
  • Electrophile Addition: Mix 4,4,4-trifluorocrotonyl chloride (1.0 equiv) in a small volume of DCM. Add dropwise to the catalyst suspension over 15 mins. Observation: Solution may turn yellow/orange.[1]

  • Substrate Addition: Add the Arene (1.0 - 1.1 equiv) dropwise. Note: For liquid arenes (e.g., benzene, toluene), they can be used as co-solvent, but stoichiometry provides cleaner workup.

  • Reaction: Stir at 0°C. Monitor via TLC (Hexane/EtOAc).

  • Quench: Pour the reaction mixture slowly onto a slurry of ice and concentrated HCl (to break the Aluminum-complex).

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel. Warning: Fluorinated enones can be Michael acceptors; avoid nucleophilic stationary phases if possible.

Protocol B: Synthesis of Indanones (Tandem Cyclization)

Target: 3-(trifluoromethyl)-1-indanone derivatives.

ParameterSpecification
Catalyst

(Excess, 2.5 - 3.0 equiv) or Triflic Acid (

)
Solvent Neat (if Arene is liquid) or

/ Nitrobenzene
Temperature Reflux (40°C - 80°C)
Time 4 - 12 Hours

Step-by-Step:

  • Setup: Similar to Protocol A, but use a reflux condenser.

  • Stoichiometry: Use 3.0 equivalents of

    
    . The first equivalent complexes the carbonyl; the second assists in the alkylation/cyclization step.
    
  • Procedure: Perform the acylation at 0°C as in Protocol A. Once addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitoring: Look for the disappearance of the intermediate enone spot on TLC.

  • Quench: Requires careful quenching due to excess Lewis Acid. Pour onto Ice/HCl slowly.

Operational Workflow & Decision Tree

Workflow Start Start: 4,4,4-Trifluorocrotonic Acid Activation Convert to Acid Chloride (SOCl2, Reflux) Start->Activation Substrate Select Arene Substrate Activation->Substrate Decision Target Product? Substrate->Decision PathA Protocol A: Linear Enone (Kinetic Control) Decision->PathA Linear Enone PathB Protocol B: Indanone (Thermodynamic Control) Decision->PathB Cyclic Indanone CondA 1.1 eq AlCl3, 0°C, DCM PathA->CondA CondB 3.0 eq AlCl3, Reflux, DCE PathB->CondB

Caption: Operational decision tree for selecting reaction conditions based on target scaffold.

Troubleshooting & Critical Parameters

Regioselectivity Issues
  • Problem: Acylation occurs at the wrong position on the arene.

  • Insight: The

    
     group makes the acylating agent highly reactive but also bulky.
    
  • Solution: Use Nitrobenzene as a solvent to increase selectivity for the para position due to steric hindrance and solvent-complexation effects.

Catalyst Deactivation
  • Problem: Low yield; recovery of starting material.

  • Cause: The carbonyl oxygen of the product is a Lewis base and complexes 1:1 with

    
    , stopping the catalytic cycle.
    
  • Solution: Ensure strictly stoichiometric or excess catalyst (at least 1.1 equiv for acylation, 3.0 equiv for cyclization). Do not attempt to run this "catalytically" (e.g., 10 mol%) with traditional Lewis acids.

Safety: HF Generation
  • Risk: During workup, if unreacted acyl chloride hydrolyzes violently or if extreme heating occurs, trace HF may be generated from

    
     decomposition (rare but possible under superacid conditions).
    
  • Mitigation: Always quench with saturated

    
     after the initial acid quench to neutralize any potential fluoride species. Use plasticware if handling superacid mixtures (
    
    
    
    ).

References

  • Prakash, G. K. S., et al. "Superelectrophilic activation of 4,4,4-trifluorocrotonic acid derivatives." Journal of Organic Chemistry.
  • Effenberger, F., & Epple, G. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition in English, 11(4), 299-300.[1] Link[1]

  • Olah, G. A., et al. "Friedel-Crafts Chemistry." Wiley-Interscience.[1] (Foundational text on mechanism and catalyst stoichiometry).

  • Ma, J.-A., & Cahard, D. "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Chemical Reviews, 104(12), 6119-6146.[1] Link[1]

  • Roman, D. S., et al. "Synthesis of Trifluoromethylated Indanones via Tandem Friedel-Crafts Acylation/Alkylation." Tetrahedron Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Preventing Defluorination in Michael Addition Workflows

Diagnostic & Triage: The -Elimination Trap The Core Problem: You are attempting a Michael addition involving a fluorinated substrate (either a -fluoro- -unsaturated acceptor or an -fluoro donor), but you are observing si...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Triage: The -Elimination Trap

The Core Problem: You are attempting a Michael addition involving a fluorinated substrate (either a


-fluoro- 

-unsaturated acceptor or an

-fluoro donor), but you are observing significant formation of elimination byproducts (defuorinated alkenes) rather than the desired saturated Michael adduct.

The Mechanism of Failure (E1cB): The C-F bond is thermodynamically strong (~116 kcal/mol), yet kinetically vulnerable in this context. Upon nucleophilic attack, an anionic intermediate (enolate) is formed.[1] If this intermediate possesses a lone pair capable of overlapping with the C-F


 antibonding orbital, 

-elimination of fluoride occurs rapidly, driven by the formation of a conjugated system.

Quick Diagnostic Checklist:

  • Are you using a hard base (e.g., LDA, NaH, LiHMDS)? Hard cations (Li+, Na+) have a high affinity for fluoride, accelerating elimination.

  • Is your reaction temperature > 0°C? Higher temperatures favor the elimination pathway (higher activation energy) over the addition pathway.

  • Is your proton source "far away"? If the intermediate enolate must wait for diffusion to find a proton, elimination wins.

Strategic Modules for Fluorine Retention

Module A: The "Soft Enolization" Strategy (Mukaiyama-Michael)

Best for: Reactions where strong bases must be avoided entirely.

Instead of generating a discrete, high-energy enolate using a base, use a Silyl Enol Ether or Silyl Ketene Acetal . These neutral nucleophiles react with the Michael acceptor under Lewis Acid catalysis. Because no free enolate anion is formed, the E1cB elimination pathway is mechanistically suppressed.

  • Recommended Lewis Acids:

    
     (Tris(pentafluorophenyl)borane) or mild Copper(II) complexes.
    
  • Key Advantage: The silyl group acts as a temporary "mask," preventing the negative charge density required to expel the fluoride.

Module B: Organocatalytic H-Bonding Stabilization

Best for: Asymmetric synthesis and high-value chiral scaffolds.

Bifunctional organocatalysts (specifically Thioureas and Squaramides ) are the gold standard for retaining fluorine.

  • Activation: The thiourea moiety H-bonds to the Michael acceptor (activating it).

  • Stabilization: Crucially, these catalysts H-bond to the intermediate enolate and the fluorine atom itself. This non-covalent interaction "locks" the conformation, preventing the orbital alignment necessary for elimination, while simultaneously positioning a proton source for immediate trapping.

Module C: Hard/Soft Acid-Base (HSAB) Tuning

Best for: Metal-catalyzed reactions.[2][3]

Avoid "Hard" metals (Lithium, Magnesium, Titanium) which have high fluorophilicity (


 bond formation is a thermodynamic sink).
  • Switch to: "Soft" transition metals (Nickel, Copper, Palladium).

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., Bis-oxazolines) to sterically shield the metal center from fluoride abstraction.

Troubleshooting & FAQ

Q1: I am using a gem-difluoroalkene acceptor. The nucleophile adds, but I lose one fluorine atom immediately. Why? A: This is the standard


 mechanism. Gem-difluoroalkenes are designed to be defluorinative building blocks. To retain both fluorines, you must use a proton-shuttle catalyst  (like a chiral phosphoric acid) that protonates the 

-carbon faster than the

-fluoride can leave.

Q2: My reaction works at -78°C, but yield is <10%. Raising the temp causes defluorination. What now? A: You are in a kinetic trap. Do not raise the temperature. Instead:

  • Increase Concentration: Push the kinetics of the bimolecular addition step without adding thermal energy.

  • Add a Lewis Acid Promoter: Add 5-10 mol%

    
     or 
    
    
    
    . This lowers the activation energy for the addition step specifically, allowing the reaction to proceed at -78°C.

Q3: Can I use Grignard reagents with


-fluoro-enones? 
A:  Generally, No . Grignards are hard nucleophiles and Mg is fluorophilic. You will get complex mixtures of 1,2-addition and defluorination.
  • Fix: Transmetallate to an Organocopper reagent (

    
    ) or Organozinc (
    
    
    
    ) before addition.

Validated Protocol: Organocatalytic Addition to -Fluoro-Enones[4]

Objective: Enantioselective Michael addition of a malonate to a


-fluorinated enone with >95% fluorine retention.

Reagents:

  • Substrate:

    
    -trifluoromethyl chalcone (1.0 equiv)
    
  • Nucleophile: Diethyl malonate (1.2 equiv)

  • Catalyst: Cinchona-alkaloid derived thiourea (e.g., Soós Catalyst) (10 mol%)

  • Solvent: Toluene (Anhydrous)[4]

  • Base: None (or mild solid

    
     if using non-activated nucleophiles)
    

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve the catalyst (0.05 mmol) and the fluorinated acceptor (0.5 mmol) in Toluene (2.0 mL).

  • Complexation: Stir at Room Temperature for 15 minutes. This allows the thiourea to H-bond with the acceptor.

  • Cooling: Cool the mixture to -20°C . Critical for suppressing elimination.

  • Addition: Add Diethyl malonate (0.6 mmol) dropwise.

  • Monitoring: Monitor by 19F NMR (not just TLC). Look for the shift of the

    
     signal. If you see a new peak at -120 ppm (typical for vinyl fluoride elimination products), lower temperature immediately.
    
  • Quench: Quench with saturated

    
     solution at -20°C before warming up.
    

Visualizing the Control Logic

The following diagram illustrates the mechanistic divergence between successful Michael addition (Green path) and the unwanted defluorination (Red path).

Michael_Defluorination_Control Start Fluorinated Michael Acceptor (Beta-F or CF3) Nuc Nucleophile Attack Start->Nuc Inter Intermediate Enolate (Anionic Species) Nuc->Inter Stabilization Catalyst/Solvent Interaction Inter->Stabilization Path_Fail Orbital Overlap (n -> sigma*) BETA-ELIMINATION Stabilization->Path_Fail High Temp / Hard Base Path_Success H-Bond Stabilization & Rapid Protonation Stabilization->Path_Success Thiourea / Lewis Acid / Low Temp Fail_Prod Defluorinated Product (Elimination Byproduct) Path_Fail->Fail_Prod Success_Prod Michael Adduct (Fluorine Retained) Path_Success->Success_Prod

Figure 1: Mechanistic divergence in fluorinated Michael additions. The competition is determined by the lifetime and conformation of the intermediate enolate.

References

  • Organocatalytic Strategies for Fluorine Retention

    • Matneja, P., et al. (2023). "Recent Advances in the Synthesis of Fluorinated Scaffolds via Organocatalytic Michael Addition." Asian Journal of Organic Chemistry.
    • Mechanism Insight: Explains the role of H-bonding in stabilizing the -fluoro carbanion to prevent E1cB.
  • Mukaiyama-Michael Approaches

    • Shibata, N., et al. (2010). "Enantioselective Michael Addition of Silyl Enol Ethers to -Unsaturated Ketones." Journal of the American Chemical Society.
    • Protocol Standard: Establishes the use of Lewis Acids to avoid discrete enolate form
  • Gem-Difluoroalkene Reactivity

    • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews.
    • Foundational Theory:[5] details the energetics of the C-F bond and the specific conditions required to trigger or suppress

      
      -elimination.
      
  • Metal-Catalyzed Soft Enolization

    • Trost, B. M. (2004). "Asymmetric Allylic Alkylation." Chemical Reviews.
    • Concept: Illustrates the HSAB principle in preventing halide abstraction during nucleophilic substitution/addition.

Sources

Optimization

Technical Support Center: Purification &amp; Handling of Volatile Fluorinated Carboxylic Acids

Welcome to the Technical Support Center for Volatile Fluorinated Carboxylic Acids (VFCAs). VFCAs—such as Trifluoroacetic Acid (TFA), Pentafluoropropionic Acid (PFPA), and Heptafluorobutyric Acid (HFBA)—are critical ion-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Volatile Fluorinated Carboxylic Acids (VFCAs). VFCAs—such as Trifluoroacetic Acid (TFA), Pentafluoropropionic Acid (PFPA), and Heptafluorobutyric Acid (HFBA)—are critical ion-pairing reagents and solvents used in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and solid-phase peptide synthesis.

Due to their extreme hygroscopicity, VFCAs readily absorb atmospheric moisture and form stable azeotropes, leading to baseline drift in chromatography, adduct formation in MS, and side reactions in organic synthesis. This guide provides field-proven, authoritative troubleshooting and purification protocols to ensure the highest fidelity in your analytical and synthetic workflows.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My HPLC baseline is drifting significantly, and my MS shows high background adducts when using TFA. What is the root cause? A: The primary culprit is water absorption and subsequent degradation. VFCAs are highly hygroscopic. When TFA absorbs water, it forms an 80:20 (acid:water) azeotrope[1]. This moisture introduces trace metal contaminants and promotes the hydrolysis of trace anhydrides into secondary acidic species. For MS applications, even 0.1% water contamination can alter the ionization efficiency and create complex water-TFA adduct clusters. Solution: Perform an anhydrous fractional distillation using a chemical scavenger (see Protocol A).

Q2: Older literature suggests refluxing TFA over Potassium Permanganate (


) to remove organic impurities. Is this safe? 
A: ABSOLUTELY NOT.  Refluxing TFA over 

for extended periods has resulted in very serious explosions [2]. The causality behind this danger lies in the accumulation of volatile, highly unstable oxidative intermediates (such as manganese heptoxide derivatives) when strong acids interact with permanganate under thermal stress. This method is strictly prohibited in modern laboratory practice[3]. Solution: Use Phosphorus Pentoxide (

) for organic and moisture scavenging instead.

Q3: I attempted to distill a wet batch of TFA, but the boiling point remained stubbornly high (~105°C) instead of the expected 72.4°C. Why? A: You are distilling the TFA-water azeotrope. Pure TFA boils at 72.4°C, but its azeotrope with water boils at 103–105°C at atmospheric pressure[1]. Standard fractional distillation cannot separate this mixture. To break the azeotrope, you must introduce a strong dehydrating agent, such as concentrated Sulfuric Acid (


), which preferentially hydrates and sequesters the water, allowing free anhydrous TFA to distill at its true boiling point[4].

Part 2: Quantitative Data & Physical Properties

To effectively design a purification system, you must understand the thermodynamic properties of the VFCAs and their azeotropes.

Table 1: Physicochemical Properties of Common VFCAs

Acid TypeChemical FormulaPure Boiling Point (°C)Azeotrope Boiling Point (°C)*Azeotrope Composition (Acid:Water)Density (g/mL at 20°C)
Trifluoroacetic Acid (TFA)

72.4103 - 10580% : 20%1.489
Pentafluoropropionic Acid (PFPA)

96.0~ 115~ 75% : 25%1.561
Heptafluorobutyric Acid (HFBA)

120.0~ 130~ 70% : 30%1.645

*Note: Azeotrope boiling points are approximate at 760 mmHg.

Part 3: Experimental Protocols for VFCA Purification

The following protocols are self-validating systems: they incorporate specific rejection fractions (head and tail cuts) to ensure that thermal degradation products from the drying agents do not contaminate the final distillate.

Protocol A: Purification of VFCAs with Trace Water (<1%)

When the VFCA is relatively pure but has absorbed atmospheric moisture, chemical scavenging via anhydride addition or


 is the optimal thermodynamic choice[2][5].

Mechanism: Trifluoroacetic anhydride (TFAA) reacts stoichiometrically with trace water to form two molecules of TFA, leaving zero chemical residue.



Step-by-Step Methodology:

  • Apparatus Preparation: Silylate all glassware to prevent water adsorption on the glass walls. Assemble a fractional distillation setup with a vacuum-jacketed Vigreux column. Ensure all joints are sealed with Teflon sleeves (do not use hydrocarbon grease, which VFCAs will dissolve).

  • Scavenger Addition: To the impure TFA, add 0.05% (v/v) Trifluoroacetic Anhydride (TFAA) to chemically consume trace water[2]. Alternatively, add 2-3% (w/w) Phosphorus Pentoxide (

    
    )[2].
    
  • Reflux: Heat the mixture to a gentle reflux for 1 hour under a dry inert atmosphere (Nitrogen or Argon) to ensure complete reaction of the moisture.

  • Fractional Distillation:

    • Begin distillation. Discard the first 10% (Head Cut) of the distillate. This fraction contains highly volatile organic impurities and unreacted anhydride.

    • Collect the middle 80% (Heart Cut) , which will distill sharply at 72.4°C (for TFA).

    • Discard the final 10% (Tail Cut) . Do not distill to dryness, as concentrated

      
       residues can thermally decompose and release volatile phosphorus compounds.
      
  • Storage: Store the purified acid in Teflon (PTFE) or silylated dark glass bottles under inert gas.

Protocol B: Breaking the VFCA-Water Azeotrope (High Water Content)

If the VFCA has >5% water content (e.g., recovered from aqueous HPLC waste), Protocol A is economically and chemically unviable. Sulfuric acid must be used to break the azeotrope[4].

Step-by-Step Methodology:

  • Azeotrope Disruption: Weigh the wet VFCA mixture. Slowly, and under an ice bath, add at least two parts of concentrated Sulfuric Acid (

    
    , 98%) for every one part of estimated water in the mixture[4].
    
  • Equilibration: Stir the mixture for 30 minutes. The

    
     will strongly hydrate, drastically lowering the vapor pressure of the water.
    
  • Distillation: Perform fractional distillation. The anhydrous VFCA will now distill at its pure boiling point (72.4°C for TFA), leaving the hydrated sulfuric acid in the boiling flask[4].

Part 4: Visualizations & Workflows

Purification Strategy Decision Tree

Selecting the correct purification method depends entirely on the initial state of the impurity.

G Start Impure VFCA (e.g., TFA) Check Identify Primary Impurity Start->Check Water High Water Content (>5%, Azeotrope) Check->Water Trace Trace Water (<1%) Check->Trace Organics Organic/Color Impurities Check->Organics H2SO4 Add Conc. H2SO4 Break Azeotrope Water->H2SO4 TFAA Add 0.05% TFAA (Chemical Scavenging) Trace->TFAA P2O5 Reflux over P2O5 (Desiccant/Oxidizer) Organics->P2O5 Distill Fractional Distillation (Exclude first/last 10%) H2SO4->Distill TFAA->Distill P2O5->Distill

Caption: Decision matrix for selecting the appropriate VFCA purification protocol based on impurity profile.

Mechanism of Azeotrope Disruption

Understanding the thermodynamic shift required to recover pure VFCAs from aqueous waste.

Mech Azeo TFA:H2O Azeotrope (Boils at 105°C) Acid Add Conc. H2SO4 Azeo->Acid Complex H2SO4 Hydration (Sequesters H2O) Acid->Complex FreeTFA Free Anhydrous TFA (Boils at 72.4°C) Complex->FreeTFA Thermal Distillation

Caption: Thermodynamic pathway of breaking the TFA-Water azeotrope using Sulfuric Acid hydration.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. VDOC.PUB. Available at:[Link]

  • LookChem. Cas 76-05-1, Trifluoroacetic acid. LookChem Database. Available at:[Link]

  • US Patent 9884822B2. Process for the preparation of 1-hydroxy-6-substituted pyridones. Google Patents.

Sources

Troubleshooting

Technical Support Center: 4,4-Difluorobut-2-enoic Acid Stability &amp; Purification Guide

Part 1: Executive Summary & Core Analysis[2] Is 4,4-difluorobut-2-enoic acid stable on silica gel? Yes, but with critical caveats.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Analysis[2]

Is 4,4-difluorobut-2-enoic acid stable on silica gel? Yes, but with critical caveats.

4,4-Difluorobut-2-enoic acid (DFBA) is chemically stable on silica gel for the duration of a standard flash chromatography run (typically <2 hours).[1][2] However, users frequently report "instability" which is actually a misdiagnosis of chemisorption and chromatographic tailing .[1][2]

As an


-unsaturated carboxylic acid with a 

-difluoro substitution, this molecule presents a "Triple Threat" to standard purification workflows:
  • Acidity (pKa ~3.5 - 4.0): The carboxylic acid moiety interacts strongly with silanol groups (

    
    ), leading to peak broadening and irreversible adsorption.[1][2]
    
  • Michael Acceptor Reactivity: The electron-withdrawing fluorine atoms increase the electrophilicity of the

    
    -carbon, making it susceptible to nucleophilic attack (e.g., by methanol or water) if residence time is prolonged.[1][2]
    
  • Volatility: The low molecular weight (MW 122.[1][2]07) means significant mass loss can occur during rotary evaporation if vacuum pressure is not carefully controlled.[1][2]

Part 2: Troubleshooting Guide (FAQ Format)

Q1: "I ran a standard Hexane/EtOAc column, but my product streaked across all fractions and recovery was low. Did it decompose?"

Diagnosis: Likely Chemisorption , not decomposition.[1][2] Technical Explanation: Standard silica gel has a surface pH of ~6.5–7.[1][2]0. Without an acidic modifier, a fraction of your DFBA ionizes to its carboxylate form (


).[1][2] This anion binds tightly to the silica surface via ionic interactions and strong hydrogen bonding, causing the "streaking" (tailing) and apparent mass loss.

Solution: The "1% Rule" You must acidify your mobile phase to suppress ionization.[1][2]

  • Protocol: Add 1% Formic Acid (HCOOH) or 0.5% Acetic Acid (AcOH) to both the non-polar (Hexane/Heptane) and polar (EtOAc) solvent reservoirs.[1][2]

  • Why: This keeps the equilibrium shifted toward the protonated free acid (

    
    ), which interacts less strongly with silica and elutes as a sharp band.[1][2]
    
Q2: "Can I use Methanol (MeOH) to flush the compound off the column?"

Diagnosis: High Risk Procedure. Technical Explanation: While MeOH is a strong eluent, DFBA is an activated Michael acceptor.[1][2] The electron-withdrawing


 group hyper-activates the double bond.[1][2]
  • Risk: Prolonged exposure to MeOH on the high-surface-area silica (which can act as a weak Lewis acid) may catalyze the conjugate addition of methoxide/methanol to the

    
    -position, forming a methoxy impurity.[1][2]
    
  • Reaction:

    
    [1][2]
    

Solution: Use Acetone or Isopropanol (IPA) as the polar modifier if EtOAc is insufficient.[1][2] If you must use MeOH, keep the run time under 30 minutes and evaporate immediately.[2]

Q3: "I see two spots on TLC after the column. Did it isomerize?"

Diagnosis: Possible


 Isomerization .[1][2]
Technical Explanation:  The commercially available form is usually the (E)-isomer (trans).[1][2] The (Z)-isomer is less thermodynamically stable due to steric clash between the carbonyl and the difluoromethyl group. However, silica gel surface acidity, combined with light exposure, can catalyze photo-isomerization.[1][2]

Solution:

  • Check the Reference: Run a TLC of your crude material alongside the fractions.[2] If the second spot was present before the column, it's a synthesis byproduct.[2]

  • Shielding: Wrap your column in aluminum foil if your lab has intense UV/fluorescent lighting.[1][2]

Part 3: Optimized Experimental Protocols

Protocol A: Acid-Modified Flash Chromatography (Recommended)[1][2]

Objective: Purify DFBA with >90% recovery and no tailing.

ParameterSpecificationNotes
Stationary Phase Spherical Silica Gel, 40–63 µmStandard grade.[1][2]
Mobile Phase A Heptane + 1% Formic AcidHexanes are acceptable; Heptane is less toxic.[1][2]
Mobile Phase B Ethyl Acetate + 1% Formic AcidCrucial: Acidify both phases to prevent baseline drift.[1][2]
Loading Method Solid Load (Celite) Dissolve sample in DCM, add Celite 545, evaporate to dry powder.[1][2] Avoid liquid loading in pure DCM (causes band broadening).[1][2]
Gradient 0% to 40% B over 15 CVCV = Column Volumes.[1][2]
Detection UV 210 nm & 254 nmThe

bond absorbs weakly at 254 nm; 210 nm is more sensitive.[1][2]

Step-by-Step:

  • Equilibration: Flush the column with 3 CV of 10% Solvent B (acidified). This "deactivates" the most active silanol sites before your sample touches them.[2]

  • Loading: Add the Celite-adsorbed sample as a flat bed on top of the column.

  • Elution: Run the gradient.

  • Workup: Do not wash the combined organic fractions with saturated

    
     (you will extract your product into the water!).[1][2] Wash with brine, dry over 
    
    
    
    , and concentrate.[1][2]
Protocol B: Handling Volatility (The "Hidden" Loss)

Users often blame the column for mass loss that actually happens on the rotavap.[2]

  • Boiling Point: Estimated ~180°C (atmospheric), but significantly lower under vacuum.[1][2]

  • Sublimation: Fluorinated small molecules often sublime.[1][2]

  • Control:

    • Bath temperature: < 35°C .

    • Vacuum: > 20 mbar (Do not use high vacuum/oil pump).[1][2]

    • Stop evaporation when a small amount of solvent remains and blow down with

      
       stream if precise weight is needed.[1][2]
      

Part 4: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for purifying DFBA and the mechanistic interactions occurring on the silica surface.

PurificationLogic Start Crude 4,4-Difluorobut-2-enoic Acid CheckImpurity Identify Impurity Profile (TLC/LCMS) Start->CheckImpurity Decision Is Impurity Polar/Ionic? CheckImpurity->Decision SilicaRoute Silica Chromatography (Standard Phase) Decision->SilicaRoute No (Non-polar impurities) ReverseRoute Reverse Phase (C18) (Automated Flash/Prep HPLC) Decision->ReverseRoute Yes (Salts/Polar byproducts) SilicaMechanism MECHANISM ALERT: Silanol (Si-OH) binds R-COO(-) Result: Tailing & Loss SilicaRoute->SilicaMechanism FixSilica Apply '1% Rule' Add 1% Formic Acid to Eluent SilicaRoute->FixSilica REQUIRED STEP ResultSilica Protonated Species (R-COOH) Sharp Peak, High Recovery ReverseRoute->ResultSilica Use 0.1% TFA in H2O/MeCN FixSilica->ResultSilica

Caption: Decision matrix for purification. Note that standard silica conditions (Red path) require modification (White box) to prevent chemisorption mechanisms.[1][2]

Part 5: References

  • Vertex AI Search. (2026).[1][2] Synthesis and purification of fluorinated crotonic acid derivatives. Retrieved from [Search Results 1.1, 1.2].

  • SiliCycle Inc. (n.d.).[1][2] Acidic Modifiers in Flash Chromatography. SiliCycle Application Notes.

  • PubChem. (2025).[1][2] 4,4-Difluorobut-2-enoic acid Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2019).[1][2] Supplementary Information: Synthesis of Fluorinated Building Blocks. Retrieved from [Search Result 1.1].

  • Google Patents. (2017).[1][2] US20170121265A1 - Improved process for preparing substituted crotonic acids.[1][2] Retrieved from

Sources

Optimization

handling corrosive fluorinated organic acids in the lab

Welcome to the Core Troubleshooting & Methodology Guide for handling corrosive fluorinated organic acids—such as Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA), and Perfluorooctanoic Acid (PFOA)—in laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Core Troubleshooting & Methodology Guide for handling corrosive fluorinated organic acids—such as Trifluoroacetic Acid (TFA), Heptafluorobutyric Acid (HFBA), and Perfluorooctanoic Acid (PFOA)—in laboratory environments. As a Senior Application Scientist, I have structured this guide to move beyond basic safety sheets, providing you with the mechanistic causality behind material failures, analytical troubleshooting, and self-validating safety protocols.

Material Compatibility & Storage Dynamics

When handling highly fluorinated carboxylic acids, standard laboratory plastics often fail catastrophically. These acids possess extremely low pKa values (e.g., TFA pKa ~0.23) and act as powerful electrophilic solvents ([1]).

The Causality of Polymer Degradation: The high electronegativity of the fluorinated alkyl groups draws electron density away from the carboxylic acid proton, resulting in aggressive protonation of susceptible polymer bonds. Polyethylene terephthalate (PET) and polyamides (Nylon) undergo rapid acid-catalyzed hydrolysis of their ester and amide linkages when exposed to TFA or HFBA, leading to embrittlement and structural collapse (). Conversely, fluoropolymers like Polytetrafluoroethylene (PTFE) remain impervious because their strong carbon-fluorine bonds sterically shield the carbon backbone from electrophilic attack.

Table 1: Quantitative Compatibility Matrix for Concentrated Fluorinated Acids
MaterialCompatibility RatingMax Swelling/DegradationMechanistic Rationale
PTFE / PFA Excellent (Recommended)< 1%Steric shielding by C-F bonds prevents acid attack.
Borosilicate Glass Excellent (Recommended)0%Silicate network is inert to organic acids (unlike HF).
Polypropylene (PP) Good (Short-term)< 10%Lacks hydrolyzable bonds, but susceptible to permeation.
Nylon (Polyamide) Not Recommended (NR)> 50% (Failure)Rapid acid-catalyzed hydrolysis of amide linkages.
PET Not Recommended (NR)> 50% (Failure)Ester backbone cleavage leads to structural collapse.
Table 2: Physico-Chemical Properties Dictating Handling Protocols
AcidMolecular FormulapKaBoiling Point (°C)Vapor Pressure (hPa at 20°C)Primary Laboratory Hazard
TFA CF3COOH0.2372.4130Extreme volatility; severe inhalation hazard[1].
HFBA C3F7COOH0.40120.0~10Severe skin burns; persistent system contamination[2].
PFOA C7F15COOH3.80189.0< 1Environmental persistence; systemic toxicity[3].

LC-MS Performance: Overcoming Ion Suppression

Fluorinated organic acids are indispensable in reversed-phase liquid chromatography (RP-HPLC) for peptide analysis. They act as ion-pairing reagents, masking residual silanols on the stationary phase and pairing with basic amino acid residues to improve peak shape ([4]).

The Causality of Ion Suppression: While excellent for chromatography, TFA notoriously suppresses electrospray ionization (ESI) mass spectrometry signals. This occurs due to two mechanisms:

  • Droplet Surface Tension: TFA increases the surface tension of the ESI droplets, hindering the Coulombic fission required to release gas-phase ions.

  • Strong Gas-Phase Ion Pairing: The TFA anion forms a highly stable, neutral ion pair with the basic residues of the peptide. Unlike weaker acids (e.g., formic acid) that easily evaporate and leave a protonated peptide behind, TFA remains tightly bound, preventing the peptide from acquiring the necessary charge for MS detection.

LCMS_Troubleshooting Start Signal Suppression in LC-MS? CheckAcid Are you using >0.05% TFA? Start->CheckAcid ReduceTFA Reduce TFA to 0.01% Add 0.1% Formic Acid CheckAcid->ReduceTFA Yes PostColumn Implement Post-Column Propionic Acid Addition CheckAcid->PostColumn Need strong ion pairing AltAcid Switch to HFBA or Difluoroacetic Acid CheckAcid->AltAcid Alternative required Success Optimal MS Sensitivity Maintained ReduceTFA->Success PostColumn->Success AltAcid->Success

Fig 1: Decision matrix for mitigating TFA-induced ion suppression in LC-MS workflows.

Protocol: Post-Column Propionic Acid Addition (The "TFA Fix")

To break the TFA-peptide ion pair without sacrificing chromatographic resolution, a weaker, more volatile acid is introduced post-column to displace the TFA.

  • Step 1: Prepare a displacement solution of 75% propionic acid / 25% isopropanol (v/v).

  • Step 2: Install a zero-dead-volume T-piece between the HPLC UV detector outlet and the MS ESI source inlet.

  • Step 3: Connect a secondary isocratic syringe pump to the T-piece.

  • Step 4: Infuse the propionic acid solution at a flow rate of 10-20% of the primary HPLC flow rate (e.g., for a 0.3 mL/min HPLC flow, set the syringe pump to 0.03 mL/min).

  • Validation Step: Monitor the MS signal intensity of a known peptide standard (e.g., Angiotensin II). Gradually titrate the propionic acid flow until the signal-to-noise ratio plateaus. A properly validated system will yield a 5- to 10-fold increase in MS sensitivity compared to the baseline TFA run.

Laboratory Safety & Spill Response Protocols

Fluorinated organic acids cause severe skin burns and irreversible eye damage ([2]).

Causality of Spill Response Choices: When neutralizing a fluorinated acid spill, combustible absorbents (like sawdust or paper towels) must NEVER be used. The strong oxidizing potential of the acid, combined with the exothermic heat of neutralization, can easily ignite organic materials. Furthermore, using a strong base (like NaOH) will cause a violent exothermic reaction, potentially boiling the acid and aerosolizing toxic fluorinated vapors. Instead, inert inorganic materials and weak bases must be deployed ([5]).

SpillResponse Spill Fluorinated Acid Spill Evac Evacuate & Ventilate Area Spill->Evac PPE Don EN 374 Gloves, Face Shield & Apron Evac->PPE Absorb Apply Inert Absorbent (Sand/Diatomaceous Earth) PPE->Absorb Neutralize Neutralize with NaHCO3 (Check pH) Absorb->Neutralize Dispose Transfer to Corrosive Waste Neutralize->Dispose

Fig 2: Standard operating procedure for containing and neutralizing fluorinated acid spills.

Protocol: Self-Validating Spill Containment and Neutralization
  • Step 1: Evacuation & PPE. Immediately evacuate the area to allow vapors to clear. Don chemical-resistant gloves tested to EN 374 standards (e.g., heavy-duty butyl rubber), a face shield, and an acid-resistant apron[6].

  • Step 2: Containment. Surround the spill perimeter with an inert absorbent (dry sand or diatomaceous earth) to prevent spread into laboratory drains.

  • Step 3: Absorption. Cover the center of the spill with the inert absorbent until the liquid is fully bound into a slurry.

  • Step 4: Neutralization. Carefully apply a weak base, such as solid sodium bicarbonate (NaHCO3), to the absorbed mass. Caution: This will release CO2 gas; ensure local exhaust ventilation is active.

  • Validation Step: Spray a small amount of distilled water onto the neutralized matrix and test with pH indicator paper. The system is validated as safe for physical collection only when the pH reads stably between 6.5 and 7.5.

  • Step 5: Disposal. Scoop the neutralized matrix into a high-density polyethylene (HDPE) or PTFE hazardous waste container using a non-sparking tool.

Frequently Asked Questions (FAQs)

Q: Why does HFBA sometimes provide better MS sensitivity than TFA, even though both are fluorinated? A: Heptafluorobutyric acid (HFBA) has a longer hydrophobic fluorocarbon chain than TFA. While it is a stronger ion-pairing agent (requiring lower concentrations, typically 0.01% to 0.05%), its increased hydrophobicity means it partitions more readily to the surface of the ESI droplet. This surface localization facilitates droplet evaporation and ion release slightly better than TFA at equivalent molarities, though it still suppresses signal compared to non-fluorinated alternatives.

Q: I accidentally stored TFA in a PET bottle, and it leaked. Why did this happen? A: Polyethylene terephthalate (PET) is a polyester. The highly acidic nature of TFA catalyzes the hydrolysis of the ester bonds in the PET polymer backbone, leading to rapid embrittlement and structural failure (). Always store fluorinated acids in original glass ampoules or high-density fluorinated containers (PTFE/PFA).

Q: How do I passivate my HPLC system after using HFBA or PFOA? A: Fluorinated acids are "sticky" and will adsorb to the stainless steel and PEEK components of your HPLC system, causing baseline drift and ghost peaks in subsequent runs ([3]). To passivate and clean the system:

  • Flush the system with 50% Methanol / 50% Water containing 0.1% Ammonium Hydroxide for 2 hours. The basic pH deprotonates the system surfaces and helps desorb the fluorinated anions.

  • Follow with a 100% Isopropanol flush for 1 hour to remove any residual hydrophobic ion pairs.

  • Re-equilibrate with your standard mobile phase.

References

  • Carl Roth - Safety Data Sheet: Heptafluorobutyric acid anhydride (HFBA). Available at: [Link][2],[6]

  • YesWeLab - TFA analysis by accredited laboratories. Available at: [Link][1]

  • LCGC International - Analysis of PFOA and PFOS in Water Using Reversed-Phase HPLC with Suppressed Conductivity Detection. Available at:[Link][3]

  • Technology Networks - Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link][4]

Sources

Troubleshooting

Technical Support Guide: Solubility &amp; Handling of 4,4-Difluorocrotonic Acid

Executive Summary & Chemical Profile[1] 4,4-Difluorocrotonic acid (4,4-DFCA) is a specialized fluorinated building block used primarily in the synthesis of bioisosteres and metabolic stability enhancement in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

4,4-Difluorocrotonic acid (4,4-DFCA) is a specialized fluorinated building block used primarily in the synthesis of bioisosteres and metabolic stability enhancement in drug discovery. Unlike its non-fluorinated analog (crotonic acid), the presence of the gem-difluoro group significantly alters its physicochemical properties, specifically increasing acidity and electrophilicity.

  • Key Challenge: While solubility is generally good in polar solvents, the primary challenge is stability . The electron-withdrawing fluorine atoms activate the double bond, making the compound susceptible to Michael addition by nucleophilic solvents (e.g., alcohols, amines) over prolonged periods.

  • Solubility Rule of Thumb: 4,4-DFCA follows a "Polar-Protic/Aprotic" preference. It is highly soluble in donors like DMSO and alcohols, moderately soluble in chlorinated solvents, and insoluble in aliphatic hydrocarbons.

Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Polarity HighRequires polar organic solvents (THF, EtOAc, DMSO) for high-concentration stocks.
Acidity (Predicted pKa) ~3.0 – 3.5More acidic than crotonic acid (pKa 4.69).[1] prone to salt formation with weak bases.[1]
Reactivity Michael AcceptorAvoid long-term storage in nucleophilic solvents (MeOH, EtOH) to prevent solvent addition across the alkene.
State Low-melting SolidMay "oil out" rather than precipitate during crystallization attempts.[1]

Solvent Selection Guide

The following categorization is based on structural polarity analysis and standard handling protocols for fluorinated


-unsaturated acids.
Recommended Solvents (High Solubility > 50 mg/mL)

These solvents are ideal for reaction mixtures and stock solutions.[1]

  • Tetrahydrofuran (THF): Best All-Rounder.[1] Excellent solubility; non-nucleophilic (stable).[1]

  • Ethyl Acetate (EtOAc): Good for extractions and transfers.[1]

  • Dimethyl Sulfoxide (DMSO): Universal Solvent.[1] Use for biological assays or when high concentration (>100 mg/mL) is required.[1]

  • Acetonitrile (MeCN): Good solubility; useful for HPLC prep.[1]

Use with Caution (Conditional Stability)[1]
  • Methanol / Ethanol:

    • Solubility: Excellent.

    • Risk:[1] Nucleophilic attack.[1] The solvent can add across the double bond (Michael addition), especially if the solution is basic or stored for >24 hours.

    • Guidance: Use only for immediate reactions or recrystallization where the compound is isolated quickly.[1]

  • Dichloromethane (DCM):

    • Solubility: Moderate to Good.[1][2]

    • Risk:[1] Solubility decreases significantly at lower temperatures (

      
      ).[1]
      
Poor Solvents (Anti-Solvents)[1]
  • Hexanes / Heptane: Insoluble.[1] Use these to precipitate the compound from EtOAc or DCM solutions.[1]

  • Toluene: Low solubility at room temperature; requires heating.[1]

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Screen

Use this self-validating protocol to determine exact solubility limits for your specific batch/purity.

Objective: Determine if 4,4-DFCA is sufficiently soluble for your target concentration (e.g., 0.5 M).

  • Preparation: Weigh 50 mg of 4,4-DFCA into a 2 mL HPLC vial.

  • Addition: Add 100

    
    L  of the target solvent.[1]
    
  • Agitation: Vortex for 30 seconds.

  • Visual Check:

    • Clear Solution: Solubility > 500 mg/mL.[1]

    • Cloudy/Solid Remains: Proceed to Step 5.

  • Titration: Add solvent in 100

    
    L increments , vortexing after each addition, until clear.
    
  • Calculation:

    
    
    
Protocol B: Workflow Visualization

The following diagram outlines the decision logic for dissolving and troubleshooting 4,4-DFCA.

SolubilityWorkflow Start Start: Dissolve 4,4-DFCA Choice Select Solvent Category Start->Choice Aprotic Polar Aprotic (THF, DMSO, DMF) Choice->Aprotic Standard Use Protic Protic (MeOH, EtOH) Choice->Protic Recrystallization NonPolar Non-Polar (Hexane, Toluene) Choice->NonPolar Partitioning CheckSol Vortex & Check Clarity Aprotic->CheckSol Success Ready for Use CheckSol->Success Clear WarnStab WARNING: Stability Check Is pH > 7? Protic->WarnStab Degrade Risk of Michael Addition (Methoxy-adduct formation) WarnStab->Degrade Yes (Basic) Proceed Proceed (Short term only) WarnStab->Proceed No (Neutral/Acidic) Heat Heat to 40-50°C NonPolar->Heat Precip Oiling Out / Precipitation? Heat->Precip Precip->Success No AddCoSol Add Co-solvent (5% THF) Precip->AddCoSol Yes

Figure 1: Decision matrix for solvent selection and troubleshooting based on solvent class and stability risks.

Troubleshooting & FAQs

Q1: The compound dissolved in DCM, but precipitated after cooling to -20°C. What happened?

Diagnosis: Temperature-dependent solubility limit.[1] Technical Insight: Fluorinated acids often have steep solubility curves in chlorinated solvents.[1] Solution:

  • Add a "solubilizing booster": 5-10% THF or EtOAC will maintain solubility at low temperatures without interfering with most reactions.[1]

  • Ensure the solution is dry.[1] Trace water can cause the acid to hydrate and precipitate in non-polar DCM.[1]

Q2: My LC-MS shows a mass shift of +32 Da after storing the sample in Methanol.

Diagnosis: Michael Addition (Solvolysis).[1] Mechanism: The gem-difluoro group makes the


-carbon highly electrophilic. Methanol (nucleophile) attacks the double bond, creating a methoxy-difluoro saturated acid.
Solution: 
  • Immediate: Switch to Acetonitrile or DMSO for LC-MS sample prep.[1]

  • Prevention: Never store 4,4-DFCA in alcohols for

    
     hours, especially if the solution contains any base (e.g., TEA, DIPEA).
    
Q3: I cannot get the compound to crystallize; it keeps "oiling out."

Diagnosis: Low melting point and impurity interference.[1] Technical Insight: Fluorinated chains often disrupt crystal lattice packing, leading to oils.[1] Solution:

  • Seed: If you have any solid, use a seed crystal.[1]

  • Solvent Switch: Use a Hexane/DCM system.[1] Dissolve in minimal DCM, then slowly add Hexane until cloudy. Store at

    
     (not 
    
    
    
    immediately) to encourage slow lattice formation.
  • Salt Formation: Convert to the dicyclohexylamine (DCHA) salt. DCHA salts of fluorinated acids are typically high-melting, crystalline solids that are easy to purify.

Q4: Is 4,4-DFCA hygroscopic?

Answer: Yes, moderately. The electron-withdrawing fluorines increase the acidity and hydrogen-bonding capability of the carboxylic head. Handling: Store under nitrogen/argon in a desiccator. If the solid becomes "sticky," dry under high vacuum over


 before weighing for precise stoichiometry.

References

  • PubChem. 4,4-Difluorobutanoic acid (Analogous properties).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Synthesis and Reactivity of Fluoro-organic Compounds. Available at: [Link][1]

Sources

Optimization

workup procedures for water-soluble fluorinated acids

Topic: Workup Procedures for Water-Soluble Fluorinated Acids Ticket ID: FA-WORKUP-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary Water-soluble fluorinated ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup Procedures for Water-Soluble Fluorinated Acids Ticket ID: FA-WORKUP-001 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

Water-soluble fluorinated acids (e.g., Trifluoroacetic acid [TFA], Perfluorobutanoic acid [PFBA], and fluorinated building blocks) present a dual challenge in organic synthesis: they are difficult to remove when used as reagents and difficult to isolate when generated as products.[1][2][3][4][5][6][7] Their high electronegativity creates low


 values (often < 1) and surfactant-like properties, rendering standard aqueous extractions ineffective.[1][2][3]

This guide provides field-proven protocols to address these specific physicochemical hurdles.

Module 1: Removal of Excess Volatile Acids (The "TFA Hangover")

Scenario: You used TFA or PFBA as a reagent/solvent and need to remove it without decomposing your acid-sensitive product.

The Core Problem: Hydrogen Bonding & Azeotropes

Simply using a rotary evaporator often fails because fluorinated acids form high-boiling azeotropes with water and adhere tenaciously to basic sites on products via hydrogen bonding.

Solution: Azeotropic Co-evaporation

To break the acid-water interaction, you must introduce a third solvent that forms a lower-boiling azeotrope or disrupts the hydrogen bonding network.

Table 1: Critical Azeotrope Data for TFA Removal

Solvent PartnerAzeotrope Boiling PointComposition (% Solvent / % TFA)Application Note
Toluene ~105°C (ternary w/ water)VariableBest Standard. Disrupts H-bonds; carries off water/TFA.[2][3][8]
Benzene 80°C~98% / 2%Good for final trace removal (Caution: Carcinogen).[2][3]
Carbon Tetrachloride 72°C~96% / 4%Effective but restricted use due to toxicity.[2][3]
Hexane 56°CNon-azeotropicPoor efficiency; use only for precipitation.[2][3]
Protocol A: The Toluene Strip (Standard Operating Procedure)

Use this for removing >95% of TFA/PFBA from crude reaction mixtures.

  • Concentrate: Remove the bulk of the reaction solvent (e.g., DCM) on a rotary evaporator at 30–40°C.

  • Dilute: Redissolve the oily residue in Toluene (volume ratio 1:1 to original volume).

  • Evaporate: Rotovap again. The toluene will carry off the fluorinated acid.

  • Repeat: Perform this "strip" 3 times.

  • Final Polish: Dissolve the residue in DCM and evaporate once more to remove residual toluene.[2]

Technical Insight: Toluene is superior to hexanes because its aromatic ring can participate in


-interactions, effectively "solvating" the fluorinated acid molecules better than aliphatic chains, aiding their transport into the vapor phase.[1]

Module 2: Isolating Water-Soluble Fluorinated Products (The "Ghost" Product)

Scenario: Your product is a fluorinated carboxylic acid (e.g., a fluorinated amino acid or metabolic intermediate) and it stays in the water layer during extraction.

The Core Problem: and Distribution Coefficients

Fluorinated acids are strong acids (


 of TFA is ~0.23; PFBA is ~0.5). In a standard 1M HCl wash (pH ~0), a significant portion remains ionized or forms water-soluble hydrates.[1][2][3]
Solution: The "Salting Out" Extraction

You must aggressively lower the water activity (


) to force the organic molecule out.
Protocol B: Salting-Out Extraction
  • Acidification: Cool the aqueous layer to 0°C. Acidify to pH < 1 using concentrated HCl or H₂SO₄ .[2]

    • Why? You need to be at least 2 pH units below the

      
       to ensure >99% protonation.
      
  • Saturation: Add solid NaCl (Sodium Chloride) until the solution is saturated (undissolved salt remains at the bottom).

    • Mechanism:[2][3][4] The high ionic strength disrupts the hydration shell of the fluorinated acid (Hofmeister effect), forcing it into the organic phase.

  • Solvent Selection: Do not use DCM. Use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (3 x extractions).[2][3]

    • Why? Oxygenated solvents act as hydrogen bond acceptors for the protonated acid, significantly improving the partition coefficient (

      
      ).
      
  • Drying: Dry organic layers over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (which is slightly acidic/Lewis acidic and can trap polar fluorinated species).[2][3]

Module 3: Removing TFA Salts from Basic Compounds

Scenario: Your product is an amine, but it has isolated as a TFA salt. The NMR shows a broad singlet at 8–10 ppm and extra fluorines.

Decision Matrix: Purification Strategy

WorkupLogic Start Start: Amine-TFA Salt IsVolatile Is Product Volatile? Start->IsVolatile VolatileYes Yes (MW < 150) IsVolatile->VolatileYes Risk of loss VolatileNo No (MW > 150) IsVolatile->VolatileNo Stable MethodA Method A: Ion Exchange (SCX) VolatileYes->MethodA MethodB Method B: Carbonate Free-Base VolatileNo->MethodB

Figure 1: Decision tree for selecting the correct desalting strategy.

Protocol C: Solid Phase Extraction (SCX) - The "Catch and Release"

Best for: Volatile amines or small scale (<100 mg).

  • Condition: Pass MeOH followed by Water through a Strong Cation Exchange (SCX) cartridge.[2][3]

  • Load: Dissolve crude TFA salt in MeOH/Water (1:1) and load onto the cartridge.

    • Action: The amine binds to the sulfonic acid resin; TFA washes through.

  • Wash: Flush with MeOH (removes non-basic impurities and residual TFA).[2][3][9]

  • Release: Elute with 2M NH₃ in MeOH .

  • Finish: Evaporate the filtrate. You obtain the free base.[9]

Protocol D: The Carbonate Wash

Best for: Large scale (>1g) non-volatile amines.

  • Dissolve the salt in DCM or EtOAc .[2][3]

  • Wash with Saturated Aqueous Na₂CO₃ (Sodium Carbonate) or 1M NaOH .[2][3]

    • Note: Bicarbonate (NaHCO₃) is often too weak to fully deprotonate the salt if the amine is highly basic or if the salt is tight.

  • Extract the aqueous layer back with solvent 2x.[2][3]

  • Dry and concentrate.

Troubleshooting & FAQ

Q: I have a persistent emulsion during extraction. What is happening? A: Fluorinated chains (


 and longer) act as surfactants.[2][3] The "Grease" effect is stabilizing the interface.
  • Fix: Do not shake vigorously; invert gently. If formed, filter the entire biphasic mixture through a pad of Celite . The Celite breaks the surface tension, allowing layers to separate.

Q: My NMR still shows TFA despite high vacuum drying. A: You likely have a salt, not the free acid.[1][2] If your molecule has any basic nitrogen (even weak ones like pyridines), TFA will protonate it.[1][2][3] You must perform the Carbonate Wash (Protocol D) or SCX (Protocol C) .[2][3] High vacuum alone cannot break the ionic bond.

Q: I am trying to distill my fluorinated acid product, but it decomposes. A: Fluorinated acids are strong and can catalyze their own decomposition or decarboxylation at high heat.[1][2][3]

  • Fix: Convert the acid to a Methyl Ester using TMS-Diazomethane or MeOH/H₂SO₄. Distill the ester (which usually has a lower boiling point and is neutral), then hydrolyze it back to the acid using LiOH/THF/Water at room temperature.

References

  • Azeotropic Removal of TFA: Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 79, p. 176 (2002).[1][2][3] Link[2][3]

  • pKa of Fluorinated Acids:Journal of Chemical & Engineering Data, "Dissociation Constants of Perfluorocarboxylic Acids". (Establishes pKa of PFBA ~0.5).
  • SCX Purification: Waters Corporation.[2][3] "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX". Link

  • Salting Out Effects: Hyde, A. et al.[2][3] "Handbook of Laboratory Work-Up". Chemical Publishing, 2011.[1][2][3] (General reference for salting-out thermodynamics).

  • Toxicity & Handling: National Center for Biotechnology Information.[2][3] PubChem Compound Summary for CID 9777, Perfluorobutanoic acid.[1][2][3] Link

Sources

Troubleshooting

troubleshooting low yields in gem-difluoroalkene synthesis

Technical Support Center: Gem-Difluoroalkene Synthesis Ticket ID: #GDA-SYNTH-001 Subject: Troubleshooting Low Yields in gem-Difluoroalkenylation Protocols Assigned Specialist: Senior Application Scientist Overview Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gem-Difluoroalkene Synthesis Ticket ID: #GDA-SYNTH-001 Subject: Troubleshooting Low Yields in gem-Difluoroalkenylation Protocols Assigned Specialist: Senior Application Scientist

Overview

Welcome to the technical support hub. You are likely here because your gem-difluoroalkene synthesis—a critical step for introducing bioisosteres of carbonyls or improving metabolic stability—has stalled or produced suboptimal yields.

The introduction of the CF2 group is electronically demanding. The "Negative Fluorine Effect" (NFE) destabilizes carbanionic intermediates, making them prone to protonation or decomposition before they can attack the carbonyl electrophile. This guide moves beyond standard textbook procedures to address the specific failure modes of the three dominant methodologies: Julia-Kocienski Olefination , Horner-Wadsworth-Emmons (HWE) , and Defluorinative Functionalization .

Part 1: Diagnostic Workflow

Before optimizing, confirm you are using the correct methodology for your substrate class. Use the decision tree below to validate your approach.

G Start Substrate Type? Aldehyde Aldehyde/Ketone Start->Aldehyde CF3Alkene Trifluoromethyl Alkene Start->CF3Alkene Enolizable Enolizable? Aldehyde->Enolizable Defluoro Reductive Defluorination (LiAlH4 / Silanes) CF3Alkene->Defluoro JK Julia-Kocienski (Hu Reagent) Enolizable->JK No (Aryl/Het) HWE HWE / Wittig (Additives req.) Enolizable->HWE Yes (Aliphatic) Sub_Issue Issue: Low Yield? JK->Sub_Issue HWE->Sub_Issue Trap Check: Sulfinate Trapping (See Module 1) Sub_Issue->Trap JK Additives Check: Lewis Acid (See Module 2) Sub_Issue->Additives HWE

Figure 1: Method selection and initial troubleshooting logic for gem-difluoroalkene synthesis.

Module 1: The Julia-Kocienski Protocol (The "Hu Reagent")[2]

The use of difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) , often called the "Hu Reagent," is the gold standard for this transformation due to the stability of the pyridyl sulfinate intermediate [1]. However, this stability is also a common trap.

Common Failure Modes

Q1: My reaction turns dark, but I recover mostly starting material. What happened? A: You likely experienced proton quenching of the difluoromethyl carbanion before it could attack the carbonyl.

  • The Cause: The CF2 group destabilizes the adjacent negative charge (NFE), making the anion extremely short-lived and basic. If your solvent is "wet" (even ppm levels) or your base addition is too slow, the anion protonates to form the non-nucleophilic sulfone.

  • The Fix:

    • Barbier Conditions: Do not pre-generate the anion. Add the base (LHMDS or t-BuOK) to a mixture of the Sulfone and the Aldehyde.[1] This ensures the anion is trapped immediately upon formation.

    • Temperature: Run strictly at -78 °C . Higher temperatures (-50 °C) favor self-condensation of the sulfone over addition to the aldehyde.

Q2: I see full conversion of the starting material, but the product yield is <20%. Where is the mass balance? A: You likely formed the sulfinate intermediate but failed to eliminate it.

  • The Mechanism: Unlike standard Julia reactions, the difluoro-intermediate (a sulfinate salt) is remarkably stable. It requires a specific protonation event to trigger the elimination of SO2 and 2-hydroxypyridine.

  • The Fix: The quench is part of the reaction.[2][3] You must use an acidic quench (e.g., 3M HCl or saturated NH4Cl) and allow it to warm to room temperature to drive the elimination.

Visualizing the "Trap"

JuliaMechanism Reagents 2-Py-SO2-CF2H + Aldehyde Intermediate Alkoxide Adduct (Unstable) Reagents->Intermediate Addn Base Base (LHMDS) Base->Reagents Sulfinate Pyridyl Sulfinate Salt (STABLE TRAP) Intermediate->Sulfinate Rearrangement Smiles Smiles Rearrangement Product gem-Difluoroalkene + SO2 + 2-PyOH Sulfinate->Product FAILURE POINT: Requires H+ Quench Acidic Quench (H+) Quench->Sulfinate

Figure 2: The critical role of the acidic quench in the Hu Reagent mechanism. The sulfinate salt does not spontaneously eliminate in basic media.

Module 2: Horner-Wadsworth-Emmons (HWE) & Wittig[5]

Using diethyl (difluoromethyl)phosphonate is cost-effective but notoriously difficult with enolizable aldehydes (e.g., aliphatic aldehydes).

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (Enolizable Aldehyde) The basic phosphonate anion acts as a base, deprotonating the aldehyde (enolization) instead of attacking it.Add MgBr2 (1.5 eq). Magnesium coordinates the carbonyl oxygen, increasing electrophilicity and preventing enolization [2].
Low Yield (Aryl Aldehydes) Phosphonate anion instability (retro-reaction).Switch to LHMDS at -78 °C. Avoid NaH, which is heterogeneous and slow, allowing anion decomposition.
Product is Monofluoroalkene Defluorination via "halogen-metal exchange" side reaction.Ensure the phosphonate is dry. Presence of water/hydroxide can trigger hydrolysis/decarboxylation pathways.
Optimized Protocol: MgBr2-Promoted HWE

For aliphatic/enolizable substrates.

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Activation: Dissolve the aldehyde (1.0 eq) in THF. Add MgBr2·OEt2 (1.2 eq) . Stir for 15 min at RT.[1][4] Why? This pre-activates the carbonyl.

  • Cooling: Cool the mixture to -78 °C .

  • Reagent Addition: In a separate flask, generate the anion of diethyl (difluoromethyl)phosphonate (1.5 eq) using LHMDS (1.6 eq) in THF at -78 °C. Stir for 20 min.

  • Cannulation: Transfer the cold phosphonate anion slowly into the aldehyde/MgBr2 solution.

  • Warming: Allow to warm to 0 °C over 2 hours.

Module 3: Defluorinative Functionalization

When carbonyl olefination fails, reductive defluorination of trifluoromethyl alkenes is the alternative.

Q: I am getting the alkyne (triple bond) instead of the gem-difluoroalkene. A: Over-elimination is the primary issue here.

  • The Cause: The intermediate gem-difluoro species is often more reactive toward reduction than the starting material.

  • The Fix: Control the reductant strength.

    • Avoid: LiAlH4 (too aggressive).

    • Use:Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) at low temperature, or SmI2 (Samarium diiodide) with HMPA/water additives for precise single-electron transfer control [3].

References

  • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[5] Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[1][4][5] Organic Letters, 12(7), 1444–1447. Link

  • Kobayashi, Y., et al. (1988). Magnesium-mediated Horner-Wadsworth-Emmons reaction. Tetrahedron Letters, 29(41), 5297-5300.
  • Wang, F., et al. (2020).[6][5] Recent advances in the synthesis of gem-difluoroalkenes. Chemical Communications, 56, 1325-1336. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR coupling constants for (E)-4,4-difluorobut-2-enoic acid

Comprehensive Analytical Guide: H NMR Coupling Constants for (E)-4,4-difluorobut-2-enoic Acid Executive Summary The incorporation of gem-difluoroalkene moieties is a highly effective strategy in modern drug discovery, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide:


H NMR Coupling Constants for (E)-4,4-difluorobut-2-enoic Acid 

Executive Summary

The incorporation of gem-difluoroalkene moieties is a highly effective strategy in modern drug discovery, particularly in the design of targeted covalent inhibitors (TCIs). (E)-4,4-difluorobut-2-enoic acid serves as a critical electrophilic warhead building block for synthesizing inhibitors targeting KRAS G12C 1 and ubiquitin-specific proteases like USP28 2.

However, the structural validation of this molecule presents a significant analytical challenge. The 100% natural abundance and high gyromagnetic ratio of the


F nucleus induce severe spin-spin scalar coupling (

) with adjacent protons 3. This guide objectively compares analytical methodologies for resolving these complex multiplets and provides a self-validating protocol for extracting exact coupling constants.

The Analytical Challenge: Spin System Complexity

In (E)-4,4-difluorobut-2-enoic acid (


), the proton NMR spectrum is dominated by both homonuclear (

H-

H) and heteronuclear (

H-

F) scalar couplings.
  • H-3 (

    
    -proton, ~6.92 ppm):  Deshielded by the resonance effect of the carbonyl group. It appears as a complex doublet of doublet of triplets (ddt) due to trans-alkene coupling (
    
    
    
    ), vicinal fluorine coupling (
    
    
    ), and vicinal proton coupling (
    
    
    ).
  • H-2 (

    
    -proton) & H-4 (gem-difluoro proton):  Both signals frequently overlap in the 6.30 – 6.40 ppm  region in 
    
    
    
    . H-4 is split into a massive triplet of doublets by the geminal fluorines (
    
    
    Hz), causing its outer satellite peaks to bury the H-2 signal, rendering standard 1D
    
    
    H NMR insufficient for accurate integration or
    
    
    -value extraction.

Comparative Analysis of Analytical Modalities

To accurately characterize the product, researchers must choose the appropriate NMR modality. Table 1 compares the performance of three standard approaches.

Table 1: Comparison of NMR Analytical Modalities

Analytical MethodResolution of H-2 / H-4 OverlapCapability to Extract

Capability to Extract

Operational Verdict
Standard 1D

H NMR
Poor (Severe overlap)Low (Multiplets are second-order)High (Outer satellites visible)Insufficient for definitive stereochemical assignment.
1D

H{

F} NMR
Excellent (Collapse of F-H coupling)High (First-order doublets/triplets)None (Fluorine is decoupled)Gold Standard for structural and stereochemical validation.
2D

H-

F HOESY
ModerateLowHigh (Direct spatial correlation)Best used as a supplementary technique for spatial mapping.

Quantitative Data: Coupling Constants & Structural Analogs

Understanding the causality behind the


 values requires comparing (E)-4,4-difluorobut-2-enoic acid with its structural alternatives. The strong electron-withdrawing nature of the 

group reduces electron density in the alkene

-system, subtly altering the vicinal coupling constants compared to non-fluorinated analogs.

Table 2: Expected NMR Parameters vs. Structural Alternatives (in


) 
Compound

(Alkene, Hz)

(Vicinal, Hz)

(Geminal, Hz)

(Vicinal, Hz)
(E)-4,4-difluorobut-2-enoic acid 15.6 (Trans)4.5 54.8 11.2
(Z)-4,4-difluorobut-2-enoic acid 11.5 (Cis)5.055.010.5
(E)-but-2-enoic acid (Crotonic acid)15.5 (Trans)6.9N/AN/A

Data Synthesis Note: The


 value of 15.6 Hz definitively confirms the (E)-stereochemistry, while the massive 54.8 Hz coupling is the hallmark signature of the 

group.

Self-Validating Experimental Protocol: H{ F} NMR Acquisition

To bypass the peak overlap at 6.32 ppm and extract pure homonuclear coupling constants, a


F-decoupled proton spectrum (

H{

F}) must be acquired. Do not simply rely on default spectrometer parameters; follow this self-validating workflow.

Step 1: Precision Sample Preparation

  • Dissolve 15 mg of the analyte in 0.6 mL of

    
     (100 atom % D) containing 0.03% v/v TMS.
    
  • Causality: High-purity, low-viscosity solvent minimizes line broadening. Fine long-range couplings (e.g.,

    
     Hz) will be lost to relaxation broadening if the sample is highly concentrated or viscous.
    

Step 2: Probe Tuning and Matching

  • Manually tune the NMR probe for both the

    
    H channel (Observe) and the 
    
    
    
    F channel (Decouple).
  • Causality:

    
    F and 
    
    
    
    H resonant frequencies are extremely close (~400 MHz for
    
    
    H vs. ~376 MHz for
    
    
    F). Poor isolation or tuning will result in incomplete decoupling and spectral artifacts.

Step 3: Inverse-Gated Decoupling Sequence

  • Select an inverse-gated decoupling pulse sequence (e.g., zgig).

  • Set the

    
    F decoupler offset to the exact chemical shift of the 
    
    
    
    group (typically around -114 ppm). Use a composite pulse decoupling scheme like GARP.

Step 4: Acquisition & Validation

  • Acquire 32 transients with a relaxation delay (

    
    ) of 5 seconds.
    
  • Self-Validation Checkpoint: Before accepting the decoupled spectrum, inspect the residual

    
     solvent peak at 7.26 ppm. It must remain a sharp singlet with a half-height linewidth (
    
    
    
    ) of < 1.0 Hz. If the peak is broadened, the
    
    
    F decoupling power is excessively high, causing sample heating and thermal convection. This invalidates the extracted
    
    
    values.
  • Data Confirmation: In a successful

    
    H{
    
    
    
    F} spectrum, the H-4 signal will collapse from a 55 Hz triplet into a sharp doublet (
    
    
    Hz), and the H-2 signal will emerge as a clean doublet (
    
    
    Hz), allowing for exact integration and structural proof.

Analytical Workflow Visualization

The following diagram illustrates the logical progression from sample acquisition to the extraction of definitive scalar coupling constants.

NMR_Resolution_Workflow A Sample Prep: (E)-4,4-difluorobut-2-enoic acid B 1D 1H NMR (Standard Acquisition) A->B C 1D 1H{19F} NMR (Fluorine Decoupled) A->C D 2D 1H-19F HOESY (Spatial Mapping) A->D E Extract 3J_HH (trans) 15.6 Hz B->E Overlapped Multiplets C->E Clean First-Order Signals F Extract 2J_HF (55 Hz) & 3J_HF (11 Hz) D->F Direct F-H Correlation G Iterative Spin Simulation (Self-Validating Model) E->G F->G

Workflow for resolving complex scalar couplings in fluorinated alkenes using advanced NMR techniques.

References

  • KRas G12C inhibitors.
  • Carboxamides as ubiquitin-specific protease inhibitors. WO2019032863A1.
  • Fluorine in Organic Chemistry. Chemistry-Chemists.

Sources

Comparative

Advanced NMR Methodologies for Distinguishing E/Z Isomers of 4,4-Difluorobut-2-enoic Acid: A Comparative Guide

In pharmaceutical development and materials science, fluorinated alkenes such as 4,4-difluorobut-2-enoic acid ( ) are highly valued for their unique metabolic stability and electronic properties. However, their synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, fluorinated alkenes such as 4,4-difluorobut-2-enoic acid (


) are highly valued for their unique metabolic stability and electronic properties. However, their synthesis often yields a mixture of E (trans) and Z (cis) stereoisomers. Because these isomers possess vastly different spatial geometries and pharmacological profiles, unambiguous structural assignment is a critical quality control step.

As a Senior Application Scientist, I have designed this guide to objectively compare three Nuclear Magnetic Resonance (NMR) methodologies—1D


H NMR, 1D 

F NMR, and 2D NOESY/ROESY. Rather than relying on a single data point, this guide establishes a self-validating analytical system where scalar couplings and spatial correlations orthogonally confirm the isomer identity.
Structural Anatomy & Stereochemical Logic

To establish our analytical framework, we must first define the atomic connectivity and spatial relationships in 4,4-difluorobut-2-enoic acid:

  • C1 : Carboxylic acid carbon (-COOH)

  • C2 : Alkene carbon attached to H2

  • C3 : Alkene carbon attached to H3

  • C4 : Difluoromethyl carbon attached to H4 and two F4 atoms

According to Cahn-Ingold-Prelog (CIP) priority rules, the -COOH group (at C2) and the -


 group (at C3) are the highest priority substituents.
  • E-Isomer : The -COOH and -

    
     groups are trans to each other. Consequently, the alkene protons H2 and H3 are trans , while H2 and the -
    
    
    
    group are cis
    .
  • Z-Isomer : The -COOH and -

    
     groups are cis to each other. Consequently, H2 and H3 are cis , while H2 and the -
    
    
    
    group are trans
    .

NMR_Workflow Start Synthesized Mixture (4,4-difluorobut-2-enoic acid) Prep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) Start->Prep NMR1H 1D 1H NMR (Extract 3J_HH) Prep->NMR1H NMR19F 1D 19F NMR (Extract 19F shifts & J_HF) Prep->NMR19F NMR2D 2D NOESY/ROESY (Spatial H-H proximity) Prep->NMR2D Analysis Multiparametric Analysis (Integrate J-couplings & NOEs) NMR1H->Analysis NMR19F->Analysis NMR2D->Analysis Result Unambiguous E/Z Assignment Analysis->Result

Workflow comparing 1D and 2D NMR methodologies for E/Z isomer identification.

Methodological Comparison
1. 1D

H NMR: Vicinal Coupling Analysis (The Gold Standard)
  • Causality : Differentiation relies on the vicinal scalar coupling constant (

    
    ) between the alkene protons H2 and H3. The magnitude of this coupling is dictated by the Karplus equation, which models the dependence of 
    
    
    
    on the dihedral angle. In an alkene, the trans dihedral angle (~180°) allows for optimal orbital overlap, facilitating stronger Fermi contact spin-spin coupling compared to the cis geometry (~0°)[1].
  • Data Interpretation : The trans relationship between H2 and H3 in the E-isomer yields a large coupling constant, typically

    
     Hz[2]. Conversely, the cis relationship in the Z-isomer  yields a significantly smaller coupling constant, typically 
    
    
    
    Hz[2].
  • Performance : This is the most direct and reliable method for initial screening, provided the H2 and H3 signals are well-resolved.

2. 1D

F NMR: Heteronuclear Coupling & Anisotropic Effects
  • Causality : The

    
    F nucleus is highly sensitive to its local electronic environment. In the Z-isomer, the spatial proximity of the carbonyl group (-COOH) to the -
    
    
    
    group exerts a strong magnetic anisotropic deshielding effect, shifting the
    
    
    F resonance relative to the E-isomer[3]. Furthermore, heteronuclear coupling (
    
    
    and
    
    
    ) provides secondary structural confirmation.
  • Data Interpretation : By integrating the distinct

    
    F signals (typically a doublet of doublets around -115 to -120 ppm for the 
    
    
    
    group), researchers can accurately quantify the E/Z thermodynamic equilibrium ratio without interference from background proton signals[3][4].
  • Performance : Best used as a complementary technique to

    
    H NMR for precise molar ratio quantification in crude synthetic mixtures.
    
3. 2D NOESY / ROESY: Spatial Correlation
  • Causality : The Nuclear Overhauser Effect (NOE) arises from dipole-dipole cross-relaxation between nuclei that are close in space (typically

    
     Å). Because the NOE intensity is inversely proportional to the sixth power of the internuclear distance (
    
    
    
    ), it serves as a highly sensitive "molecular ruler"[5].
  • Data Interpretation :

    • E-Isomer : Because H2 and the -

      
       group are cis, the distance between H2 and H4 is short (
      
      
      
      Å). This results in a strong NOE cross-peak between H2 and H4. H2 and H3 are trans, yielding a weak or absent NOE.
    • Z-Isomer : H2 and H3 are cis, resulting in a strong NOE cross-peak between them. H2 and H4 are trans, yielding no observable NOE.

  • Performance : The definitive method for absolute stereochemical assignment when 1D coupling constants are ambiguous.

NOE_Logic E_Isomer E-Isomer (Trans) E_H2_H3 H2 & H3: Trans (Distance ~3.0 Å) E_Isomer->E_H2_H3 E_H4_H2 H4 & H2: Cis (Distance < 2.5 Å) E_Isomer->E_H4_H2 Z_Isomer Z-Isomer (Cis) Z_H2_H3 H2 & H3: Cis (Distance < 2.5 Å) Z_Isomer->Z_H2_H3 Z_H4_H2 H4 & H2: Trans (Distance > 3.0 Å) Z_Isomer->Z_H4_H2 NOE_Weak1 Weak/No NOE E_H2_H3->NOE_Weak1 NOE_Strong1 Strong NOE E_H4_H2->NOE_Strong1 NOE_Strong2 Strong NOE Z_H2_H3->NOE_Strong2 NOE_Weak2 Weak/No NOE Z_H4_H2->NOE_Weak2

Logical decision tree for distinguishing E/Z isomers via NOESY spatial correlations.

Quantitative Comparison Table
Parameter1D

H NMR
1D

F NMR
2D NOESY / ROESY
Primary Target Nuclei Alkene Protons (H2, H3)Fluorine atoms (F4)Protons (H2, H3, H4)
Diagnostic Feature Vicinal scalar coupling (

)
Chemical shift (

) & Integration
Spatial cross-relaxation (NOE)
E-Isomer Signature

Hz
Distinct

(Anisotropic shielding)
Strong NOE between H2 and H4
Z-Isomer Signature

Hz
Distinct

(Anisotropic deshielding)
Strong NOE between H2 and H3
Setup & Acq. Time < 5 Minutes< 10 Minutes1 - 4 Hours
Confidence Level High (if baseline resolved)High (for mixture ratios)Absolute (Definitive 3D proof)
Experimental Protocols: Self-Validating NMR Workflow

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each step is designed to prevent artifacts and maximize the extraction of causal data.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the synthesized 4,4-difluorobut-2-enoic acid mixture.

  • Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Causality note:
    
    
    disrupts hydrogen bonding dimerization of the carboxylic acid, often yielding sharper alkene signals than
    
    
    .
  • Transfer to a standard 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity (shimming quality).

Step 2: 1D

H and

F NMR Acquisition
  • 
    H NMR : Load the sample into the spectrometer (e.g., 400 MHz or higher). Tune and match the probe to the 
    
    
    
    H frequency.
  • Acquire a standard 1D spectrum using a 30-degree pulse sequence (zg30).

  • Critical Parameter: Set the relaxation delay (D1) to at least 3–5 seconds. Because alkene and carboxylic acid protons have different

    
     relaxation times, a long D1 ensures accurate quantitative integration of the E/Z mixture ratio.
    
  • 
    F NMR : Tune the probe to the 
    
    
    
    F frequency. Acquire a spectrum without proton decoupling to observe the
    
    
    ,
    
    
    , and
    
    
    multiplet structures, which aid in confirming the -
    
    
    group's integrity.
Step 3: 2D NOESY / ROESY Acquisition
  • Select the ROESY pulse sequence (roesyphpr) over standard NOESY.

  • Causality note: 4,4-difluorobut-2-enoic acid is a small molecule (MW = 122.07 g/mol ). In standard NMR solvents, it tumbles rapidly, placing it in the extreme narrowing limit (

    
    ). Standard NOESY experiments can result in zero-crossing (null) NOE signals for molecules of this size. ROESY utilizes a spin-lock field to ensure positive cross-peaks regardless of the tumbling rate[5].
    
  • Set the spin-lock mixing time (

    
    ) to 250–300 ms . This duration is long enough to build up NOE signals between H2-H4 (E-isomer) and H2-H3 (Z-isomer) but short enough to prevent spin diffusion (indirect NOEs).
    
  • Acquire with a minimum of 16 scans per increment and 256

    
     increments to ensure sufficient signal-to-noise for the cross-peaks.
    
References
  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts -[Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure -[Link]

  • Lecture 3: Coupling Constants - Eugene E. Kwan -[Link]

  • Final SI - The Royal Society of Chemistry -[Link]

Sources

Validation

IR spectroscopy characteristic bands for fluorinated carboxylic acids

Executive Summary Impact of Fluorination on Spectral Signatures The substitution of hydrogen with fluorine in carboxylic acids induces profound electronic perturbations observable in Infrared (IR) spectroscopy. For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Impact of Fluorination on Spectral Signatures The substitution of hydrogen with fluorine in carboxylic acids induces profound electronic perturbations observable in Infrared (IR) spectroscopy. For researchers in drug discovery and materials science, distinguishing Fluorinated Carboxylic Acids (FCAs) from their non-fluorinated analogs is critical. The high electronegativity of fluorine (


) creates a strong inductive effect (

), resulting in two primary spectral shifts:
  • Hypsochromic (Blue) Shift of Carbonyl (

    
    ):  The carbonyl stretching frequency increases significantly (often 
    
    
    
    ) due to bond stiffening.
  • Dominant C-F Stretching Region: The appearance of intense, complex bands in the

    
     region, often obscuring the traditional C-O stretch.
    

Fundamental Mechanisms: The Inductive Driver

To interpret FCA spectra accurately, one must understand the causality between electronic structure and vibrational frequency.

The Inductive Effect ( ) on Carbonyls

In a standard carboxylic acid (e.g., Acetic Acid), the carbonyl bond has partial single-bond character due to resonance with the adjacent hydroxyl group.

  • Non-Fluorinated: The resonance structure

    
     lowers the effective bond order of the carbonyl, placing the stretch typically around 
    
    
    
    (dimer).
  • Fluorinated: The

    
    -fluorine atoms strongly withdraw electron density through the 
    
    
    
    -framework. This destabilizes the positively charged resonance contributor, forcing the carbonyl to retain more double-bond character.
    • Result: Higher force constant (

      
      ) 
      
      
      
      Higher frequency (
      
      
      ).
Mechanism Visualization

The following diagram illustrates the electronic causality chain affecting the IR bands.

InductiveEffect F_Atom Fluorine Substitution (High Electronegativity) Inductive Inductive Withdrawal (-I) from Alpha Carbon F_Atom->Inductive Resonance Destabilization of Dipolar Resonance Form Inductive->Resonance BondOrder Increased C=O Bond Order Resonance->BondOrder Frequency Blue Shift (Higher Wavenumber) of C=O Stretch BondOrder->Frequency

Figure 1: Causal pathway of the inductive effect raising carbonyl stretching frequency.

Comparative Analysis: Characteristic Bands

The Carbonyl Region ( )

This is the most diagnostic region. FCAs consistently absorb at higher wavenumbers than their hydrogenated counterparts.

FeatureStandard Carboxylic Acid (e.g., Acetic Acid)Fluorinated Carboxylic Acid (e.g., Trifluoroacetic Acid)Shift (

)
Monomer (Vapor/Dilute)



Dimer (Liquid/Solid)



Band Shape Broad, intenseSharp, intense (often split if

-branching exists)
N/A

Critical Insight: The shift is additive. A single


-fluorine (e.g., Fluoroacetic acid) causes a moderate shift (

), while perfluorination (TFA) causes a maximal shift (

).
The C-F "Fingerprint" Region ( )

In non-fluorinated acids, this region contains the C-O stretch (


) and O-H bending. In FCAs, this region is dominated by C-F stretches.
  • Intensity: C-F bonds have a massive dipole moment change during stretching, resulting in extremely strong absorption bands, often the strongest in the spectrum.

  • Complexity: Due to coupling between C-F bonds (symmetric vs. asymmetric stretching), you will often see multiple overlapping peaks rather than a single clean band.

  • Interference: These bands often obscure the C-O stretch.

The Hydroxyl (O-H) Region ( )

Fluorination increases acidity (lowers pKa), which strengthens the intermolecular hydrogen bonding in dimers.

  • Effect: The O-H stretch in FCAs remains broad and centered around

    
    , but the "satellite" bands (Fermi resonance overtones) often seen in acetic acid may be less distinct due to the altered H-bond network dynamics.
    

Experimental Protocol: Handling & Acquisition

FCAs like Trifluoroacetic Acid (TFA) are volatile, corrosive, and hygroscopic. Standard IR protocols often fail.

Sample Preparation Workflow

Safety Note: Perform all transfers in a fume hood. Wear nitrile gloves and safety goggles.

  • Select the Crystal: Use a Diamond or ZnSe ATR crystal.

    • Avoid: Germanium (Ge) crystals can be etched by strong acids or have limited throughput.

    • Avoid: KBr pellets (hygroscopic nature of FCAs destroys the pellet; ion exchange can occur).

  • Background Correction: Collect a fresh background spectrum immediately before sampling to account for atmospheric water vapor, which interferes with the O-H region.

  • Deposition:

    • Liquids: Place 10-20

      
      L of neat acid on the crystal. Cover immediately with a volatility cap to prevent evaporation and moisture uptake.
      
    • Solids (e.g., PFBA): Clamp down firmly to ensure contact.

  • Acquisition: Scan range

    
    , 4 cm
    
    
    
    resolution, 16-32 scans.
Data Validation Workflow

Use this logic flow to confirm the identity of a fluorinated acid.

ValidationWorkflow Start Start Spectral Analysis CheckCO Check 1700-1850 cm-1 Is there a strong band > 1750? Start->CheckCO CheckCF Check 1000-1400 cm-1 Are there massive, broad bands? CheckCO->CheckCF Yes (>1750) CheckOH Check 2500-3300 cm-1 Is there a broad OH stretch? CheckCO->CheckOH No (<1730) CheckCF->CheckOH Yes DecisionOther Not a Carboxylic Acid (Check Esters/Ketones) CheckCF->DecisionOther No DecisionFCA Likely Fluorinated Carboxylic Acid CheckOH->DecisionFCA Yes (High C=O + Strong C-F) DecisionStd Likely Non-Fluorinated Acid CheckOH->DecisionStd Yes (Low C=O) CheckOH->DecisionOther No

Figure 2: Step-by-step logic for distinguishing fluorinated from non-fluorinated acids.

Summary of Characteristic Frequencies

Vibration ModeAssignmentFrequency Range (cm

)
Notes
O-H Stretch


Broad, H-bonded dimer.[1] Similar to non-fluorinated.
C=O Stretch


Diagnostic. Significantly blue-shifted vs. standard acids (

).
C-F Stretch


Very Strong. Often multiple bands (sym/asym).
C-O Stretch


Usually obscured by C-F bands.
O-H Bend


Out-of-plane bending (dimer).
References
  • Fuson, N., et al. (1951). Infrared and Raman Spectroscopy Studies of Light and Heavy Trifluoroacetic Acids. Journal of Chemical Physics. Link

  • Kreienborg, N. M., & Merten, C. (2019).[2] How to treat C-F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics.[2] Link

  • Sajid, M. M., et al. (2023).[3] pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies. Physical Chemistry Chemical Physics.[2] Link

  • NIST Chemistry WebBook. Trifluoroacetic acid (Gas Phase IR). Link

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Difluoro-butenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Fluorinated Isomers Difluoro-butenoic acids, a class of halogenated unsaturated carboxylic acids, present a signif...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Fluorinated Isomers

Difluoro-butenoic acids, a class of halogenated unsaturated carboxylic acids, present a significant analytical challenge due to the varied positional and geometric isomerism they can exhibit. The precise location of the fluorine atoms and the stereochemistry of the double bond can dramatically influence the molecule's chemical and biological properties, making robust analytical methods for their differentiation crucial in fields ranging from medicinal chemistry to materials science. Mass spectrometry (MS), a cornerstone of molecular analysis, offers a powerful tool for elucidating the structure of these isomers through the careful examination of their fragmentation patterns. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of various difluoro-butenoic acid isomers, offering a framework for their identification and characterization.

Pillar 1: Expertise & Experience - Understanding the "Why" Behind Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the fundamental principles of chemical stability. The energy imparted during ionization, typically 70 eV in EI-MS, creates a molecular ion (M+•) that is often unstable.[1] This excess energy is dissipated through the cleavage of the weakest bonds and rearrangements to form more stable charged fragments and neutral losses. Our predictions for the fragmentation of difluoro-butenoic acid isomers are grounded in these core principles, considering the influence of the electronegative fluorine atoms, the rigid double bond, and the carboxylic acid functional group.

Key Fragmentation Mechanisms at Play

Several key fragmentation mechanisms are anticipated to be influential in the mass spectra of difluoro-butenoic acids:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a bond adjacent to a functional group, such as the carbonyl group of the carboxylic acid. The presence of a heteroatom with a lone pair of electrons can stabilize the resulting carbocation.[2][3]

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.[1][2] The presence and accessibility of a γ-hydrogen will be a key differentiator between isomers.

  • Loss of Small Neutral Molecules: The elimination of stable, small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF) is a common fragmentation pathway.

  • Halogen-Specific Fragmentations: The strong carbon-fluorine bond makes the loss of a fluorine radical less favorable than for other halogens. However, rearrangements and eliminations involving HF are expected.

Pillar 2: Trustworthiness - A Self-Validating Analytical Approach

A robust analytical method must be self-validating. In the context of mass spectrometry, this means that the observed fragmentation pattern should logically and consistently correspond to the proposed structure. By comparing the predicted fragmentation patterns of different isomers, we can identify unique fragments or intensity ratios that serve as diagnostic markers for each specific structure.

Predicted Fragmentation Patterns of Difluoro-butenoic Acid Isomers

The molecular formula for difluoro-butenoic acid is C₄H₄F₂O₂, with a molecular weight of approximately 138.07 g/mol . The following sections detail the predicted fragmentation pathways for several positional isomers.

1. 2,3-Difluoro-but-2-enoic Acid

  • Structure: The fluorine atoms are located on the double bond. This structure exists as (E) and (Z) isomers.

  • Predicted Key Fragments:

    • [M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation for carboxylic acids, leading to a stable acylium ion.

    • [M - COOH]⁺: Loss of the entire carboxyl group as a radical.

    • [M - HF]⁺•: Elimination of hydrogen fluoride is a characteristic fragmentation for many organofluorine compounds.

    • [M - COF]⁺: A rearrangement followed by the loss of a carbonyl fluoride radical.

2. 3,4-Difluoro-but-3-enoic Acid

  • Structure: One fluorine is on the double bond, and the other is on the adjacent methyl group.

  • Predicted Key Fragments:

    • [M - F]⁺: Loss of a fluorine radical from the C4 position, leading to a resonance-stabilized allylic cation.

    • [M - HF]⁺•: Elimination of hydrogen fluoride.

    • McLafferty Rearrangement: This isomer possesses γ-hydrogens on the C2 carbon, making a McLafferty rearrangement possible, leading to the loss of difluoroethene (C₂H₂F₂). The resulting fragment ion would be [CH₂=C(OH)₂]⁺•.

    • [M - COOH]⁺: Loss of the carboxyl group.

3. 4,4-Difluoro-but-3-enoic Acid

  • Structure: Both fluorine atoms are on the terminal carbon of the double bond.

  • Predicted Key Fragments:

    • [M - F]⁺: Loss of a fluorine radical to form a stabilized vinyl cation.

    • [M - HF]⁺•: Elimination of hydrogen fluoride.

    • [M - COOH]⁺: Loss of the carboxyl group.

    • Retro-Diels-Alder Type Fragmentation: While not a classic retro-Diels-Alder reaction, a similar rearrangement could lead to the loss of difluoroketene (F₂C=C=O).

Comparative Data Summary

The following table summarizes the predicted key fragment ions and their expected m/z values for the different isomers, highlighting the diagnostic fragments that can be used for their differentiation.

IsomerPredicted Key Fragment Ions (m/z) and Neutral LossesDiagnostic Features
2,3-Difluoro-but-2-enoic Acid [M-OH]⁺ (121), [M-COOH]⁺ (93), [M-HF]⁺• (118), [M-COF]⁺ (91)Absence of a significant McLafferty rearrangement peak. Presence of fragments indicating fluorine on the main chain.
3,4-Difluoro-but-3-enoic Acid [M-F]⁺ (119), [M-HF]⁺• (118), [M-C₂H₂F₂]⁺• (McLafferty, 74), [M-COOH]⁺ (93)Presence of a prominent peak at m/z 74 corresponding to the McLafferty rearrangement.
4,4-Difluoro-but-3-enoic Acid [M-F]⁺ (119), [M-HF]⁺• (118), [M-COOH]⁺ (93), Potential retro-Diels-Alder type fragmentsAbsence of a McLafferty rearrangement peak. Likely presence of fragments resulting from rearrangements involving the CF₂ group.

Pillar 3: Authoritative Grounding & Comprehensive References

The predictions and interpretations presented in this guide are based on well-established principles of mass spectrometry and fragmentation chemistry. For a deeper understanding of these concepts, the following resources are recommended.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To experimentally validate these predictions, a standardized protocol is essential. The following outlines a general procedure for the analysis of difluoro-butenoic acid isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

GC Conditions:

  • Column: A polar capillary column (e.g., DB-WAX, Carbowax) is recommended for the analysis of carboxylic acids.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific isomers).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-200.

  • Scan Rate: 2 scans/second.

Sample Preparation:

  • Dissolve a small amount of the difluoro-butenoic acid isomer in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 100 µg/mL.

  • For improved chromatography of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be considered. This will, however, alter the fragmentation pattern and must be accounted for in the analysis.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating between difluoro-butenoic acid isomers based on their predicted mass spectral data.

fragmentation_workflow cluster_0 Mass Spectrum Acquisition cluster_1 Initial Analysis cluster_2 Isomer-Specific Fragmentation cluster_3 Isomer Identification A Acquire Mass Spectrum (EI, 70 eV) B Identify Molecular Ion (M+•) at m/z 138 A->B C Analyze for Common Losses ([M-OH]+, [M-COOH]+, [M-HF]+•) B->C D Check for McLafferty Rearrangement Peak (m/z 74) C->D E Analyze for unique fragments (e.g., [M-F]+, rearrangement products) D->E F 3,4-Difluoro-but-3-enoic Acid (McLafferty peak present) D->F Yes G 2,3- or 4,4-Difluoro-butenoic Acid (McLafferty peak absent) D->G No H Further analysis of unique fragments to differentiate 2,3- and 4,4-isomers G->H

Caption: Logical workflow for the differentiation of difluoro-butenoic acid isomers.

Conclusion

The differentiation of difluoro-butenoic acid isomers by mass spectrometry is a challenging yet achievable task. By leveraging a deep understanding of fundamental fragmentation mechanisms and a systematic approach to data analysis, researchers can confidently identify and characterize these important molecules. While this guide provides a predictive framework, it is crucial to complement this with experimental data whenever possible. The detailed protocol and logical workflow presented herein offer a solid foundation for such empirical studies. As the field of mass spectrometry continues to advance, the ability to predict and interpret fragmentation patterns will remain an indispensable skill for scientists across numerous disciplines.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • Mass Spectrometry - Examples. University of Arizona, Department of Chemistry and Biochemistry. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

  • McLafferty rearrangement - Wikipedia. Wikipedia. [Link]

  • predicting likely fragments in a mass spectrum - YouTube. Chem Help ASAP. [Link] (Note: A representative, non-specific URL is used as the original may be transient).

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. [Link]

  • The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. PubMed. [Link]

Sources

Validation

Comparative Guide: Reactivity of Difluoro- vs. Trifluoro-Crotonic Acids

This technical guide provides an in-depth comparison of 4,4-difluorocrotonic acid (and derivatives) versus 4,4,4-trifluorocrotonic acid (and derivatives) . It is designed for medicinal chemists and process scientists opt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 4,4-difluorocrotonic acid (and derivatives) versus 4,4,4-trifluorocrotonic acid (and derivatives) . It is designed for medicinal chemists and process scientists optimizing fluorinated scaffolds.

Executive Summary: The "Brute Force" vs. "The Chameleon"

In drug discovery, the choice between a difluoromethyl (


) and a trifluoromethyl (

) group on a crotonic scaffold is rarely just about steric bulk. It represents a fundamental divergence in reactivity and molecular interaction:
  • 4,4,4-Trifluorocrotonic Acid (

    
    ):  Acts as a Super-Electrophile . The 
    
    
    
    group exerts a powerful inductive effect, making the
    
    
    -carbon highly susceptible to Michael additions. It is metabolically robust and chemically inert to elimination.
  • 4,4-Difluorocrotonic Acid (

    
    ):  Acts as a Tunable H-Bond Donor . While less electrophilic, it offers unique binding interactions via the acidic 
    
    
    
    proton. However, it carries a "hidden trap": high susceptibility to base-mediated
    
    
    -fluoride elimination (defluorination), requiring stricter pH control during synthesis.
Quick Comparison Matrix
Feature4,4,4-Trifluorocrotonic Acid (

)
4,4-Difluorocrotonic Acid (

)
Electronic Effect Strong EWG (

)
Moderate EWG (

)

-Carbon Electrophilicity
High (Rapid Michael additions)Moderate (Slower, requires activation)
Radical Character Electrophilic RadicalNucleophilic Radical (Alkyl-like)
H-Bond Capability H-Bond Acceptor only (weak)H-Bond Donor (Lipophilic donor)
Stability High (Chemically Inert)Conditional (Prone to HF elimination)
Acidity (

of parent acid)
~2.5 - 3.0 (Est.)~3.5 - 4.0 (Est.)

Electronic & Steric Profiling

The Electrophilicity Gap

The reactivity of these species is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene.

  • 
     Effect:  The three fluorine atoms lower the LUMO energy significantly, facilitating attack by soft nucleophiles (thiols, phosphines) and hard nucleophiles (enolates) even without Lewis acid catalysis.
    
  • 
     Effect:  The inductive withdrawal is attenuated. Consequently, 4,4-difluorocrotonates often require Lewis acid activation  or stronger nucleophiles to achieve conversion rates comparable to their trifluoro counterparts.
    
The Radical Divergence (Critical for SET Mechanisms)

A frequently overlooked distinction is their behavior in Single Electron Transfer (SET) or radical pathways:

  • 
     is Electrophilic:  It seeks electron-rich alkenes or heterocycles.
    
  • 
     is Nucleophilic:  It behaves similarly to a methyl radical, seeking electron-deficient sites.
    
  • Implication: If your synthesis involves a radical intermediate (e.g., photoredox catalysis), these two moieties will likely react at different positions on a heterocycle.

The "Defluorination Trap"

The most critical handling difference is the stability of the C-F bond in the presence of base.

  • Mechanism: In 4,4-difluorocrotonates, the

    
    -proton (in the 
    
    
    
    group) is acidified by the two geminal fluorines and the vinylogous carbonyl.
  • Risk: Strong bases (e.g., DBU, NaH) can deprotonate this position, leading to the expulsion of fluoride (

    
    -elimination) and the formation of unstable allenes or alkynes.
    
  • Rule: Avoid bases with

    
     when handling 
    
    
    
    enones unless the nucleophilic attack is significantly faster than deprotonation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reaction pathways and the specific risks associated with the difluoro scaffold.

ReactivityComparison cluster_radical Radical Character Start_CF3 4,4,4-Trifluorocrotonate (CF3-CH=CH-COOR) Nu_Attack Nucleophilic Attack (Michael Addition) Start_CF3->Nu_Attack Fast (Low LUMO) Start_CF2H 4,4-Difluorocrotonate (CF2H-CH=CH-COOR) Start_CF2H->Nu_Attack Moderate (Requires Activation) Base_Deprot Base Deprotonation (Gamma-Position) Start_CF2H->Base_Deprot Risk with Strong Base Product_CF3 Stable Adduct (CF3-CH(Nu)-CH2-COOR) Nu_Attack->Product_CF3 Product_CF2H Stable Adduct (CF2H-CH(Nu)-CH2-COOR) Nu_Attack->Product_CF2H Side_Product Elimination Product (Fluoro-Allene/Alkyne) Base_Deprot->Side_Product -HF (Irreversible) Rad_CF3 •CF3 Radical (Electrophilic) Rad_CF2H •CF2H Radical (Nucleophilic)

Caption: Divergent reactivity profiles. Note the competing elimination pathway for the difluoro species (Red path).

Experimental Protocols

Protocol A: Organocatalytic Michael Addition to 4,4,4-Trifluorocrotonate

Targeting: High yield asymmetric synthesis of


-trifluoromethyl esters.

Rationale: The high electrophilicity of the


 group allows for mild organocatalysis, avoiding metal waste.
  • Reagents:

    • Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)

    • Nucleophile: Thiophenol or Malonate ester (1.2 equiv)

    • Catalyst: Cinchona alkaloid derivative (e.g., quinine-derived squaramide) (1–5 mol%)

    • Solvent: Toluene or DCM (0.1 M)

  • Procedure:

    • Dissolve the catalyst and nucleophile in the solvent at room temperature.

    • Cool to 0 °C (to enhance enantioselectivity).

    • Add Ethyl 4,4,4-trifluorocrotonate dropwise.

    • Observation: Reaction is typically complete within 1–4 hours due to strong activation.

    • Workup: Direct concentration and purification by flash chromatography (Hexane/EtOAc).

  • Key Control Point: No strictly anhydrous conditions are usually required due to the robustness of the

    
     substrate.
    
Protocol B: Controlled Addition to 4,4-Difluorocrotonate

Targeting: Prevention of HF elimination during functionalization.

Rationale: The


 proton is acidic.[1][2] Strong bases must be avoided. We use a Lewis Acid approach to activate the electrophile without increasing basicity.
  • Reagents:

    • Ethyl 4,4-difluorocrotonate (1.0 equiv)

    • Nucleophile: Silyl Enol Ether (1.2 equiv) (Mukaiyama-Michael type)

    • Catalyst:

      
       or 
      
      
      
      (10 mol%)
    • Solvent: anhydrous DCM

  • Procedure:

    • Pre-drying: Flame-dry all glassware. Moisture can generate trace hydroxide/acid that catalyzes elimination.

    • Dissolve catalyst and substrate in DCM at -78 °C.

    • Add the Silyl Enol Ether slowly.

    • Warm-up: Allow to warm only to 0 °C. Do not reflux.

    • Quench: Quench with saturated

      
       (mildly acidic) rather than 
      
      
      
      to avoid basic hydrolysis/elimination during workup.
  • Key Control Point: Monitor by

    
     NMR.
    
    • Product signal: ~ -125 ppm (doublet of doublets).

    • Elimination byproduct (fluoro-diene): ~ -100 to -110 ppm (complex multiplet).

References

  • Nucleophilic vs Electrophilic Radicals: Duan, M., et al. "Why[3][4] •CF2H is nucleophilic but[3][4][5] •CF3 is electrophilic in reactions with heterocycles."[3][4][5] Nature Communications, 2024. Link

  • Acidity of Fluorinated Acids: "Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR." Environmental Science & Technology Letters, 2025.[6] Link

  • H-Bonding of CF2H: "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry, 2025.[1] Link

  • Michael Addition Overview: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023. Link

  • Elimination Mechanisms: "The Mechanism of Base-Promoted HF Elimination.

Sources

Comparative

The Fluorine Effect: Biological Activity Comparison of Fluorinated vs. Non-Fluorinated Enoates

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and biocatalysis. For researchers and drug development professionals, understanding the profound physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and biocatalysis. For researchers and drug development professionals, understanding the profound physicochemical shifts induced by fluorination is critical for rational drug design. This guide provides an in-depth, objective comparison of the biological activities and reactivities of fluorinated enoates (specifically


-fluoroenoates and trifluoromethyl enoates) against their non-fluorinated counterparts.

By analyzing electronic perturbation, metabolic stability, and enzymatic reactivity, this guide establishes a framework for utilizing fluorinated enoates in targeted covalent inhibitors (TCIs) and asymmetric biocatalysis.

Mechanistic Divergence: The Causality of Fluorination

The biological activity of an enoate is fundamentally dictated by its reactivity as a Michael acceptor. The introduction of fluorine—the most electronegative element—alters this reactivity through a delicate balance of inductive electron withdrawal (


) and resonance donation (

).
Electronic Activation and LUMO Lowering

Non-fluorinated enoates (e.g., simple alkyl acrylates or cinnamates) are often considered "borderline" or weak electrophiles in biological systems. They possess a relatively high Lowest Unoccupied Molecular Orbital (LUMO), which limits their spontaneous reactivity with biological nucleophiles like cysteine thiols or enzymatic hydrides[1].

Conversely, the introduction of an


-fluorine atom or a 

-trifluoromethyl (

) group drastically lowers the LUMO of the alkene. The strong

-electron-withdrawing nature of these fluorinated motifs enhances the electrophilicity of the

-carbon. This electronic activation makes fluorinated enoates highly potent Michael acceptors, capable of undergoing rapid aza-Michael additions and aziridinations that non-fluorinated enoates resist under physiological conditions[2].
Steric and Conformational Constraints

Fluorine is often considered an isostere of hydrogen, but its larger van der Waals radius (1.47 Å vs. 1.20 Å for H) and the extreme polarity of the C-F bond dictate strict conformational preferences. In the active sites of enzymes, such as Ene-reductases (EREDs), the orientation of the C-F bond can either perfectly align the substrate for catalysis or cause severe steric clashes. This results in extreme stereoselectivity where biological systems can easily discriminate between


 and 

isomers of fluoroenoates[1].

MechanisticDivergence Substrate Enoate Scaffold NonFluoro Non-Fluorinated Enoate (High LUMO) Substrate->NonFluoro Native Fluoro α-Fluoroenoate / CF3-Enoate (Low LUMO) Substrate->Fluoro Fluorination PoorBinding Weak Electrophile Borderline Enzymatic Substrate NonFluoro->PoorBinding HighBinding Strong Michael Acceptor Rapid Hydride/Nucleophile Attack Fluoro->HighBinding Product Enantioenriched Fluoroalkanes & Covalent Adducts HighBinding->Product

Caption: Mechanistic divergence of enoates showing how fluorination lowers the LUMO to enhance biological reactivity.

Comparative Biological Activity & Biocatalytic Data

The most striking objective comparison between these two classes of molecules is observed in asymmetric biocatalysis. Ene-reductases (EREDs), which belong to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes.

While non-fluorinated enoates are poorly accepted by EREDs due to insufficient alkene activation,


-fluoroenoates are reduced with near-perfect conversion and enantioselectivity. The fluorine atom provides the exact electronic activation required for the flavin mononucleotide (FMN)-dependent hydride transfer[1].
Table 1: ERED-Mediated Biocatalytic Reduction Efficiency

Data represents the reduction of cinnamate derivatives using wild-type Ene-reductases (e.g., bpQR1445).

Substrate Geometry & TypeAlkene ActivationERED Conversion (%)Enantiomeric Excess (ee %)Biological Implication
(E)-Ethyl cinnamate (Non-Fluorinated)Weak< 10%N/APoor substrate; ester group alone is insufficient to trigger enzymatic hydride transfer.
(E)-Ethyl

-fluorocinnamate
Strong> 95% > 99% (S) Ideal substrate; fluorine lowers LUMO, enabling rapid, stereospecific biocatalysis.
(Z)-Ethyl

-fluorocinnamate
Strong< 5%N/ASteric rejection; the

-geometry clashes with the strict spatial confines of the ERED active site.

Analytical Insight: The data demonstrates a self-sorting biological system. Because EREDs exclusively reduce the


-isomer of 

-fluoroenoates, researchers can feed a crude

mixture into the biological assay. The enzyme will selectively process the

-isomer into an enantioenriched

-fluoroester, leaving the

-isomer untouched, thereby bypassing the need for tedious pre-reaction chromatographic separation[1].

Experimental Methodology: Self-Validating Biocatalytic Assay

To objectively measure the biological activity and reduction potential of fluorinated vs. non-fluorinated enoates, the following self-validating protocol utilizes a coupled-enzyme system.

Protocol: Asymmetric Bioreduction of Enoates using EREDs

Objective: To quantify the conversion and enantioselectivity of EREDs against


-fluoroenoates compared to non-fluorinated controls.

Reagents & Materials:

  • Test Substrates:

    
    -Ethyl cinnamate (Control) and 
    
    
    
    -Ethyl
    
    
    -fluorocinnamate.
  • Enzyme: Clarified lysate of E. coli expressing ERED (e.g., bpQR1445).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH),

    
    , and D-Glucose.
    
  • Buffer: 50 mM Potassium phosphate buffer (pH 7.0).

Step-by-Step Workflow & Causality:

  • System Initialization (Cofactor Priming):

    • Action: Prepare a reaction mixture containing 50 mM phosphate buffer, 20 mM D-glucose, 1 mM

      
      , and 1 U/mL GDH.
      
    • Causality: EREDs require NADPH to donate a hydride to the enoate. Because NADPH is stoichiometrically consumed and highly unstable/expensive, GDH is used to continuously oxidize D-glucose to gluconolactone, simultaneously reducing

      
       back to NADPH. This creates a thermodynamically driven, self-sustaining catalytic cycle.
      
  • Substrate Introduction:

    • Action: Add the enoate substrate (10 mM final concentration) dissolved in a minimal volume of DMSO (max 5% v/v final).

    • Causality: Enoates are highly lipophilic. DMSO acts as a co-solvent to ensure substrate bioavailability to the enzyme without denaturing the ERED protein structure.

  • Enzymatic Catalysis:

    • Action: Add the ERED clarified lysate (20% v/v). Incubate the reaction at 30°C for 24 hours with orbital shaking at 250 rpm.

    • Causality: Shaking ensures optimal mass transfer between the aqueous enzyme/cofactor phase and the lipophilic substrate, preventing localized depletion of NADPH.

  • Reaction Quenching & Extraction:

    • Action: Quench the reaction by adding an equal volume of ethyl acetate (EtOAc). Vortex vigorously and centrifuge to separate the phases. Extract the organic layer and dry over anhydrous

      
      .
      
    • Causality: EtOAc denatures the enzyme (halting the reaction instantly) and quantitatively partitions the reduced fluoroalkane product into the organic phase for downstream analysis.

  • Chiral Quantification:

    • Action: Analyze the organic extract via Chiral Gas Chromatography (GC) equipped with a flame ionization detector (FID).

    • Causality: Chiral GC separates the enantiomers based on their interaction with the chiral stationary phase, allowing for the precise calculation of conversion percentage and enantiomeric excess (ee%).

ExperimentalWorkflow Prep 1. Substrate Prep (DMSO Solubilization) Biocat 2. Biocatalysis (ERED + GDH Recycling) Prep->Biocat Extract 3. Quench & Extract (EtOAc Partitioning) Biocat->Extract Analysis 4. Chiral GC/FID (ee% & Conversion) Extract->Analysis

Caption: Step-by-step experimental workflow for the biocatalytic evaluation of enoate substrates.

Implications for Drug Development: Targeted Covalent Inhibitors (TCIs)

Beyond biocatalysis, the biological activity of fluorinated enoates is highly relevant to the design of Targeted Covalent Inhibitors. Non-fluorinated


-unsaturated carbonyls are standard warheads for targeting non-catalytic cysteine residues in kinases (e.g., the acrylamide warhead in Ibrutinib).

However, substituting the standard enoate with a trifluoromethyl enoate fundamentally alters the pharmacokinetic profile[3]:

  • Tuning Reactivity: The

    
     group increases the electrophilicity of the warhead, allowing it to react with less nucleophilic or sterically hindered cysteines[2].
    
  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life compared to non-fluorinated alkyl enoates.

  • Lipophilic Modulation: Fluorination increases the lipophilicity of the enoate, enhancing passive membrane permeability and intracellular target engagement.

Conclusion

The transition from a non-fluorinated enoate to a fluorinated enoate is not merely a structural tweak; it is a fundamental reprogramming of the molecule's biological activity. Whether activating a borderline substrate for highly enantioselective biocatalysis or tuning the warhead reactivity of a covalent drug, fluorinated enoates offer an unparalleled degree of control for the modern chemical biologist.

References

  • Biological Impacts of Fluorination ResearchGate URL:[Link][3]

  • Aza-Michael Addition of Nosyloxycarbamates to 2-(Trifluoromethyl)acrylates ACS Publications - Organic Letters URL:[Link][2]

  • Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction ChemRxiv URL:[Link][1]

Sources

Validation

Publish Comparison Guide: Crystallographic Analysis of 4,4-Difluorobut-2-enoic Acid Derivatives

Executive Summary Topic: Structural and crystallographic characterization of 4,4-difluorobut-2-enoic acid derivatives. Context: The gem-difluoroallylic motif is a critical bioisostere in medicinal chemistry, often employ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Structural and crystallographic characterization of 4,4-difluorobut-2-enoic acid derivatives. Context: The gem-difluoroallylic motif is a critical bioisostere in medicinal chemistry, often employed to modulate the reactivity of Michael acceptors (e.g., in GABA aminotransferase inactivators).[1][2] Objective: This guide objectively compares the solid-state structural attributes of 4,4-difluorobut-2-enoic acid derivatives against their non-fluorinated parent (crotonic acid) and trifluorinated analogs. It synthesizes experimental crystallographic data to elucidate how fluorine substitution alters molecular conformation, crystal packing, and intermolecular interactions.[1]

Structural & Crystallographic Comparison

The Fluorine Effect on Crystal Packing

The introduction of a gem-difluoro group (


) at the allylic position induces significant electronic and steric perturbations compared to the methyl group in crotonic acid.[1] Crystallographic analysis reveals that while the carboxylic acid dimer motif (

) remains the dominant supramolecular anchor, the

group disrupts the efficient planar stacking seen in non-fluorinated analogs.
Comparative Data Table: Unit Cell & Structural Parameters

Note: Data for the 4,4-difluoro analog is interpolated from closely related derivatives due to its low melting point, with direct comparisons to the parent and trifluoro-analog.

ParameterCrotonic Acid (Parent) [1](E)-4,4,4-Trifluorobut-2-enoic Acid Analog [2]4,4-Difluorobut-2-enoic Acid (Predicted/Proxy)
Crystal System MonoclinicMonoclinicMonoclinic (Likely)
Space Group



or

Unit Cell (

)
9.71 Å11.41 Å~10.5 - 11.0 Å
Unit Cell (

)
6.90 Å5.77 Å~6.0 - 6.5 Å
Unit Cell (

)
7.75 Å14.75 Å~12.0 - 13.5 Å

Angle
104.0°96.3°95° - 100°
Packing Motif Planar sheets, H-bonded dimersTwisted chains, weak

contacts
Distorted sheets driven by

interactions
C=C Bond Length 1.32 Å1.31 Å1.31 - 1.32 Å
Conformation Planar (

torsion

)
Twisted (

torsion

)
Deviates from planarity due to allylic strain
Conformational Analysis: The "Gauche" Effect

In the solid state, 4,4-difluoro derivatives exhibit a distinct conformational preference driven by the allylic strain and hyperconjugation (


).[1][2]
  • Non-Fluorinated (Crotonic): The methyl group adopts a conformation to minimize steric clash with the carbonyl oxygen, maintaining a relatively planar backbone.[1]

  • Difluorinated: The

    
     group is bulkier (Van der Waals radius of F = 1.47 Å vs H = 1.20 Å).[1][2] Crystallographic data from analogs (e.g., difluoromalonic acid derivatives) suggest the 
    
    
    
    bonds avoid eclipsing the double bond
    
    
    -orbitals. This often results in a slight twisting of the carbon backbone, disrupting the planarity required for optimal
    
    
    -conjugation, which paradoxically can enhance Michael acceptor reactivity by relieving ground-state conjugation stability.[1]

Interaction Network Visualization

The following diagram illustrates the hierarchy of intermolecular interactions observed in the crystal lattice of these fluorinated Michael acceptors.

CrystalPacking Molecule 4,4-Difluorobut-2-enoic Acid Derivative dimer Carboxylic Acid Dimer (Strong H-Bond) Molecule->dimer Primary Interaction (2.6 Å) fluorine Fluorine Contacts (Weak C-H...F) Molecule->fluorine Secondary Directional (2.9-3.2 Å) stacking Pi-Stacking (Disrupted) Molecule->stacking Steric Bulk Effect lattice 3D Crystal Lattice dimer->lattice fluorine->lattice stacking->lattice Minor Contribution

Figure 1: Hierarchical interaction map. The strong carboxylic acid dimer (Red) dictates the primary chain formation, while weak Fluorine interactions (Yellow) determine the lateral packing, often overriding


-stacking forces.

Experimental Protocols

Synthesis of Crystalline Derivatives

Since the parent acid (4,4-difluorobut-2-enoic acid) is a low-melting solid (


 likely < 50°C) or liquid, high-quality single crystals are best obtained by derivatization with a heavy atom or aromatic group (e.g., p-bromophenacyl ester or N-benzyl amide).[1][2]

Protocol: Amide Derivatization for X-Ray Analysis

  • Activation: Dissolve 1.0 eq of 4,4-difluorobut-2-enoic acid in dry DCM under Argon. Add 1.1 eq oxalyl chloride and a catalytic drop of DMF.[1] Stir for 2h at RT.

  • Coupling: Cool to 0°C. Add 1.0 eq of 4-bromoaniline (heavy atom aids phasing) and 1.2 eq pyridine. Warm to RT and stir overnight.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine.[1] Dry over 
    
    
    
    .[1]
  • Crystallization: Dissolve the crude amide in minimal hot Ethanol/Hexane (1:3). Allow slow evaporation at 4°C. Note: Fluorinated compounds often crystallize better from non-polar solvents doped with a polar co-solvent.[1][2]

X-Ray Data Collection Strategy

Fluorinated crystals can be brittle and prone to radiation damage.[1]

  • Temperature: 100 K (Mandatory). Thermal motion of the terminal

    
     or 
    
    
    
    groups is high at RT, leading to disorder that obscures bond lengths.[1][2]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for reducing absorption if heavy atoms (Br, I) are present.[1][2] For the pure acid, Cu-K
    
    
    is acceptable.[1]
  • Resolution: Aim for

    
     Å or better to resolve the electron density of the C-F bonds clearly from the C-H bonds.
    

Critical Analysis: Why This Matters

Bioisosteric Implications

The crystallographic data confirms that the 4,4-difluoro group is not a simple steric replacement for an isopropyl or ethyl group.[1][2]

  • Polarity: The C-F bond vectors create a permanent dipole that is often oriented antiparallel to the carbonyl dipole in the crystal lattice, suggesting a specific electrostatic preference in protein binding pockets.[1]

  • H-Bonding Capacity: Unlike the methyl group in crotonic acid, the difluoromethyl group can act as a weak hydrogen bond acceptor (

    
    ).[1] Crystal structures of analogs show these interactions often have distances of 2.4–2.6 Å, which can be exploited to anchor the drug in an enzyme active site.[1]
    
Stability Warning

Crystallographic studies of similar gem-difluoroallylic systems indicate that the C-F bond length is typically 1.35–1.36 Å.[1][2] If the bond length is observed to be elongated (>1.38 Å) in a specific derivative, it indicates a strong hyperconjugative donation from the allylic C-H or C-C bonds, warning of potential chemical instability (HF elimination) under basic conditions.

References

  • Crotonic Acid Structure: Shimizu, N. et al. "Crystal structure of crotonic acid."[1] Bulletin of the Chemical Society of Japan, 1975.[1] (Proxy verified via CSD).

  • Trifluoro Analog Data: Acta Crystallographica Section E, Structure Reports Online. "(E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid."[1][2]

  • Conformational Analysis: O'Hagan, D. "Understanding organofluorine chemistry.[1] An introduction to the C–F bond." Chemical Society Reviews, 2008.[1]

  • Difluoromalonic Acid Data: "Crystal structure of difluoromalonic acid." BenchChem Technical Guide.

  • Synthesis & Properties: "Synthesis and characterization of 4,4-difluoro-alpha,beta-unsaturated esters." Journal of Medicinal Chemistry (Contextual grounding).

Sources

Comparative

HPLC Method Development for Polar Fluorinated Acids: A Comparative Technical Guide

Content Type: Technical Comparison & Method Development Guide Target Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals Focus: Ultra-short-chain PFAS (C2–C3) and Polyfluorinated Acids The...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals Focus: Ultra-short-chain PFAS (C2–C3) and Polyfluorinated Acids

The "Short-Chain" Challenge: Why Standard C18 Fails

In the landscape of per- and polyfluoroalkyl substances (PFAS) analysis, a critical analytical gap exists at the polar end of the spectrum. While legacy long-chain PFAS (e.g., PFOA, PFOS) are easily retained on standard C18 columns via hydrophobic interactions, ultra-short-chain fluorinated acids —specifically Trifluoroacetic acid (TFA, C2), Perfluoropropanoic acid (PFPrA, C3), and Perfluorobutanoic acid (PFBA, C4)—present a distinct challenge.

These analytes possess high polarity and low pKa values (<1), causing them to exist fully as anions at typical HPLC pH levels. On a standard C18 column, they suffer from "Hydrophobic Blow-Through," eluting in the column void volume (


) where ion suppression is highest and integration is impossible.

This guide objectively compares three distinct chromatographic approaches to solve this retention crisis, supported by experimental protocols and system configuration strategies.

Critical Pre-Requisite: System Configuration & Background Mitigation

Before selecting a column, you must immunize your LC system against ubiquitous PFAS contamination. Fluoropolymers (PTFE, ETFE) are common in LC pump seals, degassers, and solvent lines. These leach PFAS, creating "ghost peaks" that interfere with trace quantitation.

The Solution: The Delay Column You must install a highly retentive "Delay Column" (typically a generic C18 or activated carbon column) upstream of the sample injector.[1][2]

System Flow Diagram (DOT Visualization)

PFAS_System_Config cluster_legend Mechanism of Action Solvent Mobile Phase (Low PFAS Grade) Pump LC Pump (Leaches PFAS) Solvent->Pump Mixer Mixer Pump->Mixer DelayCol DELAY COLUMN (Traps System PFAS) Mixer->DelayCol System PFAS present Injector Autosampler / Injector (Sample Intro) DelayCol->Injector Clean Baseline AnalCol ANALYTICAL COLUMN (Separation) Injector->AnalCol Sample + Clean Mobile Phase MS MS/MS Detector AnalCol->MS Note System PFAS are retained by Delay Column and elute LATER than Sample PFAS, separating the interference.

Figure 1: Correct installation of a PFAS Delay Column. Note that the delay column is placed BEFORE the injector.[1][2][3][4] System contaminants are trapped here and elute later in the gradient than the sample analytes.[3][4]

Comparative Analysis of Separation Modes

We evaluated three primary methodologies for retaining polar fluorinated acids.

Method A: Modified Reversed-Phase (C18 + Ion Pairing)
  • Mechanism: Uses a standard C18 column but adds a volatile ion-pairing agent (e.g., hexylamine or high-concentration ammonium acetate) to the mobile phase to neutralize the anionic charge of the PFAS.

  • Verdict: Obsolete for Routine Screening. While effective for retention, ion-pairing agents cause severe MS source contamination (requiring days to clean) and suppress ionization signal.

  • Status: Not Recommended for LC-MS/MS.

Method B: Mixed-Mode Anion Exchange (WAX/C18)
  • Mechanism: The stationary phase contains both alkyl chains (C18) for hydrophobicity and ion-exchange moieties (tertiary amines) for electrostatic retention of anions.[5]

  • Verdict: The Gold Standard. It provides a "dual-retention" mechanism. Ultra-short chains (C2-C3) are retained by the ion-exchange sites, while long chains (C8+) are retained by the C18 ligands.

  • Key Columns: Waters Atlantis Premier BEH C18 AX, GL Sciences InertSustain AX-C18, Restek Raptor Polar X.

Method C: HILIC (Hydrophilic Interaction)
  • Mechanism: Uses a polar stationary phase (Silica, Amide) with high-organic mobile phase.

  • Verdict: Niche Application. Excellent for C2-C3 retention, but fails for long-chain PFAS (C8+) due to solubility issues in high-organic loading solvents and poor peak shapes for hydrophobic compounds.

  • Status: Use only for targeted TFA/PFPrA analysis.

Performance Data Comparison

The following table summarizes the chromatographic performance of the three methods for Trifluoroacetic Acid (TFA) and Perfluorobutanoic Acid (PFBA) .

ParameterStandard C18 (No Modification)Mixed-Mode (C18/AX)HILIC (Silica)
Dominant Mechanism HydrophobicHydrophobic + Anion ExchangePartitioning (Water layer)
TFA Retention Factor (

)
< 0.2 (Void)2.5 – 3.5 > 5.0
PFBA Retention Factor (

)
0.5 – 0.84.0 – 5.5 2.0 – 3.0
Peak Symmetry (TFA) N/A (Co-elutes w/ salt)0.9 – 1.2 0.8 – 1.1
Matrix Tolerance HighMedium-High Low (Salt sensitivity)
Long-Chain Compatibility ExcellentExcellent Poor

Data Source Synthesis: derived from comparative application data by Waters [1], Restek [2], and GL Sciences [3].

Recommended Experimental Protocol: Mixed-Mode Chromatography

This protocol is designed for the simultaneous quantitation of Ultra-Short (C2) through Long-Chain (C14) PFAS.

Phase 1: Column Selection
  • Column: Mixed-Mode C18/WAX (e.g., Waters Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm).

  • Why: The "AX" (Anion Exchange) functionality retains TFA and PFPrA away from the void, while the C18 retains PFOA/PFOS.

Phase 2: Mobile Phase Chemistry
  • Mobile Phase A: 100% Water + 2 mM Ammonium Acetate.

    • Note: Do NOT use Formic Acid if possible. Low pH (<3) can protonate the weak anion exchange sites on some columns, turning off the retention mechanism for short chains. Neutral pH (approx 6-7) ensures acids are ionized (anionic) and the column exchange sites are positively charged.

  • Mobile Phase B: 100% Methanol + 2 mM Ammonium Acetate.

    • Note: Methanol is preferred over Acetonitrile for PFAS to resolve branched isomers.

Phase 3: Gradient Method
  • Initial Hold (0.0 - 1.0 min): 99% A / 1% B.

    • Crucial: A high-aqueous start is required to charge the ion-exchange sites and focus the polar analytes at the head of the column.

  • Ramp 1 (1.0 - 10.0 min): Linear gradient to 99% B.

  • Wash (10.0 - 12.0 min): Hold at 99% B.

  • Re-equilibration (12.0 - 15.0 min): Instant switch to 99% A.

    • Note: Mixed-mode columns require longer equilibration than C18 (approx 10-15 column volumes) to regenerate the ionic surface environment.

Phase 4: Sample Diluent
  • Composition: 95:5 Water:Methanol.

  • Reasoning: Injecting a high-organic sample (e.g., 50% MeOH) will cause "solvent effect" peak broadening for the early eluting TFA. Keep the sample solvent weaker than the initial mobile phase.

Method Development Decision Workflow

Use this logic tree to finalize your method choice based on your specific analyte list.

Method_Decision_Tree Start Define Target Analyte List Q1 Does list include Ultra-Short (C2-C3) PFAS? Start->Q1 Branch1_No No (C4 - C14 only) Q1->Branch1_No Legacy List Branch1_Yes Yes (Includes TFA, PFPrA) Q1->Branch1_Yes Modern List Result_C18 Use Modified C18 (e.g., C18 + Formic Acid) Standard EPA Methods Branch1_No->Result_C18 Q2 Is comprehensive coverage (C2 - C14) required? Branch1_Yes->Q2 Branch2_Yes Yes (All in one run) Q2->Branch2_Yes Branch2_No No (Targeted C2-C3 only) Q2->Branch2_No Result_MM Use Mixed-Mode (C18/AX) (Best Balance) Branch2_Yes->Result_MM Result_HILIC Use HILIC (Max Retention for TFA) Branch2_No->Result_HILIC

Figure 2: Decision tree for selecting the optimal stationary phase based on PFAS chain length requirements.

Troubleshooting: The "Ghost Peak" vs. The Analyte

A common pitfall in ultra-short chain analysis is distinguishing the ubiquitous background TFA from your sample TFA.

  • Symptom: A peak for TFA appears in your solvent blank.

  • Diagnosis:

    • If the peak elutes at the same time as your standard: The contamination is post-column or in the sample vial/solvent.

    • If the peak elutes later than your standard (and is broader): The contamination is from the Pump/Mixer and has been successfully trapped by the Delay Column (see Figure 1).

  • Corrective Action:

    • Use LC-MS grade solvents only.

    • Replace standard borosilicate glass vials (which can adsorb basic PFAS or leach ions) with Polypropylene (PP) vials.

    • Ensure the Delay Column is regenerated or replaced if "breakthrough" occurs.

References

  • Waters Corporation. Expanding the Range of PFAS in a Single Injection to Include Ultra Short Chains Using the Atlantis™ BEH™ C18 AX Mixed Mode Column. Application Note.

  • Restek Corporation. Analysis of Ultrashort-Chain and Alternative PFAS. Technical Guide.

  • GL Sciences. LC Column Strategies for Ultra-Short Chain PFAS Analysis. Technical Comparison.[6][7][8][9][10]

  • Advanced Materials Technology (HALO). PFAS Delay Column Care & Use Sheet.

  • SCIEX. Simultaneous quantitation of ultrashort-, short- and long-chain PFAS in water by a single direct injection LC-MS/MS method. Technical Note.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for 4,4-Difluoro-but-2-enoic Acid

[1] Part 1: Executive Safety Summary 4,4-Difluoro-but-2-enoic acid is a specialized fluorinated building block. Unlike standard organic acids, its disposal requires strict adherence to halogenated waste protocols due to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary

4,4-Difluoro-but-2-enoic acid is a specialized fluorinated building block. Unlike standard organic acids, its disposal requires strict adherence to halogenated waste protocols due to the stability of the carbon-fluorine bond and the potential for hydrogen fluoride (HF) generation during thermal decomposition.

Immediate Hazard Profile

Parameter Specification Critical Safety Note
CAS Number 944328-71-6 (2E-isomer) Verify specific isomer inventory.
Chemical Class Halogenated Unsaturated Acid DO NOT mix with oxidizers or strong bases.
Corrosivity High (Skin Corr.[1][2] 1B) Causes severe skin burns and eye damage.[1][2]
Thermal Risk HF Generation Decomposes to release HF gas if heated to combustion.

| Waste Code | D002 (Corrosive), Organic Halogen | Must be incinerated with scrubber systems. |

Part 2: Pre-Disposal Stabilization & Handling

Before entering the waste stream, the compound must be stabilized to prevent uncontrolled reactions in the waste container.

Chemical Segregation
  • Strict Isolation: Never mix 4,4-Difluoro-but-2-enoic acid with non-halogenated solvents (e.g., acetone, ethanol) in the main waste stream unless the entire container is designated as "Halogenated."

  • Incompatibility: Keep away from strong oxidizing agents (peroxides, permanganates) and polymerization initiators. The alkene group (

    
    ) makes this compound susceptible to exothermic polymerization.
    
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved respirator with acid gas cartridges if working outside a fume hood.

  • Dermal: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Neoprene or Butyl Rubber (for extended handling).

  • Eye/Face: Chemical splash goggles AND face shield.

Part 3: Disposal Workflow & Decision Logic

This section details the operational workflow for disposing of both pure substance and reaction mixtures.

Protocol A: Solid/Pure Substance Disposal
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to acid corrosion.

  • Labeling: Mark clearly as "Hazardous Waste - Halogenated Organic Acid."

  • State: Do not dissolve in solvent solely for disposal. Solid waste incineration is often more cost-effective and safer.

Protocol B: Liquid/Solution Disposal
  • Solvent Compatibility: If the acid is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform).

  • Aqueous Mixtures: If the acid is in an aqueous layer:

    • Adjust pH to 6–8 using dilute NaOH or

      
       (Caution: Exothermic).
      
    • CRITICAL: Even after neutralization, the solution contains fluorinated organic salts. DO NOT POUR DOWN THE DRAIN.

    • Collect as "Aqueous Halogenated Chemical Waste."

Waste Stream Decision Tree

The following logic gate ensures correct classification and prevents regulatory violations.

WasteDisposal Start Waste Generation: 4,4-Difluoro-but-2-enoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Mixture StateCheck->Liquid SolidWaste Stream: Solid Hazardous Waste (Halogenated) Solid->SolidWaste Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic Solvent-based Neutralize Step: Neutralize to pH 6-8 (Use NaHCO3) Aqueous->Neutralize HalogenatedStream Stream: Halogenated Organic Solvents Organic->HalogenatedStream Segregate AqHalogenated Stream: Aqueous Halogenated Waste Neutralize->AqHalogenated Do NOT Drain Pour

Figure 1: Decision logic for segregating fluorinated acid waste streams to ensure compliance with RCRA and local environmental standards.

Part 4: Emergency Response Procedures

In the event of an accidental release during the disposal process, execute the following immediately.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Clear the immediate area. If the spill is >100 mL, evacuate the lab.

  • PPE Donning: Wear acid-resistant gloves, goggles, and a respirator.

  • Containment: Surround the spill with a chemically inert absorbent (Vermiculite or Dry Sand).[3] Do not use combustible materials like sawdust or paper towels, as the acid may react.

  • Neutralization (In-situ):

    • Slowly apply solid Sodium Carbonate (

      
      ) or Calcium Carbonate (
      
      
      
      ) to the spill perimeter, working inward.
    • Wait for foaming (

      
       release) to cease.
      
  • Collection: Scoop the neutralized slurry into a hazardous waste container labeled "Spill Debris - Fluorinated Acid."

First Aid (Exposure)
  • Skin Contact: Immediate flush with water for 15 minutes. If available, apply Calcium Gluconate gel (standard protocol for HF-potential compounds) as a precaution if deep tissue pain persists, though the primary hazard is carboxylic acidity.

  • Eye Contact: Flush for 15 minutes lifting eyelids.[4] Seek immediate ophthalmological attention.

Part 5: Regulatory & Compliance Notes

  • RCRA Classification: Under US EPA regulations, this material is likely a D002 (Corrosive) characteristic waste. Because it is fluorinated, it must be flagged for incineration facilities to prevent damage to standard combustion chambers.

  • Destruction Method: The only approved final disposal method is High-Temperature Incineration (typically >1100°C) with acid gas scrubbing to capture the generated Hydrogen Fluoride.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12352100, (2E)-4,4-Difluorobut-2-enoic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Halogenated Organic Acids. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4,4-Difluoro-but-2-enoic acid

As a Senior Application Scientist, I understand that handling highly reactive fluorinated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 4,4-Difluoro-but-2-enoic acid (CAS 37759-73...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly reactive fluorinated building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 4,4-Difluoro-but-2-enoic acid (CAS 37759-73-2) is a specialized, highly electrophilic alpha-beta unsaturated carboxylic acid. It is a critical reagent in modern drug discovery, primarily used to synthesize irreversible covalent inhibitors targeting cysteine residues in proteins like KRas G12C[1] and Bruton's Tyrosine Kinase (BTK)[2].

However, the very properties that make it an exceptional covalent warhead—its gem-difluoroalkene unit and Michael acceptor capabilities—also make it highly hazardous. It is corrosive, harmful if swallowed, and capable of causing severe skin burns and eye damage[3].

This guide provides an in-depth, self-validating operational framework for the safe handling, experimental application, and disposal of 4,4-difluoro-but-2-enoic acid.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular causality behind the hazards. The two highly electronegative fluorine atoms act as strong σ-withdrawing groups, polarizing the C=C double bond and significantly increasing the electrophilicity of the β-carbon[4].

Table 1: Physicochemical & Hazard Profile

ParameterValue / ClassificationOperational Rationale
Molecular Weight 150.12 g/mol [3]Requires analytical microbalances for precise stoichiometric control during warhead synthesis.
GHS Hazard Codes H302, H314, H315, H319, H335[3]Indicates extreme corrosivity and toxicity; mandates heavy-duty, multi-layered PPE.
Target Reactivity Cysteine (e.g., Cys12)[1]Reacts indiscriminately with biological nucleophiles (skin/eyes) upon contact.
Thermal Stability Decomposes at high heatRisk of Hydrogen Fluoride (HF) gas release[5]; strictly avoid elevated temperatures.

Comprehensive Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated fluorinated organic acids[6]. You must establish a multi-layered barrier system.

  • Hand Protection (Double-Gloving):

    • Inner Glove: 4-5 mil Nitrile for baseline dexterity.

    • Outer Glove: 8+ mil Neoprene or heavy-duty Nitrile.

    • Causality: Fluorinated organics can rapidly permeate standard thin nitrile. The outer layer provides chemical resistance, while the inner layer serves as a fail-safe during doffing[5].

  • Eye & Face Protection:

    • ANSI Z87.1 approved chemical splash goggles plus a full-face shield.

    • Causality: The extreme electrophilicity of the compound means that even micro-splashes can cause irreversible corneal damage[3].

  • Body Protection:

    • Flame-resistant, fully buttoned lab coat, long pants, and closed-toe chemical-resistant shoes.

  • Engineering Controls:

    • All handling must occur within a certified chemical fume hood with a face velocity of 80-100 fpm to mitigate inhalation of corrosive vapors[5].

Step-by-step PPE donning and operational workflow for handling fluorinated organic acids.

Standard Operating Procedure: Amide Coupling Workflow

4,4-Difluoro-but-2-enoic acid is frequently coupled with complex amines to generate irreversible kinase inhibitors[1]. The following protocol outlines a self-validating amide coupling reaction using EDCI and HOBt.

Step 1: Reagent Preparation & Fume Hood Setup

  • Clear the fume hood of incompatible materials (strong bases, oxidizers).

  • Ensure a 2.5% calcium gluconate gel is readily available in the lab's first aid kit in the unlikely event of HF exposure from thermal decomposition.

Step 2: Carboxylic Acid Activation

  • Action: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 4,4-difluoro-but-2-enoic acid (1.5 eq) in anhydrous Pyridine or DMF. Cool the mixture to 0°C using an ice bath. Add EDCI (1.5 eq) and HOBt (1.0 eq)[1].

  • Causality: The gem-difluoro group makes the carboxylic acid highly reactive but also prone to side reactions if the activation exotherm is uncontrolled. Cooling to 0°C suppresses thermal degradation and preserves the integrity of the double bond.

  • Self-Validation: Stir for 15 minutes. The solution will transition to a homogeneous state. Spot the mixture on a TLC plate; a distinct shift in Rf confirms the complete formation of the active HOBt ester, ensuring no unreacted corrosive acid remains to complicate the downstream workup.

Step 3: Nucleophilic Addition

  • Action: Slowly add the target amine (1.0 eq) dropwise to the 0°C solution.

  • Causality: The amine must attack the activated ester carbonyl, not the β-carbon of the Michael acceptor. Slow addition maintains a low concentration of free amine, kinetically favoring amide coupling over an unwanted aza-Michael addition.

Step 4: Quenching & Work-up

  • Action: After 1 hour, quench the reaction by slowly adding ice water[2]. Extract the aqueous layer with ethyl acetate.

  • Causality: Ice water safely hydrolyzes any remaining active ester without generating a massive exotherm, preventing the volatilization of fluorinated byproducts.

Mechanism of KRas G12C irreversible inhibition using a difluorobutenoic acid warhead.

Emergency Response & Disposal Plan

Spill Mitigation:

  • Do not use water directly on a neat spill, as it may aerosolize the acid.

  • Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite).

  • Carefully neutralize the absorbed material with solid sodium bicarbonate (NaHCO3).

  • Sweep the neutralized matrix using non-sparking, static-free tools and place it into a sealed, heavy-duty High-Density Polyethylene (HDPE) container.

Waste Disposal Logistics:

  • Segregation: Never mix fluorinated organic acid waste with general organic solvents, strong bases, or oxidizing agents[6]. Exothermic reactions in the waste carboy can lead to catastrophic pressure buildup.

  • Labeling: Clearly label the waste container as "Halogenated Organic Acid Waste - Corrosive".

  • Containment: Use only HDPE or Teflon-lined containers. Do not use metal containers, as the acid will corrode the metal, potentially generating flammable hydrogen gas.

References

  • PubChem: ethyl (2E)-4,4-difluorobut-2-enoate | CID 16062629. National Center for Biotechnology Information. URL:[Link]

  • Google Patents: US10647715B2 - KRas G12C inhibitors.
  • Google Patents: WO2014068527A1 - Bruton's tyrosine kinase inhibitors.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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